Product packaging for 5-methoxyfuran-2-carboxylic Acid(Cat. No.:CAS No. 94084-62-5)

5-methoxyfuran-2-carboxylic Acid

Cat. No.: B2488467
CAS No.: 94084-62-5
M. Wt: 142.11
InChI Key: YKFIGGAALSZSJV-UHFFFAOYSA-N
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Description

5-methoxyfuran-2-carboxylic Acid is a useful research compound. Its molecular formula is C6H6O4 and its molecular weight is 142.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6O4 B2488467 5-methoxyfuran-2-carboxylic Acid CAS No. 94084-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-9-5-3-2-4(10-5)6(7)8/h2-3H,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFIGGAALSZSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94084-62-5
Record name 5-methoxyfuran-2-carboxylic acid
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Foundational & Exploratory

The Emergence of a Versatile Heterocycle: A Technical History of 5-Methoxyfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the historical context surrounding the emergence of 5-methoxyfuran-2-carboxylic acid, a key heterocyclic compound. While a singular, definitive "discovery" paper remains elusive in the annals of chemical literature, this document reconstructs a plausible historical pathway to its synthesis, grounded in the foundational principles of furan chemistry as they evolved. We will explore the scientific reasoning behind early synthetic strategies, provide a representative experimental protocol, and contextualize its significance within the broader landscape of organic synthesis and drug discovery.

I. Introduction: The Furan Core and its Significance

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and industrial chemicals.[1] Its unique electronic properties and reactivity have made it a valuable building block for synthetic chemists. The journey into the rich chemistry of furans began in 1780 when Carl Wilhelm Scheele first described 2-furoic acid, which he obtained through the dry distillation of mucic acid. This seminal work laid the groundwork for the exploration of a new class of organic compounds.

This compound, with its methoxy and carboxylic acid functionalities, represents a synthetically versatile derivative. The electron-donating methoxy group at the 5-position influences the reactivity of the furan ring, while the carboxylic acid at the 2-position provides a handle for further chemical modifications, such as amidation and esterification. These features make it an attractive intermediate in the synthesis of more complex molecules with potential biological activity.

II. A Plausible Historical Synthesis: From Carbohydrates to a Functionalized Furan

In the absence of a specific discovery report, we can infer a likely early synthesis of this compound based on the established chemical transformations of the late 19th and early 20th centuries. A logical and historically consistent approach would involve the conversion of readily available carbohydrates into a furanic precursor, followed by functional group manipulations. The synthesis of furan derivatives from monosaccharides was an area of active research during this period.[2][3]

A probable pathway would commence with the acid-catalyzed dehydration of hexose sugars to form 5-hydroxymethylfurfural (HMF). HMF, a key bio-based platform chemical, can then be envisioned as a versatile intermediate. Subsequent etherification of the hydroxyl group to a methoxy group, followed by oxidation of the formyl group, would yield the target molecule.

Conceptual Synthetic Pathway

plausible_synthesis Hexose Hexose (e.g., Fructose) HMF 5-Hydroxymethylfurfural (HMF) Hexose->HMF  Acid-catalyzed  Dehydration Methoxyfurfural 5-Methoxyfurfural HMF->Methoxyfurfural  Methylation  (e.g., with Dimethyl Sulfate) Target This compound Methoxyfurfural->Target  Oxidation  (e.g., with Tollens' Reagent)

Caption: Plausible historical synthesis of this compound.

Experimental Protocol: A Representative Historical Synthesis

The following protocol is a hypothetical reconstruction of an early 20th-century synthesis, employing reagents and techniques that would have been available to chemists of that era.

Step 1: Preparation of 5-Hydroxymethylfurfural (HMF) from Fructose

  • In a round-bottom flask equipped with a reflux condenser, dissolve 100 g of fructose in 500 mL of a 0.5 M aqueous solution of oxalic acid.

  • Heat the mixture to reflux for 4-6 hours. The solution will gradually turn dark brown.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 200 mL).

  • Combine the ethereal extracts and wash with a saturated solution of sodium bicarbonate (100 mL) followed by brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude HMF as a dark oil. Purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices: Oxalic acid, a readily available organic acid, serves as the catalyst for the triple dehydration of fructose to HMF. Diethyl ether, a common solvent of the era, is used for extraction due to its low boiling point and ability to dissolve HMF.

Step 2: Methylation of 5-Hydroxymethylfurfural to 5-Methoxyfurfural

  • In a well-ventilated fume hood, dissolve 20 g of crude HMF in 100 mL of anhydrous diethyl ether in a three-necked flask fitted with a dropping funnel, a reflux condenser, and a mechanical stirrer.

  • Cool the flask in an ice bath and add 25 g of dimethyl sulfate dropwise with vigorous stirring.

  • After the addition is complete, slowly add a solution of 20 g of sodium hydroxide in 100 mL of water, ensuring the temperature remains below 10 °C.

  • Allow the mixture to stir at room temperature for 12 hours.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous calcium chloride.

  • Remove the solvent by distillation to obtain crude 5-methoxyfurfural.

Causality Behind Experimental Choices: Dimethyl sulfate was a common and effective methylating agent in the early 20th century. The use of a strong base like sodium hydroxide is necessary to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the dimethyl sulfate. The reaction is performed under anhydrous conditions initially to prevent hydrolysis of the dimethyl sulfate.

Step 3: Oxidation of 5-Methoxyfurfural to this compound

  • Prepare Tollens' reagent by adding a dilute solution of ammonia to a 5% solution of silver nitrate until the initially formed precipitate of silver oxide just redissolves.

  • In a clean flask, dissolve 10 g of crude 5-methoxyfurfural in 50 mL of ethanol.

  • Add the Tollens' reagent to the solution of 5-methoxyfurfural and warm the mixture gently in a water bath at 50-60 °C for 1 hour. A silver mirror will form on the inside of the flask.

  • After the reaction is complete, filter the mixture to remove the precipitated silver.

  • Acidify the filtrate with dilute hydrochloric acid until no more precipitate forms.

  • Collect the solid precipitate by filtration, wash with cold water, and recrystallize from hot water or ethanol to yield pure this compound.

Causality Behind Experimental Choices: Tollens' reagent (ammoniacal silver nitrate) was a classic and mild oxidizing agent used for the selective oxidation of aldehydes to carboxylic acids. The formation of a silver mirror provides a clear visual indication of a positive reaction. Acidification of the resulting carboxylate salt precipitates the free carboxylic acid.

III. Physicochemical Properties and Early Characterization

Early characterization of a newly synthesized compound would have relied on fundamental physicochemical properties.

PropertyValue
Molecular Formula C₆H₆O₄
Molecular Weight 142.11 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 150-152 °C
Solubility Sparingly soluble in cold water, soluble in hot water, ethanol, and diethyl ether.

IV. Conclusion: A Foundation for Future Innovation

While the precise moment of its first synthesis may be lost to history, the emergence of this compound represents a logical progression in the exploration of furan chemistry. The plausible synthetic route outlined here, rooted in the transformation of abundant natural resources, underscores the ingenuity of early organic chemists. The availability of such functionalized heterocyclic building blocks paved the way for the development of a myriad of more complex molecules, ultimately contributing to the advancement of medicinal chemistry and materials science. The study of its history, even if reconstructed, provides valuable insights into the evolution of synthetic organic chemistry and the enduring importance of the furan scaffold.

V. References

  • Paal-Knorr Synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. (2019, December 30). YouTube. Retrieved from --INVALID-LINK--

  • Synthesis of Furan. MBB College. Retrieved from --INVALID-LINK--

  • Synthesis of Furan Derivatives Condensed with Carbohydrates. PMC. Retrieved from --INVALID-LINK--

  • A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. PubMed. Retrieved from --INVALID-LINK--

  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Retrieved from --INVALID-LINK--

  • (PDF) Synthesis of Furan Derivatives Condensed with Carbohydrates. ResearchGate. Retrieved from --INVALID-LINK--

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from --INVALID-LINK--

  • Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts. ResearchGate. Retrieved from --INVALID-LINK--

  • Chemistry and Therapeutic Aspect of Furan: A Short Review. ResearchGate. Retrieved from --INVALID-LINK--

  • Furans, thiophenes and related heterocycles in drug discovery. PubMed. Retrieved from --INVALID-LINK--

  • A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications. ResearchGate. Retrieved from --INVALID-LINK--

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Retrieved from --INVALID-LINK--

  • Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. ResearchGate. Retrieved from --INVALID-LINK--

  • Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. ResearchGate. Retrieved from --INVALID-LINK--

  • A scalable carboxylation route to furan-2,5-dicarboxylic acid. RSC Publishing. Retrieved from --INVALID-LINK--

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Semantic Scholar. Retrieved from --INVALID-LINK--

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. Retrieved from --INVALID-LINK--

  • Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system. PMC. Retrieved from --INVALID-LINK--

  • Scalable Synthesis of Hydroxymethyl alkylfuranoates as Stable 2,5-Furandicarboxylic acid Precursors. ResearchGate. Retrieved from --INVALID-LINK--

References

Introduction: The Enduring Significance of the Furan Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Early Synthesis of Methoxy-Substituted Furan Rings

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of organic chemistry.[1][2][3] Its derivatives are prevalent in natural products, pharmaceuticals, and advanced materials.[4][5] Methoxy-substituted furans, in particular, serve as versatile building blocks, acting as key intermediates in the synthesis of complex molecules due to the electron-donating nature of the methoxy group which influences the reactivity of the furan ring.[6] The history of furan chemistry dates back to 1780, when Carl Wilhelm Scheele first described 2-furoic acid.[1][2][7] Furan itself was first prepared by Heinrich Limpricht in 1870.[1][2] This guide provides a detailed exploration of the foundational and early methods developed to construct this valuable chemical scaffold, offering insights into the causality behind these classic synthetic strategies for researchers and professionals in drug development.

Foundational Strategies: The Classic Name Reactions

The earliest reliable methods for constructing the furan nucleus were established in the late 19th century. These reactions, while over a century old, remain fundamental to heterocyclic chemistry and demonstrate core principles of organic synthesis.

The Paal-Knorr Furan Synthesis (1884)

The Paal-Knorr synthesis is arguably the most direct and widely recognized method for preparing furans. Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction constructs the furan ring from a 1,4-dicarbonyl compound.[8] It is a synthetically valuable method for obtaining substituted furans, which are common structural components of many natural products.[8]

The reaction proceeds via an acid-catalyzed intramolecular cyclization followed by dehydration.[8][9] The choice of an acid catalyst is critical; its role is to protonate one of the carbonyl oxygens, which activates the carbonyl carbon towards nucleophilic attack. The neighboring carbonyl group then tautomerizes to its enol form, which acts as the intramolecular nucleophile. The resulting cyclic hemiacetal is then dehydrated under the acidic conditions to yield the aromatic furan ring.[8][10]

While this mechanism was long accepted, work by V. Amarnath in the 1990s provided a more refined understanding. By studying the cyclization rates of diastereomeric 1,4-diones, it was shown that the reaction does not proceed through a simple, rapidly formed common enol intermediate, but rather a rate-determining step where conformational differences between diastereomers play a crucial role.[8][11]

PaalKnorr_Mechanism Paal-Knorr Furan Synthesis Mechanism start 1,4-Dicarbonyl Compound protonation Protonation of Carbonyl (H+) start->protonation  Acid Catalyst enolization Enolization protonation->enolization enol Enol Intermediate enolization->enol cyclization Intramolecular Nucleophilic Attack enol->cyclization hemiacetal Cyclic Hemiacetal cyclization->hemiacetal dehydration Dehydration (-H2O) hemiacetal->dehydration furan Substituted Furan dehydration->furan

Caption: Mechanism of the Paal-Knorr furan synthesis.

The Paal-Knorr synthesis can be readily adapted to produce methoxy-substituted furans by selecting a 1,4-dicarbonyl precursor that bears the desired methoxy group on its carbon backbone. The position of the methoxy group on the final furan ring is directly determined by its location on the starting diketone.

  • Setup: A round-bottom flask is charged with the 1,4-dicarbonyl compound.

  • Catalyst Addition: An acid catalyst is added. Common choices include protic acids like sulfuric acid or hydrochloric acid, or Lewis acids and dehydrating agents such as phosphorus pentoxide (P₂O₅) or zinc chloride under anhydrous conditions.[8]

  • Reaction: The mixture is heated, often under reflux, in a suitable solvent (e.g., benzene, toluene, or ethanol). The reaction progress is monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The acid catalyst is neutralized with a base (e.g., sodium bicarbonate solution).

  • Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by distillation or column chromatography.

The Feist-Benary Furan Synthesis (1902)

Another classic route to substituted furans is the Feist-Benary synthesis, reported by Franz Feist in 1902 and Erich Benary in 1911. This method involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound.[12][13]

The reaction is a multi-step process initiated by a base.[13]

  • Deprotonation: The base, typically a mild one like pyridine or ammonia, deprotonates the acidic α-carbon of the β-dicarbonyl compound to form a nucleophilic enolate.[12][13] The choice of a mild base is crucial to prevent unwanted side reactions, such as the hydrolysis of ester groups often present in the β-dicarbonyl starting material.[13][14]

  • Nucleophilic Substitution: The enolate attacks the α-carbon of the α-halo ketone in an Sₙ2 reaction, displacing the halide ion.[13]

  • Cyclization & Dehydration: The resulting intermediate undergoes a subsequent intramolecular cyclization and dehydration to form the aromatic furan ring.[13][15]

FeistBenary_Mechanism Feist-Benary Furan Synthesis Mechanism dicarbonyl β-Dicarbonyl Compound enolate Enolate Formation dicarbonyl->enolate Deprotonation base Base (e.g., Pyridine) base->enolate sn2 Sₙ2 Attack on α-Halo Ketone enolate->sn2 haloketone α-Halo Ketone haloketone->sn2 intermediate Alkylated Intermediate sn2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization hydroxydihydrofuran Hydroxydihydrofuran Intermediate cyclization->hydroxydihydrofuran dehydration Dehydration hydroxydihydrofuran->dehydration furan Substituted Furan dehydration->furan

Caption: Mechanism of the Feist-Benary furan synthesis.

This synthesis is highly versatile for creating substituted furans. To generate a methoxy-substituted furan, one would employ either a methoxy-substituted α-halo ketone or, more commonly, a methoxy-containing β-dicarbonyl compound. For example, using methyl 4-methoxyacetoacetate as the β-dicarbonyl component would directly install a methoxy group at the 3-position of the resulting furan ring.

  • Setup: In a round-bottom flask, dissolve ethyl acetoacetate (1.0 eq) in pyridine.

  • Reagent Addition: Slowly add chloroacetone (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cooling & Dilution: Cool the reaction to room temperature and dilute with diethyl ether.

  • Workup: Wash the mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure furan derivative.

Comparison of Foundational Methods

FeaturePaal-Knorr SynthesisFeist-Benary Synthesis
Starting Materials 1,4-Dicarbonyl compoundsα-Halo ketones & β-Dicarbonyl compounds
Catalyst/Reagent Acid (Protic or Lewis)Base (typically mild, e.g., pyridine, ammonia)
Key Transformation Intramolecular cyclization/dehydrationIntermolecular condensation followed by cyclization
Primary Advantage High atom economy, direct conversionHigh versatility in substitution patterns
Considerations Availability of the 1,4-dicarbonyl precursorPotential for side reactions with strong bases

Early Specific Syntheses of Methoxyfurans

While the classic name reactions provide general frameworks, specific early reports detail the targeted synthesis of simple methoxyfurans.

Synthesis of 2-Methoxyfuran

An early and direct method for the preparation of 2-methoxyfuran was reported in 1960.[16] This approach showcases a practical application of fundamental furan chemistry. While the specific details of the 1960 paper require access to the full text, related preparations often involve the methoxylation of a suitable furan precursor. For example, 2-methoxy-5-methylfuran was prepared and characterized in a separate study from the same year, highlighting the interest in this class of compounds during that era.[17] 2-Methoxyfuran itself is a valuable reagent, known to undergo Friedel-Crafts reactions and form cycloadducts.[18]

Synthesis of 3-Methoxyfuran

The synthesis of 3-methoxyfuran has been approached through several routes. While modern methods often employ gold or palladium catalysis, earlier strategies relied on more classical transformations.[19][20] One foundational approach involves a multi-step sequence starting from 3-furoic acid.[19]

This multi-step synthesis exemplifies a classical approach to functional group manipulation on a pre-formed heterocyclic ring.

  • Acid Chloride Formation: 3-Furoic acid is treated with an excess of oxalyl chloride or thionyl chloride in a solvent like dichloromethane to form 3-furoyl chloride.

  • Curtius Rearrangement: The crude 3-furoyl chloride is subjected to a Curtius rearrangement. This is typically achieved by reacting it with an azide source (e.g., sodium azide or diphenylphosphoryl azide) to form an acyl azide, which then rearranges upon heating in the presence of an alcohol (like tert-butanol) to form a carbamate-protected 3-aminofuran.

  • Deprotection and Diazotization: The protecting group is removed (e.g., with acid), and the resulting 3-aminofuran is diazotized using sodium nitrite in aqueous acid at low temperatures (0 °C).

  • Hydrolysis: The diazonium salt is unstable and is warmed to hydrolyze it to 3-hydroxyfuran.

  • Williamson Ether Synthesis: The final methoxy group is installed via a Williamson ether synthesis. 3-Hydroxyfuran is deprotonated with a base (e.g., sodium hydride) in a polar aprotic solvent, and the resulting alkoxide is treated with a methylating agent like methyl iodide to yield 3-methoxyfuran.[19]

Synthesis_Workflow General Synthetic Logic for Methoxyfurans cluster_0 Ring Construction Methods cluster_1 Ring Functionalization pk Paal-Knorr (1,4-Diketone) product Methoxy-Substituted Furan pk->product fb Feist-Benary (α-Halo Ketone + β-Dicarbonyl) fb->product fa 3-Furoic Acid curtius Curtius Rearrangement -> 3-Aminofuran fa->curtius diaz Diazotization/Hydrolysis -> 3-Hydroxyfuran curtius->diaz wes Williamson Ether Synthesis (Methylation) diaz->wes wes->product

Caption: Overview of early synthetic strategies for methoxyfurans.

Conclusion

The early methods for synthesizing methoxy-substituted furans, rooted in the foundational Paal-Knorr and Feist-Benary reactions, established the chemical logic that continues to influence modern synthetic chemistry. These strategies, based on the cyclization of acyclic precursors or the functionalization of existing furan rings, demonstrate a deep understanding of reaction mechanisms and functional group reactivity. For today's researchers, a firm grasp of these classic transformations provides not only a set of reliable tools for constructing furan cores but also a valuable perspective on the evolution of synthetic organic chemistry.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Methoxyfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Methoxyfuran-2-carboxylic acid is a substituted furan derivative with potential applications as a building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This technical guide provides a comprehensive analysis of the key physicochemical parameters of this compound, including its structural, spectroscopic, and thermodynamic properties. It is intended for researchers, chemists, and drug development professionals, offering both collated data from predictive models and detailed, field-proven experimental protocols for empirical validation. The causality behind methodological choices is explained to ensure both scientific integrity and practical applicability.

Chemical Identity and Core Physicochemical Properties

This compound is an organic compound featuring a furan ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position. This arrangement of functional groups dictates its chemical behavior, including its acidity, solubility, and spectroscopic signature.

Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 94084-62-5PubChem[1]
Molecular Formula C₆H₆O₄Santa Cruz Biotechnology[2]
Molecular Weight 142.11 g/mol PubChem[1], Santa Cruz Biotechnology[2]
Canonical SMILES COC1=CC=C(O1)C(=O)OPubChem[1]
InChIKey YKFIGGAALSZSJV-UHFFFAOYSA-NPubChem[1]

Table 2: Summary of Physicochemical Properties

PropertyValue / Predicted RangeNotesSource
Physical State Solid (Predicted)Based on similar structures-
Melting Point Data not availableComparative: 5-methoxybenzofuran-2-carboxylic acid melts at 212 °C.ChemicalBook[3]
Boiling Point Data not availableComparative: 5-methoxybenzofuran-2-carboxylic acid (predicted) boils at 352.4±22.0 °C.ChemicalBook[3]
pKa Data not availableExpected to be in the range of 3-5 for a carboxylic acid on an electron-rich ring.-
XLogP3-AA 1.2Computationally predicted lipophilicity.PubChem[1]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter for reaction kinetics, purification, and formulation. The structure of this compound, containing both a polar carboxylic acid group capable of hydrogen bonding and a moderately nonpolar methoxy-furan core, suggests solubility in a range of polar organic solvents and limited solubility in water, which will be pH-dependent.

Theoretical Solubility Assessment

Based on analogous structures like 5-hydroxymethyl-2-furancarboxylic acid, solubility is expected in solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Aqueous solubility is likely to be low at acidic pH where the carboxylic acid is protonated, but will increase significantly at neutral or basic pH upon deprotonation to the more soluble carboxylate salt.

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol provides a robust method for determining the thermodynamic solubility of the compound in various solvents. The principle relies on allowing the compound to equilibrate in a solvent for a sufficient duration to achieve a saturated solution, followed by quantification of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected test solvent (e.g., water, PBS pH 7.4, ethanol, acetonitrile). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25 °C). Agitate for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from known concentrations of the compound.

  • Calculation: The solubility is calculated from the measured concentration, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to known volume of solvent B Seal and agitate (e.g., 24-48h at 25°C) A->B Achieve Saturation C Centrifuge to pellet undissolved solid B->C Reach Equilibrium D Withdraw supernatant C->D Isolate Saturated Solution E Dilute aliquot D->E F Analyze via HPLC-UV against standard curve E->F G Calculate Solubility (e.g., in mg/mL or mM) F->G

Caption: Workflow for Equilibrium Shake-Flask Solubility Assay.

Acidity and Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For a carboxylic acid, this value is fundamental to predicting its behavior in biological systems, including receptor binding, membrane permeability, and metabolic stability.

Theoretical pKa Assessment

Standard aliphatic carboxylic acids have a pKa around 4.7. The furan ring is electron-rich and can influence the acidity of the attached carboxyl group. While no experimental value is available, the pKa is anticipated to be in the range of 3-5. Empirical determination is essential for an accurate value.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method involves titrating a solution of the acid with a strong base and monitoring the pH change. The pKa is determined from the midpoint of the titration curve. This protocol is self-validating as the shape of the titration curve confirms the monoprotic nature of the acid.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of this compound in a solvent in which both the acid and its conjugate base are soluble (e.g., a water/methanol co-solvent system).

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is carbonate-free.

  • Titration Setup: Place the acid solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.

  • Titration Execution: Add the NaOH titrant in small, precise increments using a burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the curve (or the peak of the first derivative). The pKa is the pH at the half-equivalence point (i.e., when half of the acid has been neutralized).

G HA HA (Protonated Acid) A_minus A⁻ (Deprotonated Base) HA->A_minus pKa = pH when [HA] = [A⁻] H_plus H⁺ A_minus->HA

Caption: Equilibrium state at the pKa value.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides an unequivocal fingerprint for compound identification and structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. The predicted mass-to-charge ratios (m/z) for various adducts of this compound provide a reference for experimental analysis.

Table 3: Predicted Mass Spectrometry Adducts

AdductPredicted m/z
[M+H]⁺ 143.03389
[M+Na]⁺ 165.01583
[M-H]⁻ 141.01933
[M+NH₄]⁺ 160.06043
[M+K]⁺ 180.98977
Source: PubChemLite[4]
Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups based on their vibrational frequencies. Carboxylic acids exhibit highly characteristic IR spectra due to strong hydrogen bonding, which forms a dimeric structure in the solid state or in concentrated solutions.

Expected Characteristic IR Absorption Bands:

  • O-H Stretch: A very broad, strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded carboxylic acid dimer and often overlaps with C-H stretching bands.[5]

  • C-H Stretch (sp³): Weak to medium bands from the methoxy group around 2950-2850 cm⁻¹.

  • C=O Stretch: A very strong, sharp absorption band. For dimeric, conjugated carboxylic acids, this typically appears between 1710 cm⁻¹ and 1680 cm⁻¹.[5]

  • C=C Stretch (Furan Ring): Medium intensity bands around 1600-1500 cm⁻¹.

  • C-O Stretch: A strong band associated with the carboxylic acid C-O bond, typically found between 1320 cm⁻¹ and 1210 cm⁻¹.[5]

  • O-H Bend: A broad, medium-intensity band out-of-plane, centered near 920 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • ~10-12 ppm (1H, broad singlet): The acidic proton of the carboxylic acid. Its chemical shift is highly dependent on concentration and solvent.

  • ~7.2-7.4 ppm (1H, doublet, J ≈ 3.5 Hz): The furan proton at the C3 position, adjacent to the carboxylic acid.

  • ~6.2-6.4 ppm (1H, doublet, J ≈ 3.5 Hz): The furan proton at the C4 position, adjacent to the methoxy group.

  • ~3.9 ppm (3H, singlet): The protons of the methoxy (-OCH₃) group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • ~160-165 ppm: The carbonyl carbon (C=O) of the carboxylic acid.

  • ~165-170 ppm: The furan carbon (C5) attached to the methoxy group.

  • ~145-150 ppm: The furan carbon (C2) attached to the carboxylic acid.

  • ~120-125 ppm: The furan carbon (C3).

  • ~108-112 ppm: The furan carbon (C4).

  • ~58-62 ppm: The methoxy carbon (-OCH₃).

Protocol: Sample Preparation for NMR Analysis

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Analysis: Acquire the ¹H and ¹³C spectra using a standard NMR spectrometer. Additional experiments like DEPT, COSY, and HMBC can be performed for full structural confirmation.

Stability and Safe Handling

Understanding the stability and hazards of a compound is crucial for safe laboratory practice and for ensuring its integrity during storage and experimentation.

Chemical Stability

The furan ring can be susceptible to degradation under strongly acidic conditions. The compound should be protected from strong oxidizing agents. For long-term storage, it is advisable to keep the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light, especially if impurities could catalyze degradation.

Safety and Hazard Information

Based on aggregated GHS data, this compound should be handled with appropriate care.

Table 4: GHS Hazard Statements

CodeHazard Statement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
Source: PubChem[1]

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

spectroscopic characterization of 5-methoxyfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxyfuran-2-Carboxylic Acid

Introduction: Defining the Molecular Blueprint

This compound is a substituted furan derivative of significant interest in organic synthesis and medicinal chemistry. As a bio-based platform chemical, its utility as a building block for pharmaceuticals, polymers, and fine chemicals necessitates unambiguous structural confirmation and purity assessment. Spectroscopic characterization is the cornerstone of this analytical requirement, providing a non-destructive "fingerprint" of the molecule's identity and electronic environment.

This guide moves beyond a simple recitation of data. It provides a holistic framework for the spectroscopic analysis of this compound, grounded in first principles and practical application. We will explore the causality behind the expected spectral features and present robust, self-validating protocols to ensure data integrity.

Molecular Structure and Predicted Spectroscopic Behavior

To interpret the spectra, we must first understand the molecule's constituent parts: a furan ring, a carboxylic acid group, and a methoxy group. The electronic interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing carboxylic acid group (-COOH), mediated by the aromatic furan ring, dictates the unique spectral signature of the compound.

Caption: Molecular structure of this compound (C₆H₆O₄).

Mass Spectrometry (MS): The Foundational Molecular Weight Confirmation

Mass spectrometry provides the most direct evidence of a compound's molecular weight, serving as the initial checkpoint in structural elucidation. For a polar, acidic molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion.

Expected Observations:

  • Molecular Formula: C₆H₆O₄[1]

  • Monoisotopic Mass: 142.0266 g/mol [1]

  • Positive Ion Mode ([M+H]⁺): Expected m/z = 143.0339

  • Negative Ion Mode ([M-H]⁻): Expected m/z = 141.0193

The choice between positive and negative ion modes is critical. While both are viable, ESI in negative ion mode is often more sensitive for carboxylic acids due to the ease of deprotonation.

Protocol: High-Resolution Mass Spectrometry (HRMS) via ESI
  • Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile. Dilute this solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of mobile phase (e.g., acetonitrile:water) with 0.1% formic acid (for positive mode) or 0.1% ammonia solution (for negative mode). The additive enhances ionization efficiency.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in both positive and negative ion modes across a mass range of m/z 50-500.

  • Validation: The system is validated if the measured mass of a known calibrant is within 5 ppm of its theoretical mass. The observed m/z for the analyte should match the theoretical mass of the protonated or deprotonated species within this same tolerance, confirming the elemental composition.

Data Summary: Predicted Mass Spectrometry Adducts
Adduct FormPredicted m/zIonization Mode
[M+H]⁺143.03389Positive
[M+Na]⁺165.01583Positive
[M-H]⁻141.01933Negative
Data sourced from PubChem predictions.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of bonds within the molecule. It is exceptionally powerful for the rapid confirmation of key functional groups, particularly the carboxylic acid.

Causality of Key Peaks:

  • O-H Stretch (Carboxylic Acid): The most revealing feature is an extremely broad absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][4][5] This breadth is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of O-H bond strengths, leading to a wide range of vibrational frequencies.[3] In the solid state or concentrated solutions, carboxylic acids exist as hydrogen-bonded dimers.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is expected between 1725-1690 cm⁻¹.[3][4] Its precise position is sensitive to its environment. Conjugation with the furan ring will lower the frequency from a typical saturated acid (~1760 cm⁻¹) to the ~1690 cm⁻¹ region.[5]

  • C-O Stretches: Two distinct C-O stretches are anticipated: one for the carboxylic acid (1320-1210 cm⁻¹) and one for the aryl-alkyl ether (methoxy group, ~1250 cm⁻¹ and ~1040 cm⁻¹).[4]

  • Furan Ring C=C Stretches: Look for absorptions in the 1600-1450 cm⁻¹ region, characteristic of aromatic C=C bonds.

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No sample preparation is needed, which is a major advantage of this technique.

  • Background Scan: With the clean, empty ATR crystal, run a background scan. This is crucial as it subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Scan: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform an automatic baseline correction and ATR correction if available in the software.

  • Validation: The spectrum is considered valid if the characteristic broad O-H and sharp C=O bands are clearly resolved and atmospheric CO₂ peaks (around 2360 cm⁻¹) are absent or minimal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy: Proton Environments and Connectivity
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear far downfield as a broad singlet, typically in the 10-13 ppm range.[6] Its broadness is due to chemical exchange and hydrogen bonding. This signal will disappear upon adding a drop of D₂O to the NMR tube, a definitive test for an exchangeable proton.

  • Furan Protons (-CH=CH-): The two protons on the furan ring are in different chemical environments and will appear as two distinct signals. They are coupled to each other, so they should appear as doublets (J ≈ 3-4 Hz). The proton at C3 (adjacent to the -COOH) will likely be further downfield than the proton at C4 due to the deshielding effect of the adjacent carbonyl group.

  • Methoxy Protons (-OCH₃): These three protons are equivalent and will appear as a sharp singlet, typically in the 3.5-4.0 ppm range.

¹³C NMR Spectroscopy: The Carbon Skeleton

The molecule has 6 unique carbon atoms, and therefore 6 signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear in the 160-180 ppm region.[6]

  • Furan Carbons: Four signals are expected. The carbons attached to oxygen (C2 and C5) will be the most downfield among the ring carbons. C5, bearing the electron-donating methoxy group, may be further downfield than C2.

  • Methoxy Carbon (-OCH₃): This signal will appear upfield, typically in the 55-60 ppm range.

Protocol: ¹H and ¹³C NMR Acquisition
  • Solvent Selection: DMSO-d₆ is an excellent choice. It is a polar solvent capable of dissolving the carboxylic acid, and its residual proton signal (quintet at ~2.50 ppm) does not typically overlap with analyte signals. Importantly, the acidic -COOH proton is often clearly visible in DMSO-d₆.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve good magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. A 30-degree pulse angle with a 1-2 second relaxation delay is typical.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.

  • Validation: The spectrum is validated by the sharp, symmetrical lineshape of the solvent and reference (TMS) signals. The integration of the ¹H NMR signals should correspond to the ratio of protons in the molecule.

Data Summary: Typical NMR Chemical Shifts for Substituted Furans
Functional GroupProton (¹H) Shift (ppm)Carbon (¹³C) Shift (ppm)Multiplicity
Carboxylic Acid10.0 - 13.0160 - 180broad s
Furan H-37.0 - 7.3~120d
Furan H-46.2 - 6.5~110d
Furan C-2-~145s
Furan C-5-~158s
Methoxy (-OCH₃)3.5 - 4.055 - 60s
Note: These are estimated ranges based on data for similar structures like 5-methylfuran-2-carboxylic acid and general spectroscopic principles.[6][7]

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the furan ring and the carbonyl group is expected to produce a characteristic absorption in the UV region. Simple carboxylic acids absorb weakly around 200-215 nm.[5] However, the extended conjugation in this molecule will shift the π→π* transition to a longer wavelength (a bathochromic shift), likely in the 250-280 nm range.

Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or methanol. A concentration of ~10 µg/mL is a good starting point.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (acquire a baseline).

  • Measurement: Replace the blank cuvette with a matched quartz cuvette containing the sample solution and scan from 400 nm down to 200 nm.

  • Validation: The spectrum is valid if the baseline is flat and the absorbance maximum (λ_max) is within the linear range of the detector (typically 0.1 - 1.5 AU).

Integrated Spectroscopic Analysis Workflow

Caption: A self-validating workflow for the structural elucidation of this compound.

Conclusion

The is a multi-faceted process that relies on the synergistic application of mass spectrometry, IR, NMR, and UV-Vis techniques. By understanding the principles behind each method and following robust protocols, researchers can unambiguously confirm the identity, structure, and purity of this valuable chemical building block. This guide provides the foundational framework for achieving that goal with scientific integrity and confidence.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxyfuran-2-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. A derivative of furoic acid, its structural elucidation is paramount for confirming its synthesis and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules, providing detailed information about the chemical environment of each proton and carbon atom. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for this compound, including a detailed interpretation of expected chemical shifts and coupling constants. Furthermore, a rigorous experimental protocol for acquiring high-quality NMR data for this class of compounds is presented.

Predicted NMR Spectral Data

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H3~6.2-6.4Doublet (d)~3.5
H4~7.0-7.2Doublet (d)~3.5
-OCH₃~3.9-4.1Singlet (s)-
-COOH~10-13Broad Singlet (br s)-
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (δ, ppm)
C2~158-162
C3~105-108
C4~118-122
C5~165-168
-OCH₃~58-60
-COOH~160-165

Spectral Interpretation and Rationale

The predicted NMR data are based on the electronic effects of the substituents on the furan ring. The methoxy group (-OCH₃) at the C5 position is a strong electron-donating group, which increases the electron density at the ortho (C4) and para (C2) positions. Conversely, the carboxylic acid group (-COOH) at the C2 position is an electron-withdrawing group.

Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis
  • Furan Protons (H3 and H4) : The two protons on the furan ring are expected to appear as doublets due to coupling with each other. The typical coupling constant for adjacent protons on a furan ring is around 3.5 Hz. The electron-donating methoxy group at C5 will shield the adjacent H4 proton, causing it to appear at a lower chemical shift compared to the H3 proton, which is adjacent to the electron-withdrawing carboxylic acid group.

  • Methoxy Protons (-OCH₃) : The three protons of the methoxy group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with.

  • Carboxylic Acid Proton (-COOH) : The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically between 10 and 13 ppm[1][2]. Its broadness is due to hydrogen bonding and chemical exchange with residual water in the solvent.

¹³C NMR Spectrum Analysis
  • Furan Carbons (C2, C3, C4, C5) : The chemical shifts of the furan ring carbons are significantly influenced by the substituents. C5, being attached to the electron-donating oxygen of the methoxy group, will be the most deshielded. C2, attached to the electron-withdrawing carboxylic acid group, will also be significantly deshielded. C3 and C4 will be more shielded in comparison.

  • Methoxy Carbon (-OCH₃) : The carbon of the methoxy group will appear in the typical region for such functional groups.

  • Carboxylic Acid Carbon (-COOH) : The carbonyl carbon of the carboxylic acid group will be highly deshielded and appear in the downfield region of the spectrum[3].

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the NMR analysis of this compound.

NMR Sample Preparation and Data Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to a clean, dry NMR tube B->C D Insert sample into NMR spectrometer C->D E Lock and shim the magnetic field D->E F Acquire ¹H and ¹³C NMR spectra E->F G Fourier transform the FID F->G H Phase and baseline correct the spectra G->H I Reference the spectra H->I J Integrate and analyze the peaks I->J

Caption: Workflow for NMR analysis of this compound.

Sample Preparation
  • Weighing the Sample : Accurately weigh approximately 5-10 mg of this compound.

  • Choosing a Solvent : Select a suitable deuterated solvent that can fully dissolve the sample. For carboxylic acids, DMSO-d₆ (dimethyl sulfoxide-d₆) is often a good choice as it can disrupt the hydrogen-bonded dimers that can lead to very broad -COOH signals[3]. CDCl₃ (deuterated chloroform) can also be used, but the carboxylic acid proton may exchange with trace amounts of DCl, leading to signal broadening or disappearance.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer : Transfer the solution into a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming : Insert the NMR tube into the spectrometer's probe. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which results in sharp and symmetrical peaks.

  • ¹H NMR Acquisition :

    • Set the appropriate spectral width (e.g., -2 to 16 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Set the relaxation delay (D1) to at least 1-2 seconds to allow for full proton relaxation between scans.

  • ¹³C NMR Acquisition :

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A larger number of scans (e.g., 128 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transformation : The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing and Baseline Correction : The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

  • Referencing : The chemical shift axis is calibrated. For DMSO-d₆, the residual solvent peak is at approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

  • Integration and Peak Picking : In the ¹H NMR spectrum, the area under each peak is integrated to determine the relative ratio of protons. In both spectra, the exact chemical shift of each peak is determined.

Conclusion

The detailed analysis and predicted ¹H and ¹³C NMR data presented in this guide provide a robust framework for the structural confirmation of this compound. By understanding the influence of the methoxy and carboxylic acid substituents on the furan ring, researchers can confidently interpret experimental NMR spectra. The provided experimental protocol outlines the best practices for obtaining high-quality data, ensuring the reliability of the structural characterization. This comprehensive guide serves as a valuable resource for scientists and professionals working with this and related heterocyclic compounds.

References

The In-Depth Mass Spectrometry Fragmentation of 5-Methoxyfuran-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 5-methoxyfuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the molecule's fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by mechanistic explanations and established principles of mass spectrometry.

Introduction: The Significance of Understanding Fragmentation

In the realm of analytical chemistry and drug discovery, mass spectrometry stands as an indispensable tool for molecular identification and structural elucidation. The fragmentation pattern of a molecule is a unique fingerprint, offering vital clues to its chemical architecture. This compound, a substituted furan derivative, presents an interesting case study due to the interplay of its three key functional components: the furan ring, the carboxylic acid group, and the methoxy group. A thorough understanding of its fragmentation is crucial for its unambiguous identification in complex matrices, for metabolism studies, and for quality control in synthetic processes.

This guide moves beyond a mere listing of fragments, delving into the causality behind the observed fragmentation patterns. By understanding the "why," researchers can more confidently interpret mass spectra of related compounds and troubleshoot experimental results.

Molecular Profile of this compound

Before dissecting its fragmentation, it is essential to establish the fundamental properties of the parent molecule.

PropertyValueSource
Molecular Formula C₆H₆O₄[1]
Molecular Weight 142.11 g/mol [1]
Monoisotopic Mass 142.02660867 Da[1]
Structure A furan ring substituted with a methoxy group at the 5-position and a carboxylic acid group at the 2-position.

Fragmentation Analysis under Electron Ionization (EI)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is often rich with fragment ions, providing a wealth of structural information. The initial step in EI is the removal of an electron to form a radical cation (M⁺•). The location of the initial ionization is critical and is dictated by the electron density within the molecule. In this compound, the lone pair electrons on the oxygen atoms are the most likely sites of ionization[2].

The fragmentation of the M⁺• of this compound is proposed to follow several key pathways:

Alpha-Cleavage and Decarboxylation

A prominent fragmentation pathway for carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group[3][4].

  • Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond results in the formation of an acylium ion.

    • M⁺• → [M - •OH]⁺

    • m/z 142 → m/z 125

  • Loss of the Carboxyl Group (•COOH): This involves the cleavage of the bond between the furan ring and the carboxylic acid.

    • M⁺• → [M - •COOH]⁺

    • m/z 142 → m/z 97

  • Decarboxylation (Loss of CO₂): The loss of a neutral carbon dioxide molecule is a common fragmentation for carboxylic acids[5][6].

    • M⁺• → [M - CO₂]⁺•

    • m/z 142 → m/z 98

Fragmentation Driven by the Methoxy Group

The methoxy group also directs fragmentation, typically through the loss of a methyl radical or a formaldehyde molecule.

  • Loss of a Methyl Radical (•CH₃): Alpha-cleavage at the ether linkage is a characteristic fragmentation of ethers[3].

    • M⁺• → [M - •CH₃]⁺

    • m/z 142 → m/z 127

  • Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the elimination of a neutral formaldehyde molecule.

    • M⁺• → [M - CH₂O]⁺•

    • m/z 142 → m/z 112

Furan Ring Fragmentation

The furan ring itself can undergo cleavage, a process that is often enhanced by the presence of substituents like the carboxylic acid group[7][8]. This can lead to the formation of smaller, characteristic ions.

Proposed EI Fragmentation Pathway

EI_Fragmentation M M+• (m/z 142) M_minus_OH [M - •OH]+ (m/z 125) M->M_minus_OH - •OH M_minus_COOH [M - •COOH]+ (m/z 97) M->M_minus_COOH - •COOH M_minus_CO2 [M - CO2]+• (m/z 98) M->M_minus_CO2 - CO2 M_minus_CH3 [M - •CH3]+ (m/z 127) M->M_minus_CH3 - •CH3 M_minus_CH2O [M - CH2O]+• (m/z 112) M->M_minus_CH2O - CH2O Further_Fragments Further Ring Fragmentation M_minus_CO2->Further_Fragments M_minus_CH2O->Further_Fragments

Caption: Proposed Electron Ionization (EI) Fragmentation Pathways for this compound.

Fragmentation Analysis under Electrospray Ionization (ESI)

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of these precursor ions.

Negative Ion Mode ESI-MS/MS

In negative ion mode, this compound will readily deprotonate to form the carboxylate anion [M-H]⁻ at m/z 141. Collision-induced dissociation (CID) of this ion is expected to be dominated by a single, highly favorable fragmentation pathway:

  • Decarboxylation (Loss of CO₂): The loss of carbon dioxide from a carboxylate anion is a very common and energetically favorable process[5].

    • [M - H]⁻ → [M - H - CO₂]⁻

    • m/z 141 → m/z 97

This decarboxylation results in a stable furan anion, which may resist further fragmentation under typical CID conditions.

Proposed Negative Ion ESI-MS/MS Fragmentation

ESI_Negative_Fragmentation M_minus_H [M - H]− (m/z 141) M_minus_H_minus_CO2 [M - H - CO2]− (m/z 97) M_minus_H->M_minus_H_minus_CO2 - CO2

Caption: Primary Fragmentation in Negative Ion ESI-MS/MS.

Positive Ion Mode ESI-MS/MS

In positive ion mode, the protonated molecule [M+H]⁺ will be formed at m/z 143. The fragmentation of this ion will likely involve the loss of small neutral molecules.

  • Loss of Water (H₂O): Protonation can occur on the carboxylic acid or the ether oxygen. Subsequent rearrangement can lead to the elimination of a water molecule.

    • [M + H]⁺ → [M + H - H₂O]⁺

    • m/z 143 → m/z 125

  • Loss of Carbon Monoxide (CO) and Water: Following the initial loss of water, the resulting ion may lose carbon monoxide.

    • [M + H - H₂O]⁺ → [M + H - H₂O - CO]⁺

    • m/z 125 → m/z 97

Proposed Positive Ion ESI-MS/MS Fragmentation

ESI_Positive_Fragmentation M_plus_H [M + H]+ (m/z 143) M_plus_H_minus_H2O [M + H - H2O]+ (m/z 125) M_plus_H->M_plus_H_minus_H2O - H2O M_plus_H_minus_H2O_minus_CO [M + H - H2O - CO]+ (m/z 97) M_plus_H_minus_H2O->M_plus_H_minus_H2O_minus_CO - CO

Caption: Proposed Fragmentation in Positive Ion ESI-MS/MS.

Summary of Key Fragments

The following table summarizes the major predicted fragment ions for this compound under different ionization conditions.

Ionization ModePrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss
EI 142 (M⁺•)127•CH₃
125•OH
112CH₂O
98CO₂
97•COOH
ESI (-) 141 ([M-H]⁻)97CO₂
ESI (+) 143 ([M+H]⁺)125H₂O
97H₂O, CO

Experimental Protocol for Mass Spectrometric Analysis

To validate the proposed fragmentation patterns, the following experimental protocol is recommended.

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • For ESI analysis, dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or with 0.1% ammonium hydroxide for negative mode) to a final concentration of 1-10 µg/mL.

  • For EI analysis via Gas Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., methylation of the carboxylic acid) may be necessary to improve volatility.

Instrumentation and Data Acquisition

For ESI-MS/MS:

  • Utilize a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument) equipped with an electrospray ionization source.

  • Infuse the sample solution directly or via liquid chromatography.

  • Positive Ion Mode:

    • Acquire a full scan mass spectrum to identify the [M+H]⁺ ion at m/z 143.

    • Perform a product ion scan of m/z 143, varying the collision energy to observe the fragmentation pattern.

  • Negative Ion Mode:

    • Acquire a full scan mass spectrum to identify the [M-H]⁻ ion at m/z 141.

    • Perform a product ion scan of m/z 141.

For EI-MS (GC-MS):

  • Employ a GC-MS system.

  • Inject the (potentially derivatized) sample onto a suitable GC column (e.g., a non-polar or mid-polar column).

  • Set the mass spectrometer to scan a mass range of m/z 40-200.

  • The electron energy should be set to the standard 70 eV.

Data Analysis
  • Analyze the acquired mass spectra to identify the molecular ion (or pseudomolecular ion) and the major fragment ions.

  • Compare the observed m/z values with the predicted fragments in this guide.

  • High-resolution mass spectrometry can be used to confirm the elemental composition of the fragment ions, providing greater confidence in the proposed fragmentation mechanisms.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable process governed by the chemical properties of its constituent functional groups. In Electron Ionization, a complex spectrum with multiple fragments arising from the carboxylic acid, methoxy group, and furan ring is expected. In contrast, Electrospray Ionization offers a more controlled fragmentation, with negative ion mode being dominated by a highly diagnostic decarboxylation event. By leveraging the principles outlined in this guide, researchers can effectively utilize mass spectrometry for the confident identification and structural characterization of this and related furanic compounds.

References

natural occurrence of methoxylated furan compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Natural Occurrence of Methoxylated Furan Compounds

Abstract

Methoxylated furan compounds represent a diverse and significant class of plant secondary metabolites, with furanocoumarins being the most prominent subgroup. These compounds are characterized by a furan ring fused to a larger molecular scaffold, further decorated with one or more methoxy groups. Their distribution in the plant kingdom is relatively restricted, with high concentrations found in families such as Apiaceae and Rutaceae. Biosynthetically, they arise from the phenylpropanoid pathway, with umbelliferone serving as a key intermediate. The subsequent prenylation, cyclization, hydroxylation, and methoxylation steps lead to a wide array of structures, broadly classified as linear or angular. These compounds play a crucial role in plant defense mechanisms and exhibit a wide spectrum of pharmacological activities, including phototoxicity, anticancer, anti-inflammatory, and potent enzyme inhibition, most notably of cytochrome P450 isozymes. This guide provides a comprehensive overview of their natural sources, biosynthetic pathways, biological significance, and the analytical methodologies required for their study, aimed at researchers in natural products, pharmacology, and drug development.

Introduction to Methoxylated Furan Compounds

Methoxylated furan compounds are a class of naturally occurring organic molecules defined by the presence of a furan ring and at least one methoxy (-OCH₃) group attached to their core structure. The most researched and abundant members of this class are the furanocoumarins , which consist of a furan ring fused to a benzopyran-2-one (coumarin) nucleus.[1][2]

The position of the furan ring fusion to the coumarin moiety dictates their classification into two primary types:

  • Linear Furanocoumarins (Psoralen-type): The furan ring is attached at the 6 and 7 positions of the coumarin structure.[2]

  • Angular Furanocoumarins (Angelicin-type): The furan ring is attached at the 7 and 8 positions.[2]

These core structures are further diversified by hydroxylation, alkylation, and, most significantly for this guide, methoxylation at various positions, leading to compounds like bergapten (5-methoxypsoralen) and xanthotoxin (8-methoxypsoralen).[1][3] Beyond furanocoumarins, other methoxylated furan-containing natural products include certain furanolignans and naphthofurans, though they are less widespread.[4][5]

The significance of these compounds stems from their potent biological activities. They are integral to plant defense systems, acting as phytoalexins against herbivores and pathogens.[1][6] In the context of human health and medicine, they are renowned for their use in treating skin conditions like psoriasis and vitiligo, their potential as anticancer agents, and their well-documented interactions with drug-metabolizing enzymes, a phenomenon famously known as the "grapefruit juice effect."[7][8][9]

Natural Occurrence and Distribution

The distribution of methoxylated furan compounds is notably concentrated within a few families of higher plants. This taxonomically restricted occurrence makes them valuable chemotaxonomic markers.[1][2]

The primary plant families known for producing these compounds include:

  • Apiaceae: This family is a major source and includes many common vegetables and herbs such as parsnip (Pastinaca sativa), celery (Apium graveolens), parsley (Petroselinum crispum), and the giant hogweed (Heracleum mantegazzianum), which is notorious for causing severe phytophotodermatitis due to its high furanocoumarin content.[6][10]

  • Rutaceae: This family, particularly the genus Citrus, is a well-known source. Grapefruit (Citrus paradisi), bergamot orange (Citrus bergamia), and limes contain significant quantities of compounds like bergamottin and bergapten, especially in their peels.[1][10][11]

  • Moraceae: The fig tree (Ficus carica) is a notable member of this family, producing psoralen and bergapten, primarily in the milky sap of its leaves and shoots.[6][10]

  • Fabaceae: Certain species within the legume family, such as Psoralea corylifolia (source of the name "psoralen"), are also known producers.[10][12]

The concentration and specific profile of these compounds can vary significantly based on the plant species, tissue type, developmental stage, and environmental conditions.[1] For instance, levels are often highest in flowering plants and ripe seeds, and their production can be induced by stressors like UV radiation or fungal attack.[1][6]

Data Presentation: Quantitative Occurrence of Key Methoxylated Furanocoumarins
CompoundPlant SourceFamilyTypical Concentration (µg/g Fresh Weight)Reference(s)
Bergapten (5-MOP)Parsnip (Pastinaca sativa)Apiaceae~40-145[10]
Celery (Apium graveolens)Apiaceae~1.5-25[10]
Grapefruit Peel (Citrus paradisi)RutaceaeVaries, significant in peel oil[1]
Xanthotoxin (8-MOP)Parsnip (Pastinaca sativa)Apiaceae~5-45[10]
Celery (Apium graveolens)Apiaceae~1-10[10]
Ammi majusApiaceaeMajor component in seeds[13]
Isopimpinellin Parsnip (Pastinaca sativa)Apiaceae~5-30[10]
Celery (Apium graveolens)Apiaceae~0.5-5[10]
Bergamottin Grapefruit Juice (Citrus paradisi)Rutaceae~6[10][11]
Bergamot Orange (Citrus bergamia)RutaceaeHigh concentration in peel[11]

Biosynthesis of Methoxylated Furanocoumarins

The biosynthesis of furanocoumarins is a well-studied branch of the phenylpropanoid pathway, originating from the amino acid L-phenylalanine, which is itself derived from the shikimate pathway.[1][14] The central precursor for all furanocoumarins is umbelliferone (7-hydroxycoumarin).[15]

The pathway can be conceptualized in three main stages:

  • Formation of Umbelliferone: L-phenylalanine is converted through a series of enzymatic steps involving Phenylalanine Ammonia-Lyase (PAL) and Cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. This is followed by ortho-hydroxylation and lactonization to form umbelliferone.[14]

  • Formation of the Furan Ring: This is the crucial branching point. Umbelliferone undergoes prenylation by a prenyltransferase enzyme, which attaches a dimethylallyl pyrophosphate (DMAPP) group.

    • Linear Pathway: Prenylation at the C6 position forms demethylsuberosin. This is then converted to (+)-marmesin by a marmesin synthase (a cytochrome P450 enzyme). Psoralen synthase, another P450, then cleaves a side chain from marmesin to form the linear furanocoumarin, psoralen .[14]

    • Angular Pathway: Prenylation at the C8 position forms osthenol. This is subsequently converted to (+)-columbianetin and then to the angular furanocoumarin, angelicin , by angelicin synthase.[1][16]

  • Hydroxylation and Methoxylation: The parent structures, psoralen and angelicin, are decorated by further P450 hydroxylases and O-methyltransferases (OMTs) to yield the final methoxylated products. For example, psoralen can be hydroxylated at C-5 to form bergaptol, which is then methylated to form bergapten . Alternatively, hydroxylation at C-8 yields xanthotoxol, which is methylated to form xanthotoxin .[3]

Visualization: Furanocoumarin Biosynthetic Pathway

Furanocoumarin Biosynthesis Phe L-Phenylalanine pCoumaric p-Coumaric Acid Phe->pCoumaric Phenylpropanoid Pathway Umbelliferone Umbelliferone pCoumaric->Umbelliferone multi-step DMS Demethylsuberosin Umbelliferone->DMS Prenylation (C6) Osthenol Osthenol Umbelliferone->Osthenol Prenylation (C8) Marmesin (+)-Marmesin DMS->Marmesin Marmesin Synthase (P450) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (P450) Bergaptol Bergaptol Psoralen->Bergaptol P5H (P450) Xanthotoxol Xanthotoxol Psoralen->Xanthotoxol P8H (P450) Bergapten Bergapten (5-MOP) Bergaptol->Bergapten OMT Xanthotoxin Xanthotoxin (8-MOP) Xanthotoxol->Xanthotoxin OMT Columbianetin (+)-Columbianetin Osthenol->Columbianetin Angelicin Angelicin Columbianetin->Angelicin Angelicin Synthase (P450)

Caption: Generalized biosynthetic pathway of linear and angular methoxylated furanocoumarins.

Biological Activities and Pharmacological Significance

Methoxylated furan compounds exhibit a remarkable range of biological activities, driven by their ability to interact with cellular macromolecules.

  • Phototoxicity and DNA Intercalation: Linear furanocoumarins like psoralen, xanthotoxin, and bergapten are potent photosensitizers.[17] Upon exposure to UVA radiation, they intercalate into DNA and form covalent cross-links between pyrimidine bases, inhibiting DNA replication and transcription, which leads to cell death.[6] This mechanism is the basis for PUVA (Psoralen + UVA) therapy used in the treatment of psoriasis and vitiligo.[7] Angular furanocoumarins like angelicin can also form adducts but are generally less effective at cross-linking and thus less phototoxic.[17]

  • Anticancer Activity: Numerous furanocoumarins have demonstrated promising anticancer effects through various mechanisms.[18]

    • Apoptosis Induction: They can trigger programmed cell death in cancer cells. Bergapten, for example, has been shown to induce apoptosis in breast cancer cells.[17]

    • Cell Cycle Arrest: They can halt the proliferation of malignant cells at different phases of the cell cycle.

    • Modulation of Signaling Pathways: These compounds can interfere with key cancer-related pathways, including the inhibition of NF-κB and PI3K/Akt signaling, and the modulation of the p53 tumor suppressor protein.[18]

  • Enzyme Inhibition (Drug Interactions): Furanocoumarins, particularly those found in grapefruit juice like bergamottin and 6',7'-dihydroxybergamottin, are potent inhibitors of cytochrome P450 enzymes in the intestine and liver, especially CYP3A4.[8][11][19] This inhibition is often mechanism-based (suicide inhibition), where the furanocoumarin is metabolized by the enzyme into a reactive intermediate that permanently inactivates it. This reduces the first-pass metabolism of many co-administered drugs, leading to dangerously elevated plasma concentrations.[8] This interaction underscores the critical need for awareness in clinical pharmacology.

  • Other Activities: A broad range of other pharmacological effects have been reported, including anti-inflammatory, antibacterial, antiviral, antifungal, and antioxidant properties, making them a rich source of lead compounds for drug discovery.[18][20][21]

Methodologies for Research and Development

The study of methoxylated furan compounds requires robust methods for their extraction, isolation, and characterization. The choice of methodology is critical for preserving the integrity of the compounds and achieving accurate quantification.

Experimental Protocol: Extraction and Isolation

This protocol describes a general procedure for extracting furanocoumarins from plant material, followed by purification using solid-phase extraction (SPE). The causality behind the choice of solvents and techniques is to leverage the semi-polar nature of these compounds.

Objective: To obtain a clean, concentrated extract of methoxylated furan compounds for subsequent analysis.

Methodology:

  • Sample Preparation:

    • Harvest fresh plant material (e.g., leaves, peels, roots).

    • Immediately freeze the material in liquid nitrogen to halt enzymatic degradation and lyophilize (freeze-dry) to remove water, which improves extraction efficiency.

    • Grind the dried material into a fine, homogenous powder using a mortar and pestle or a cryogenic mill.

  • Solvent Extraction:

    • Rationale: Methanol is chosen as the initial extraction solvent due to its polarity, which is effective at solubilizing semi-polar furanocoumarins and penetrating the plant cell matrix.[22]

    • Weigh 1 gram of powdered plant material into a conical tube.

    • Add 10 mL of 100% methanol.

    • Vortex thoroughly for 1 minute.

    • Sonicate in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.

    • Centrifuge at 4000 x g for 15 minutes to pellet the solid debris.

    • Carefully collect the supernatant (the methanol extract). Repeat the extraction on the pellet with another 10 mL of methanol and combine the supernatants to ensure exhaustive extraction.

  • Solid-Phase Extraction (SPE) for Cleanup:

    • Rationale: SPE is used to remove highly polar (sugars, salts) and non-polar (chlorophylls, lipids) contaminants. A polymeric reversed-phase sorbent is chosen for its broad retention of semi-polar compounds.[22]

    • Condition an SPE cartridge (e.g., C18 or a polymeric reversed-phase sorbent) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Evaporate the combined methanol extract to dryness under a stream of nitrogen.

    • Reconstitute the residue in 2 mL of 10% methanol in water.

    • Load the reconstituted sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 10% methanol in water to elute polar impurities. Discard this fraction.

    • Elute the target furanocoumarins with 5 mL of acetonitrile or 100% methanol.[22] Collect this fraction.

    • Evaporate the final eluate to dryness and reconstitute in a known volume (e.g., 1 mL) of methanol for analysis.

Experimental Protocol: Analytical Characterization

This protocol outlines the analysis of the purified extract using High-Performance Liquid Chromatography with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS).

Objective: To separate, identify, and quantify individual methoxylated furan compounds in the extract.

Methodology:

  • Chromatographic Separation (HPLC):

    • Rationale: Reversed-phase chromatography (using a C18 column) is the standard for separating compounds of intermediate polarity. A gradient elution from a weaker solvent (water) to a stronger organic solvent (acetonitrile) allows for the separation of a wide range of furanocoumarins with different polarities in a single run.

    • System: An HPLC or UHPLC system.

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid (formic acid aids in protonation for better MS sensitivity).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate for 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Detection and Identification (DAD & MS):

    • Rationale: DAD provides UV-Vis spectra, which are characteristic for the coumarin chromophore and aid in initial identification. Mass Spectrometry provides accurate mass data (for molecular formula confirmation) and fragmentation patterns (for structural elucidation).[17][23]

    • DAD Detector: Monitor from 200-400 nm. Furanocoumarins typically show characteristic absorbance maxima around 250 nm and 310 nm.

    • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or Orbitrap mass analyzer.

    • Ionization Mode: Positive ESI mode.

    • MS Scan: Full scan from m/z 150-500 to detect parent ions.

    • MS/MS Scan: Targeted fragmentation (MS²) of expected parent ions to confirm identity by comparing fragmentation patterns with standards or library data.

Visualization: Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing Plant Plant Material Freeze Lyophilization Plant->Freeze Grind Grinding Freeze->Grind Solvent Methanol Extraction Grind->Solvent SPE Solid-Phase Extraction (SPE) Solvent->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC DAD DAD Detection (UV-Vis Spectra) HPLC->DAD MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Ident Identification DAD->Ident MS->Ident Quant Quantification Ident->Quant

Caption: Standard workflow for the extraction and analysis of furanocoumarins.

Conclusion and Future Directions

Methoxylated furan compounds, particularly furanocoumarins, are a fascinating and pharmacologically vital class of natural products. Their restricted botanical distribution and potent biological activities continue to make them a subject of intense research. While their biosynthesis is largely understood, the regulation of these pathways and the full scope of their chemical diversity are still being explored. For drug development professionals, these compounds offer a double-edged sword: they are a source of promising therapeutic leads for oncology and dermatology, yet they also pose a significant clinical challenge due to their potent inhibition of drug-metabolizing enzymes.

Future research should focus on the discovery of novel furan-containing structures from unexplored botanical sources, the elucidation of the specific mechanisms behind their diverse bioactivities, and the potential for metabolic engineering in plants or microbial systems to produce high-value furanocoumarins sustainably.[7][13] A deeper understanding of their structure-activity relationships will be crucial for designing new therapeutic agents with enhanced efficacy and reduced toxicity.

References

A Senior Application Scientist's Guide to the Preliminary Biological Screening of 5-Methoxyfuran-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] This technical guide presents a comprehensive framework for the preliminary biological screening of a specific furan derivative, 5-methoxyfuran-2-carboxylic acid. While extensive biological data for this particular molecule is not yet publicly available, its structural features—a furan ring, a methoxy group, and a carboxylic acid moiety—suggest a strong rationale for investigating its therapeutic potential. This document provides a detailed, step-by-step approach for conducting a first-pass in vitro evaluation of its antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties. The protocols described herein are designed to be robust and self-validating, providing a solid foundation for further, more targeted research.

Introduction: The Rationale for Screening this compound

Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[4][5][6] The inherent reactivity and electronic properties of the furan ring make it a versatile building block for the synthesis of novel therapeutic agents. The subject of this guide, this compound, possesses distinct structural elements that may contribute to its bioactivity. The methoxy group can influence the molecule's lipophilicity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and may be crucial for interactions with biological targets.[7][8] Given the established biological activities of many furan and benzofuran derivatives, a systematic preliminary screening of this compound is a logical and necessary step in exploring its potential as a lead compound for drug discovery.[1][2]

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive and practical workflow for conducting a preliminary biological evaluation. The experimental choices are explained from a causal perspective, emphasizing the scientific reasoning behind each assay.

Proposed Screening Workflow

A logical and efficient workflow is paramount for the preliminary assessment of a novel compound. The proposed screening cascade for this compound is designed to first assess its broad-spectrum activities and then to inform more specific mechanistic studies.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Based on Primary Results) Antimicrobial_Screening Antimicrobial Screening (Bacteria & Fungi) MIC_MBC_Determination MIC/MBC/MFC Determination Antimicrobial_Screening->MIC_MBC_Determination If active Antioxidant_Assays Antioxidant Assays (DPPH & ABTS) Cytotoxicity_Screening Cytotoxicity Screening (MTT/SRB Assay) Anti_inflammatory_Assays Anti-inflammatory Assays (COX/LOX Inhibition) Cytotoxicity_Screening->Anti_inflammatory_Assays If low toxicity Cancer_Cell_Line_Panel Expanded Cancer Cell Line Panel Cytotoxicity_Screening->Cancer_Cell_Line_Panel If selectively cytotoxic Compound This compound Compound->Antimicrobial_Screening Compound->Antioxidant_Assays Compound->Cytotoxicity_Screening

Caption: Proposed workflow for the preliminary biological screening of this compound.

Antimicrobial Activity Screening

The prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Furan derivatives have shown promise in this area.[9] A primary screen for antimicrobial activity will provide a rapid assessment of the compound's potential to inhibit the growth of pathogenic microorganisms.

Rationale for Assay Selection

The agar disk diffusion method is a widely used, cost-effective, and straightforward technique for the initial screening of antimicrobial activity. It allows for a qualitative assessment of a compound's ability to inhibit microbial growth. Following a positive result in the disk diffusion assay, a quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is essential to understand the potency of the compound.

Experimental Protocol: Agar Disk Diffusion Assay
  • Microorganism Preparation: Inoculate a loopful of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a tube of sterile nutrient broth. Incubate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a known concentration of this compound (dissolved in a suitable solvent like DMSO) onto the paper disks. A solvent control (disk with only the solvent) must be included. A positive control antibiotic disk (e.g., ampicillin for bacteria, fluconazole for fungi) should also be used.

  • Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the appropriate broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under the same conditions as the disk diffusion assay.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation
Microorganism Disk Diffusion (Zone of Inhibition, mm) MIC (µg/mL) MBC/MFC (µg/mL)
S. aureus
E. coli
C. albicans
Positive Control
Negative ControlNo Zone> Max Conc.> Max Conc.

Antioxidant Activity Screening

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can be of therapeutic value. The phenolic-like structure of the furan ring suggests that this compound may possess radical scavenging activity.

Rationale for Assay Selection

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for determining the antioxidant capacity of a compound.[10][11][12][13] They are based on the ability of an antioxidant to scavenge stable free radicals, resulting in a color change that can be measured spectrophotometrically.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reaction Mixture: Prepare a solution of DPPH in methanol.

  • Assay: In a 96-well plate, add different concentrations of this compound to the DPPH solution. A blank (methanol only) and a positive control (e.g., ascorbic acid or Trolox) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

Experimental Protocol: ABTS Radical Cation Decolorization Assay
  • ABTS Radical Generation: The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Assay: The ABTS radical solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Different concentrations of the test compound are then added to the ABTS radical solution.

  • Incubation: The reaction is incubated for a short period (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Data Presentation
Assay IC50 (µg/mL)
This compound
DPPH
ABTS
Positive Control (e.g., Ascorbic Acid)
DPPH
ABTS

Anti-inflammatory Activity Screening

Inflammation is a key pathological feature of many chronic diseases. Furan derivatives have been reported to possess anti-inflammatory properties.[3] A preliminary screen for anti-inflammatory activity can be conducted by assessing the compound's ability to inhibit key enzymes in the inflammatory cascade.

Rationale for Assay Selection

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Inhibition of these enzymes is a common mechanism of action for anti-inflammatory drugs. In vitro COX and LOX inhibition assays provide a direct measure of a compound's potential to modulate these pathways.

Experimental Protocol: COX Inhibition Assay
  • Enzyme Preparation: Use a commercially available COX inhibitor screening assay kit containing purified COX-1 and COX-2 enzymes.

  • Assay: Incubate the COX enzyme with the test compound at various concentrations.

  • Substrate Addition: Add arachidonic acid as the substrate.

  • Detection: The production of prostaglandins is measured, typically through a colorimetric or fluorometric method provided in the kit.

  • Controls: Include a no-enzyme control, a no-inhibitor control, and a positive control inhibitor (e.g., indomethacin or celecoxib).

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

Experimental Protocol: 5-LOX Inhibition Assay
  • Enzyme Preparation: Use a commercially available 5-LOX inhibitor screening assay kit.

  • Assay: Incubate the 5-LOX enzyme with the test compound.

  • Substrate Addition: Add linoleic acid or arachidonic acid as the substrate.

  • Detection: The formation of the hydroperoxy product is measured, usually via a colorimetric or fluorometric method.

  • Controls: Similar controls as in the COX assay should be included, with a known 5-LOX inhibitor (e.g., zileuton) as the positive control.

  • Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 value.

Data Presentation
Enzyme IC50 (µM)
This compound
COX-1
COX-2
5-LOX
Positive Control (e.g., Indomethacin)
COX-1
COX-2
Positive Control (e.g., Zileuton)
5-LOX

Anticancer Activity Screening

The search for novel anticancer agents is a continuous effort in drug discovery. Many natural and synthetic furan-containing molecules have demonstrated cytotoxic activity against various cancer cell lines.[10][11][12]

Rationale for Assay Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (sulforhodamine B) assays are widely accepted and reliable colorimetric methods for assessing cell viability and cytotoxicity. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein. Using both can provide a more comprehensive picture of the compound's effect on cell proliferation and survival.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Protocol: SRB Assay
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash away the unbound dye.

  • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Measurement: Measure the absorbance at 510 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Data Presentation
Cell Line MTT Assay IC50 (µM) SRB Assay IC50 (µM)
MCF-7 (Breast Cancer)
A549 (Lung Cancer)
HCT116 (Colon Cancer)
HEK293 (Non-cancerous)
Positive Control (e.g., Doxorubicin)

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the preliminary biological screening of this compound. The proposed workflow, encompassing antimicrobial, antioxidant, anti-inflammatory, and anticancer assays, will generate critical initial data to guide further research. Positive "hits" in any of these primary screens will warrant more in-depth secondary screening and mechanistic studies. For example, promising antimicrobial activity would lead to investigations into the mechanism of action, while selective cytotoxicity against cancer cells would prompt further evaluation in a broader panel of cell lines and eventually in vivo models. The systematic approach detailed in this document provides a solid foundation for unlocking the potential therapeutic value of this compound.

References

Methodological & Application

Synthesis of 5-Methoxyfuran-2-carboxylic Acid from 5-Hydroxymethylfurfural: A Two-Step Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: 5-Hydroxymethylfurfural (HMF), a versatile platform chemical derived from C6 carbohydrates, serves as a critical starting material for a variety of value-added chemicals.[1] This application note provides a detailed, two-step protocol for the synthesis of 5-methoxyfuran-2-carboxylic acid, a valuable building block in medicinal chemistry and polymer science, starting from HMF. The synthesis involves an initial acid-catalyzed etherification of the hydroxymethyl group to form 5-methoxymethylfurfural (MMF), followed by a selective, metal-free oxidation of the formyl group to the corresponding carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical procedures, mechanistic insights, and validation checkpoints.

Introduction: Strategic Conversion of a Bio-Based Platform Chemical

5-Hydroxymethylfurfural (HMF) is a pivotal intermediate in the conversion of biomass into chemicals and fuels.[2] Its structure, featuring a furan ring with both a hydroxymethyl and a formyl group, allows for a wide range of chemical transformations.[3] The target molecule, this compound, combines the stability of an ether linkage with the reactive potential of a carboxylic acid, making it a desirable synthon.

The conversion strategy is bifurcated into two distinct chemical operations:

  • Selective Etherification: Protection of the reactive hydroxymethyl group as a methyl ether. This enhances the molecule's stability and modifies its solubility profile.

  • Selective Oxidation: Conversion of the formyl group to a carboxylic acid, a key functional handle for amide bond formation, esterification, and polymer synthesis.

This protocol leverages a solid acid catalyst for the etherification step to simplify purification and a metal-free oxidation system to ensure a product with low metallic contamination, a critical consideration for pharmaceutical applications.

Part 1: Selective Etherification of 5-Hydroxymethylfurfural (HMF)

Principle and Rationale

The first step is the conversion of HMF to 5-methoxymethylfurfural (MMF). This is an acid-catalyzed nucleophilic substitution where methanol acts as both the nucleophile and the solvent. The reaction can proceed through different pathways, but the use of a solid Brønsted acid catalyst is preferred for its high selectivity and operational simplicity.[4] Catalysts such as Amberlyst-15, a sulfonated polystyrene resin, or certain zeolites like H-BEA, provide acidic protons that facilitate the ether formation while minimizing side reactions like polymerization or humin formation.[4] Brønsted acid sites have been shown to be the most suitable for the etherification of HMF. We have selected Amberlyst-15 for this protocol due to its commercial availability, robustness, and ease of removal by simple filtration.

Experimental Protocol: HMF to MMF
  • Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxymethylfurfural (10.0 g, 79.3 mmol).

  • Reagent Addition: Add 150 mL of anhydrous methanol. Stir the mixture at room temperature until the HMF is fully dissolved.

  • Catalyst Introduction: Add Amberlyst-15 resin (10 g, ~1.25 g catalyst per 10 mmol HMF). The catalyst:HMF ratio is a key parameter influencing reaction rates.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Cool the mixture to room temperature.

    • Remove the Amberlyst-15 catalyst by vacuum filtration, washing the resin with a small amount of fresh methanol (2 x 20 mL). The catalyst can be regenerated and reused.

    • Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator.

    • The resulting crude oil is 5-methoxymethylfurfural (MMF). For most subsequent steps, this crude product is of sufficient purity. If higher purity is required, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary: Etherification
ParameterValueRationale / Notes
HMF10.0 g (79.3 mmol)Starting material.
Methanol150 mLServes as both reactant and solvent.
CatalystAmberlyst-15 (10 g)Solid Brønsted acid catalyst for easy removal.[4]
Temperature~65 °C (Reflux)Provides sufficient energy to overcome the activation barrier.
Reaction Time4-6 hoursMonitor by TLC/GC for completion.
Expected Yield>90%High selectivity is expected with this catalyst system.[4]

Part 2: Selective Oxidation of 5-Methoxymethylfurfural (MMF)

Principle and Rationale

The second step involves the selective oxidation of the aldehyde group of MMF to a carboxylic acid. This transformation must be conducted under conditions that do not affect the furan ring or the methoxy ether linkage. While various metal-based catalysts (e.g., based on Pt, Pd, Au) are effective for oxidizing HMF and its derivatives, they can be costly and lead to product contamination.[5]

This protocol employs a metal-free catalytic system using sodium tert-butoxide (NaOtBu) in dimethylformamide (DMF), which has been shown to be effective for the aerobic oxidation of HMF derivatives.[5] The reaction proceeds by activating the aldehyde for oxidation, likely via a base-catalyzed mechanism, with atmospheric oxygen serving as the terminal oxidant. This method is advantageous due to its mild conditions and avoidance of heavy metal reagents.[5] The initial product of HMF oxidation under these conditions is the corresponding carboxylic acid at the aldehyde position, before further oxidation of the alcohol group occurs, indicating the aldehyde is more reactive under these conditions.[5]

Experimental Protocol: MMF to this compound
  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and open to the air (e.g., via a loosely fitted condenser or a drying tube), add the crude 5-methoxymethylfurfural (assuming ~11.1 g, 79.3 mmol from the previous step).

  • Solvent Addition: Add 200 mL of dimethylformamide (DMF) and stir until the MMF is dissolved.

  • Base Addition: In portions, carefully add sodium tert-butoxide (NaOtBu) (11.4 g, 118.9 mmol, 1.5 equivalents). The addition may be exothermic.

  • Reaction Execution: Heat the mixture to 45 °C and stir vigorously. The reaction is open to the air to allow for aerobic oxidation. Monitor the reaction by TLC, observing the disappearance of the MMF spot and the appearance of a more polar spot for the carboxylic acid product. The reaction is generally complete in 6-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding 200 mL of water.

    • Acidify the aqueous solution to pH ~2-3 by adding 2M hydrochloric acid (HCl). The product, this compound, should precipitate as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 50 mL) to remove inorganic salts.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure this compound.

    • Dry the final product under vacuum.

Data Summary: Oxidation
ParameterValueRationale / Notes
MMF~11.1 g (79.3 mmol)Starting intermediate.
SolventDMF (200 mL)Apolar aprotic solvent suitable for the reaction.[5]
Base/CatalystNaOtBu (11.4 g, 1.5 eq)Metal-free system for aerobic oxidation.[5]
OxidantAtmospheric OxygenGreen and readily available oxidant.
Temperature45 °CMild conditions to ensure selectivity.[5]
Reaction Time6-8 hoursMonitor by TLC for completion.
Expected Yield75-85%Based on similar transformations of HMF derivatives.[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step conversion process from the bio-based platform chemical HMF to the target molecule, this compound.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Oxidation HMF 5-Hydroxymethylfurfural (HMF) MMF 5-Methoxymethylfurfural (MMF) HMF->MMF  Methanol (MeOH)  Amberlyst-15  Reflux, 4-6h Product This compound MMF->Product  NaOtBu, DMF  Air (O2)  45°C, 6-8h

Caption: Two-step synthesis of this compound from HMF.

Characterization and Validation

The identity and purity of the intermediate (MMF) and the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. For MMF, expect to see a new singlet around 3.3 ppm for the methoxy (-OCH₃) protons. For the final product, the aldehyde proton signal (~9.6 ppm) will disappear, and a broad singlet for the carboxylic acid proton (>10 ppm) will appear.

  • Infrared (IR) Spectroscopy: To identify key functional groups. The broad O-H stretch of the starting HMF (~3300 cm⁻¹) should be absent in MMF. In the final product, a strong, broad O-H stretch (~2500-3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid will be present.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Conclusion

This application note details a robust and efficient two-step synthesis of this compound from the readily available bio-based platform chemical 5-hydroxymethylfurfural. The protocol employs a selective etherification using a recyclable solid acid catalyst, followed by a mild, metal-free oxidation. This approach is designed for scalability and yields a high-purity product suitable for applications in pharmaceutical and materials science research, providing a reliable pathway to this valuable furan derivative.

References

Application Note & Protocol: High-Efficiency Esterification of 5-methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for the chemical synthesis of esters from 5-methoxyfuran-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and advanced materials. We present two robust protocols: the classic Fischer-Speier esterification for simple alkyl esters and the mild Steglich esterification for more complex or sensitive substrates. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step procedures, and critical process parameters to ensure reproducible, high-yield synthesis.

Introduction and Scientific Context

This compound is a valuable heterocyclic building block derived from biomass, placing it at the forefront of sustainable chemistry. Its esters, particularly methyl 5-methoxyfuran-2-carboxylate, are pivotal intermediates in the synthesis of a wide range of biologically active compounds and functional polymers. The esterification of this furan derivative is a critical transformation that requires careful selection of methodology to accommodate the specific alcohol being used and to avoid potential side reactions associated with the furan ring.

This guide explores two gold-standard esterification methods, explaining the causality behind procedural choices to empower researchers to adapt these protocols to their specific synthetic goals.

Mechanistic Principles of Esterification

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. We will discuss the two primary pathways for the esterification of this compound.

Fischer-Speier Esterification: Acid-Catalyzed Pathway

The Fischer-Speier esterification is a classic, cost-effective method involving the reaction of a carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, p-TsOH).[1][2][3] The reaction is an equilibrium process. To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using the alcohol as the solvent (a large excess) or by removing the water byproduct as it forms, in accordance with Le Châtelier's principle.[4]

The mechanism proceeds through a six-step sequence known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[3][4]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1][4]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Addition cluster_2 Proton Transfer & Elimination cluster_3 Final Product Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Water_Intermediate R-C(OH)(OH₂⁺)(OR') Tetrahedral_Intermediate->Water_Intermediate Proton Transfer Protonated_Ester R-C(O⁺H)(OR') Water_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺ Steglich_Esterification cluster_0 Activation cluster_1 Catalysis & Acyl Transfer cluster_2 Ester Formation Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Acylpyridinium Acylpyridinium Ion O_Acylisourea->Acylpyridinium DCU DCU (byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Ester R-COOR' Acylpyridinium->Ester Alcohol R'-OH Alcohol->Ester

References

The Versatile Scaffolding of 5-Methoxyfuran-2-carboxylic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 5-methoxyfuran-2-carboxylic acid as a pivotal building block in contemporary organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic applications of this compound, substantiated by detailed mechanistic insights and field-proven experimental protocols. We will delve into key transformations including amide bond formation, esterification, and cycloaddition reactions, showcasing the molecule's utility in constructing complex molecular architectures relevant to the pharmaceutical and material sciences.

Introduction: The Strategic Value of the Furan Moiety

Furan derivatives are a significant class of heterocyclic compounds, forming the core structure of numerous biologically active molecules.[1] Their utility spans a wide range of applications, including the development of antibacterial, antiviral, anti-inflammatory, and antitumor agents. The furan ring system is a versatile scaffold in medicinal chemistry, and strategic substitution on the ring can lead to compounds with highly specific pharmacological profiles.

This compound, with its molecular formula C₆H₆O₄, is a particularly valuable building block.[2] The carboxylic acid group at the C2 position provides a reactive handle for a variety of chemical transformations, most notably amide bond formation and esterification. The methoxy group at the C5 position, being an electron-donating group, influences the reactivity of the furan ring, particularly in electrophilic substitution and cycloaddition reactions. This guide will provide detailed protocols for leveraging these features in organic synthesis.

Core Synthetic Transformations

This section details the primary applications of this compound in synthetic workflows, providing both the "how" and the "why" for each experimental design.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry, enabling the linkage of a carboxylic acid with a diverse range of primary and secondary amines.[3] This reaction is fundamental to the synthesis of peptides, enzyme inhibitors, and a vast array of other therapeutic agents. The resulting 5-methoxyfuran-2-carboxamides are scaffolds of significant interest in the development of targeted therapies.

Mechanistic Rationale:

Direct condensation of a carboxylic acid and an amine is typically unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated." This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common coupling reagents, such as carbodiimides (e.g., DCC, EDC) or aminium/uronium salts (e.g., HATU), facilitate this activation.[4][5] The activated intermediate, often an O-acylisourea or an active ester, is then susceptible to nucleophilic attack by the amine to form the stable amide bond.

Experimental Protocol: Synthesis of N-Benzyl-5-methoxyfuran-2-carboxamide

This protocol outlines a standard procedure for the amide coupling of this compound with benzylamine using HATU as the coupling agent and DIPEA as a non-nucleophilic base.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound142.111.0142 mg
Benzylamine107.151.1120 µL
HATU380.231.2456 mg
DIPEA129.242.0348 µL
Anhydrous DMF--5 mL
Ethyl acetate--As needed
Saturated aq. NaHCO₃--As needed
Brine--As needed
Anhydrous MgSO₄--As needed

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (142 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • To this solution, add benzylamine (120 µL, 1.1 mmol), followed by N,N-diisopropylethylamine (DIPEA, 348 µL, 2.0 mmol).

  • Finally, add HATU (456 mg, 1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired amide.

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF add_amine Add amine and DIPEA start->add_amine add_hatu Add HATU add_amine->add_hatu stir Stir at room temperature add_hatu->stir tlc Monitor by TLC stir->tlc quench Dilute with EtOAc, wash with NaHCO₃ and brine tlc->quench dry Dry over MgSO₄ and concentrate quench->dry purify Purify by column chromatography dry->purify product N-substituted-5-methoxyfuran-2-carboxamide purify->product

Caption: Workflow for the synthesis of 5-methoxyfuran-2-carboxamides.

Esterification: Modulating Physicochemical Properties

Esterification of this compound is a key transformation for modifying the compound's physicochemical properties, such as solubility and cell permeability.[6] Esters can also serve as prodrugs or as intermediates for further synthetic manipulations. The Fischer esterification is a classic and reliable method for this purpose.[7][8]

Mechanistic Rationale:

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[8] The reaction is an equilibrium process. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[9] To drive the equilibrium towards the product, a large excess of the alcohol is often used, and/or water is removed as it is formed.[8]

Experimental Protocol: Synthesis of Methyl 5-methoxyfuran-2-carboxylate

This protocol describes the acid-catalyzed esterification of this compound with methanol.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
This compound142.111.0142 mg
Methanol (anhydrous)32.04Excess10 mL
Concentrated Sulfuric Acid98.08Catalytic~2 drops
Dichloromethane--As needed
Saturated aq. NaHCO₃--As needed
Water--As needed
Brine--As needed
Anhydrous Na₂SO₄--As needed

Procedure:

  • Suspend this compound (142 mg, 1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath and carefully add concentrated sulfuric acid (2 drops) with stirring.

  • Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with water (10 mL), saturated aqueous sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • If necessary, purify the product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Fischer_Esterification_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_final Deprotonation acid Carboxylic Acid protonated_acid Protonated Carboxylic Acid acid->protonated_acid H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate R'OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer water_elimination Water Elimination proton_transfer->water_elimination -H₂O protonated_ester Protonated Ester water_elimination->protonated_ester ester Ester Product protonated_ester->ester -H⁺ Diels_Alder_Reaction furan This compound (Diene) transition_state [4+2] Transition State furan->transition_state dienophile N-Methylmaleimide (Dienophile) dienophile->transition_state product Cycloadduct transition_state->product Heat

References

HPLC method for the quantification of 5-methoxyfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 5-methoxyfuran-2-carboxylic acid by High-Performance Liquid Chromatography (HPLC)

Introduction

This compound is a furan derivative of increasing interest in pharmaceutical development and food chemistry. As a key intermediate in organic synthesis and a potential marker compound in processed foods, its accurate quantification is essential for quality control, process optimization, and research applications. This document provides a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the precise determination of this compound.

This guide is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of steps to explain the scientific rationale behind the method's parameters, ensuring adaptability and robust performance. The protocols herein are established in accordance with internationally recognized validation standards to ensure data integrity and reliability.

Principle of the Method: Reversed-Phase HPLC

The method is based on reversed-phase liquid chromatography (RP-LC), a powerful analytical technique that separates compounds based on their hydrophobicity.[1] In this system, the analyte is introduced into a polar mobile phase and travels through a column packed with a non-polar stationary phase (typically C18 silica). Compounds with higher hydrophobicity interact more strongly with the stationary phase, leading to longer retention times, while more polar compounds elute earlier.

This compound possesses a carboxylic acid functional group. The ionization state of this group is pH-dependent and critically influences the molecule's overall polarity and, consequently, its retention behavior. To ensure consistent retention and sharp, symmetrical peak shapes, the analysis is performed under acidic mobile phase conditions. By lowering the mobile phase pH to at least 1.5-2.0 units below the analyte's pKa, the carboxylic acid group remains in its protonated, non-ionized form.[2][3] This suppression of ionization increases the molecule's hydrophobicity, promoting controlled interaction with the C18 stationary phase and enabling reproducible quantification.[4] Detection is achieved by a UV detector, which measures the analyte's absorbance of light at a specific wavelength.

Materials and Instrumentation

Instrumentation
  • HPLC System equipped with:

    • Binary or Quaternary Solvent Delivery Pump

    • Autosampler with temperature control capability

    • Column Thermostat

    • UV-Visible or Photodiode Array (PDA/DAD) Detector

  • Analytical Balance (4-decimal place)

  • pH Meter

  • Class A Volumetric Glassware

  • Sonicator

  • Data Acquisition and Processing Software (e.g., Chromeleon™, Empower™)

Chemicals and Reagents
  • This compound reference standard (≥98% purity)[5][6]

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Formic Acid (≥98% purity)

  • Water, HPLC Grade or Milli-Q®

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation and sensitivity. The rationale for each selection is provided below.

ParameterConditionJustification
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for organic molecules like the target analyte.[1] The specified dimensions offer a good balance between resolution, analysis time, and solvent consumption.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Formic acid is a volatile acidifier compatible with mass spectrometry and provides a low pH (~2.7) to suppress the ionization of the analyte's carboxylic acid group, ensuring good peak shape and retention.[2][4]
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.
Elution Mode Isocratic: 70% A / 30% BAn isocratic elution is simpler, more robust, and provides faster re-equilibration times than a gradient method for a single analyte analysis. The ratio should be optimized for a retention time of approximately 5-10 minutes.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures stable and reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Detection Wavelength 275 nmFuran-containing compounds exhibit strong UV absorbance.[7][8] While the optimal wavelength should be confirmed by scanning the analyte with a DAD, 275 nm provides high sensitivity for similar structures.
Injection Volume 10 µLThis volume provides a good response for expected concentrations while minimizing the risk of column overload.
Run Time 15 minutesSufficient time to allow for the elution of the analyte and any potential late-eluting impurities, followed by column flushing.

Protocols

Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water):

  • Measure 999 mL of HPLC-grade water into a 1 L media bottle.

  • Carefully add 1 mL of formic acid.

  • Cap and mix thoroughly.

  • Degas the solution for 10-15 minutes using sonication or vacuum filtration.

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Add approximately 15 mL of Methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with Methanol and mix thoroughly.

  • Calculate the exact concentration in µg/mL. This solution should be stored at 2-8 °C and protected from light.

Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution with the mobile phase (70% A / 30% B). A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The appropriate sample preparation will depend on the matrix. For simple, clean matrices such as in-process reaction mixtures:

  • Dilute a known amount of the sample with the mobile phase to bring the expected concentration of this compound within the calibration range (1-100 µg/mL).

  • Filter the diluted sample through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an HPLC vial.[9]

For complex matrices like food or biological fluids, a validated extraction procedure (e.g., Solid-Phase Extraction or Liquid-Liquid Extraction) will be necessary to remove interfering components before dilution and filtration.

HPLC Analysis Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sol Prepare Mobile Phase & Standard Solutions prep_sample Prepare & Filter Sample Solutions prep_sol->prep_sample equil Equilibrate System (Baseline Stability) prep_sample->equil calib Inject Calibration Standards (1-100 µg/mL) equil->calib sample_inj Inject Samples (in duplicate) calib->sample_inj qc_check Inject QC/Bracketing Standard sample_inj->qc_check gen_curve Generate Calibration Curve (r² > 0.999) qc_check->gen_curve quant Quantify Analyte in Samples gen_curve->quant report Generate Report quant->report

Caption: HPLC analysis workflow from preparation to reporting.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[10][11][12] The validation parameters and their acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte in blank/placebo samples. Peak purity index > 0.995.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 1.0 – 100 µg/mL
Accuracy (% Recovery) 98.0% – 102.0% at three concentration levels (low, medium, high).
Precision (% RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision (n=6): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10
Robustness %RSD ≤ 2.0% for retention time and peak area after deliberate minor variations in method parameters.
Validation Protocols

Specificity: Analyze blank matrix samples, placebo samples, and a reference standard solution. Ensure no co-eluting peaks are present at the analyte's retention time. Use a DAD to assess peak purity.

Linearity: Prepare and inject the calibration standards (1-100 µg/mL) in triplicate. Plot the mean peak area against the concentration and perform a linear regression analysis.

Accuracy: Prepare spiked matrix samples at three concentrations (e.g., 5, 25, and 75 µg/mL). Analyze these samples in triplicate and calculate the percent recovery against the nominal value.

Precision:

  • Repeatability (Intra-assay): Perform six replicate injections of a standard solution at a mid-range concentration (e.g., 25 µg/mL) on the same day.

  • Intermediate Precision (Inter-assay): Repeat the repeatability test on a different day with a different analyst or on a different instrument.

LOD & LOQ: Determine the concentrations that produce a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ, or calculate from the standard deviation of the response and the slope of the calibration curve.

Robustness: Introduce small, deliberate changes to the method parameters one at a time (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, mobile phase composition ±2% absolute). Analyze a standard solution under each condition and evaluate the impact on retention time and peak area.[13]

G cluster_prec Precision Sub-tests mv Method Validation (ICH Q2) spec Specificity mv->spec lin Linearity & Range mv->lin acc Accuracy mv->acc prec Precision mv->prec lim LOD / LOQ mv->lim rob Robustness mv->rob rep Repeatability prec->rep inter Intermediate Precision prec->inter

Caption: Core parameters for analytical method validation per ICH Q2.

Conclusion

This application note details a robust, specific, and reliable RP-. The method demonstrates excellent linearity, accuracy, and precision over a practical concentration range. The provided protocols for instrumentation, sample preparation, and analysis, along with a comprehensive validation framework, establish this method as suitable for routine use in quality control laboratories and research settings. The clear explanation of the scientific principles behind the method parameters allows for straightforward implementation and troubleshooting.

References

Application Note: GC-MS Analysis of 5-Methoxyfuran-2-carboxylic Acid Following Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the derivatization of 5-methoxyfuran-2-carboxylic acid for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of polar compounds like furan carboxylic acids is challenging due to their low volatility and high polarity, which often results in poor chromatographic peak shape and low sensitivity.[1][2][3] This application note details two effective derivatization strategies—silylation and esterification (methylation)—to overcome these analytical hurdles. We provide an in-depth explanation of the reaction mechanisms, step-by-step laboratory protocols, and recommended GC-MS parameters to ensure successful implementation for researchers in analytical chemistry, metabolomics, and drug development.

Introduction: The Rationale for Derivatization

This compound (MFCA), with a molecular formula of C₆H₆O₄ and a molecular weight of 142.11 g/mol , is a polar organic molecule containing a carboxylic acid functional group.[4][5] The presence of this carboxyl group facilitates strong intermolecular hydrogen bonding, significantly reducing the compound's volatility. When injected into a hot GC inlet, underivatized MFCA is prone to thermal degradation and exhibits poor chromatographic behavior, characterized by broad, tailing peaks due to interactions with the stationary phase.[1][3][6]

Chemical derivatization is a crucial sample preparation step that transforms the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[7][8][9] This process significantly improves chromatographic resolution, peak symmetry, and overall sensitivity of the GC-MS analysis. The two most universal and reliable methods for derivatizing carboxylic acids are silylation and esterification.[1][10]

General Experimental Workflow

A successful analysis begins with meticulous sample preparation. The following diagram outlines the logical flow from sample receipt to data acquisition. The critical step is ensuring the sample is free from water, as moisture can severely inhibit the efficiency of most derivatization reactions.[11]

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Sample containing This compound B Solvent Evaporation / Lyophilization (Ensure Anhydrous Conditions) A->B C Add Derivatization Reagent (e.g., BSTFA or TMSD) B->C D Incubate (Heat as required) C->D E Inject into GC-MS D->E F Data Acquisition & Analysis E->F

Caption: General workflow for derivatization and GC-MS analysis.

Method 1: Silylation via Trimethylsilylation (TMS)

Silylation is a robust and widely used derivatization technique where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[9][12] For this protocol, we recommend N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a powerful TMS donor. Its byproducts are highly volatile, minimizing chromatographic interference.[13][14] The addition of a catalyst, such as 1% trimethylchlorosilane (TMCS), is often used to increase the reactivity of the reagent.[3]

Reaction Mechanism

The reaction involves the nucleophilic attack of the carboxyl group on the silicon atom of BSTFA. The active hydrogen of the carboxylic acid is replaced by a TMS group, forming a stable TMS ester. This conversion eliminates the capacity for hydrogen bonding, thereby increasing the volatility of the analyte.

Caption: Silylation of MFCA with BSTFA to form its TMS ester.

Protocol: Silylation with BSTFA + 1% TMCS

Materials:

  • Dried sample containing MFCA

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetonitrile (silylation grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen or by lyophilization. The presence of water will consume the silylating reagent and prevent the reaction from going to completion.[3]

  • Reagent Addition: To the dried sample (e.g., 1-10 mg) in a reaction vial, add 100 µL of pyridine or acetonitrile to dissolve. Then, add 100 µL of BSTFA + 1% TMCS. A molar excess of at least 2:1 of the silylating reagent to active hydrogens is recommended.[13]

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70°C for 30-60 minutes.[15] Reaction time and temperature can be optimized for specific sample matrices.

  • Cooling & Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

  • Quality Control: Prepare a reagent blank (solvent and derivatization reagent, no sample) and process it alongside the samples to identify any potential contamination from reagents or glassware.[13]

Method 2: Esterification via Methylation

Esterification, specifically methylation, is another highly effective method for derivatizing carboxylic acids. This reaction converts the carboxylic acid into its corresponding methyl ester, which is significantly more volatile and thermally stable. While traditional methods used diazomethane, a highly toxic and explosive reagent, safer alternatives like trimethylsilyldiazomethane (TMSD) are now commercially available and widely used.[16][17] TMSD reacts rapidly and cleanly with carboxylic acids to produce methyl esters in high yields.[18]

Reaction Mechanism

TMSD reacts with the carboxylic acid proton to form a methyldiazonium intermediate, which then undergoes nucleophilic substitution by the carboxylate anion, releasing nitrogen gas and forming the methyl ester. The reaction is often facilitated by a small amount of a protic solvent like methanol.

Caption: Methylation of MFCA with TMS-Diazomethane.

Protocol: Methylation with Trimethylsilyldiazomethane (TMSD)

Materials:

  • Dried sample containing MFCA

  • Trimethylsilyldiazomethane (TMSD), 2.0 M solution in hexanes or diethyl ether

  • Methanol

  • Toluene or Ethyl Acetate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reagent Addition: Dissolve the dried sample in 200 µL of a solvent mixture, such as toluene/methanol (9:1 v/v).

  • Reaction: Add the TMSD solution dropwise while vortexing until the yellow color of the reagent persists, indicating a slight excess has been added and the reaction is complete. The reaction proceeds rapidly at room temperature.[17] Let the reaction stand for an additional 5-10 minutes.

  • Quenching (Optional): If necessary, a few drops of acetic acid can be added to quench any excess TMSD, which will be observed by the disappearance of the yellow color.

  • Analysis: The sample is now ready for GC-MS analysis.

Method Comparison

The choice of derivatization method depends on the sample matrix, available instrumentation, and safety considerations.

FeatureSilylation (BSTFA)Esterification (TMSD)
Derivative Trimethylsilyl (TMS) EsterMethyl Ester
Reaction Conditions 60-70°C, 30-60 minRoom Temperature, 5-10 min
Advantages Versatile for many functional groups, reacts rapidly at elevated temperatures.[13]Very fast, high yield, clean reaction with N₂ as the only major byproduct, stable derivatives.[16]
Disadvantages Highly moisture sensitive, TMS derivatives can be prone to hydrolysis.[11][13]Reagent is toxic and must be handled with care in a fume hood, potential for side reactions.[17]
Byproducts Mono(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide (volatile).[13][14]Nitrogen gas.

Recommended GC-MS Parameters

The following parameters provide a starting point for the analysis of derivatized this compound. The method should be optimized for your specific instrument and application.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Splitless mode, 250°C
Oven Program Initial: 70°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min.
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range m/z 40-400

References

Application Notes and Protocols: The Strategic Application of 5-Methoxyfuran-2-Carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals engaged in small molecule drug discovery.

Preamble: The Furan Scaffold as a Privileged Motif in Drug Design

The landscape of medicinal chemistry is continually enriched by the exploration of novel chemical scaffolds that offer unique structural and electronic properties. Among these, the furan ring, a five-membered aromatic heterocycle, has garnered significant attention for its versatile role in the development of therapeutic agents.[1] Furan derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] The furan nucleus can act as a bioisosteric replacement for other aromatic systems, such as phenyl rings, providing a means to modulate physicochemical properties and enhance target binding.[2][3] Within this promising class of compounds, 5-methoxyfuran-2-carboxylic acid emerges as a particularly valuable building block for the synthesis of diverse compound libraries, offering a strategic entry point for lead discovery and optimization.

Part 1: Rationale for Employing this compound

The strategic advantage of utilizing this compound in drug discovery programs stems from its inherent chemical features. The molecule incorporates a stable furan core, a methoxy group that can influence electronic distribution and metabolic stability, and a carboxylic acid moiety that serves as a versatile handle for synthetic elaboration.

Bioisosterism and Physicochemical Modulation

The furan ring can mimic a phenyl group but with a different hydrophilic-lipophilic balance, which can be advantageous for optimizing pharmacokinetic properties. The oxygen atom in the furan ring can also participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity. The strategic placement of the methoxy group at the 5-position further modulates the electronic character of the ring system.

A Gateway to Chemical Diversity

The carboxylic acid functionality at the 2-position is the primary point of diversification. It readily participates in a variety of coupling reactions, most notably amide bond formation, allowing for the systematic introduction of a wide array of substituents. This synthetic tractability is crucial for exploring structure-activity relationships (SAR) and identifying compounds with the desired biological profile.

Caption: Synthetic utility and therapeutic potential of this compound.

Part 2: Therapeutic Applications and Biological Potential

While direct clinical applications of this compound derivatives are still emerging, the broader class of furan-2-carboxamides has shown significant promise in various therapeutic areas.

Antibiofilm Agents

Bacterial biofilms represent a significant challenge in the treatment of chronic infections due to their inherent resistance to conventional antibiotics. The furan-2-carboxamide scaffold has been investigated as a bioisosteric replacement for the metabolically labile furanone ring found in some quorum sensing inhibitors.[2][3] This approach has led to the discovery of furan-2-carboxamide derivatives with significant antibiofilm activity against Pseudomonas aeruginosa, a notorious opportunistic pathogen.[2][3] These compounds have been shown to reduce the production of key virulence factors, suggesting their potential as anti-quorum sensing agents.[2][3]

Urotensin-II Receptor Antagonists

The urotensin-II receptor is implicated in the pathophysiology of cardiovascular diseases, making it an attractive target for therapeutic intervention. A series of 5-aryl-furan-2-carboxamide derivatives have been synthesized and evaluated as potent urotensin-II receptor antagonists.[4] Systematic SAR studies have led to the identification of compounds with high potency, metabolic stability, and a favorable safety profile, highlighting the potential of this scaffold in the development of new treatments for cardiovascular disorders.[4]

Anticancer and Antibacterial Activities

Derivatives of closely related furan carboxylic acids have demonstrated notable biological activity. For instance, amide derivatives of 5-(acetoxymethyl)furan-2-carboxylic acid have been synthesized and shown to possess anticancer activities against HeLa and HepG2 cell lines.[5] Furthermore, the parent compound, methyl-5-(hydroxymethyl)-2-furan carboxylate, has been reported to have antibacterial activity.[5] These findings suggest that libraries based on the this compound core could yield compounds with potential applications in oncology and infectious diseases.

Part 3: Experimental Protocols

The following protocols are provided as a guide for the synthesis of 5-methoxyfuran-2-carboxamide derivatives. These are general procedures and may require optimization for specific substrates.

General Protocol for Amide Coupling via Carbodiimide Activation

This protocol describes a standard method for the formation of an amide bond between this compound and a primary or secondary amine using dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • Amine of interest

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.2 eq) in anhydrous DCM.

  • Add the DCC solution dropwise to the stirring solution of the acid, amine, and DMAP at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Causality Behind Experimental Choices:

  • DCC: A widely used and effective coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.[5]

  • DMAP: A catalyst that accelerates the reaction by forming a highly reactive acylpyridinium intermediate.[5]

  • Anhydrous Conditions: Essential to prevent the hydrolysis of DCC and the activated acid intermediate.

  • Aqueous Workup: Removes unreacted starting materials, the catalyst, and other water-soluble byproducts. The acid and base washes ensure the removal of any remaining unreacted acid or amine.

G cluster_workflow Amide Synthesis Workflow A 1. Dissolve Reactants (Acid, Amine, DMAP in DCM) B 2. Add Coupling Agent (DCC in DCM at 0°C) A->B C 3. Reaction (Stir at RT, 12-24h) B->C D 4. Filtration (Remove DCU) C->D E 5. Aqueous Workup (HCl, NaHCO3, Brine) D->E F 6. Drying & Concentration E->F G 7. Purification (Column Chromatography) F->G H Pure Amide Product G->H

Caption: Step-by-step workflow for DCC/DMAP mediated amide coupling.

Data Presentation: Representative Furan-2-Carboxamide Derivatives

The following table provides examples of furan-2-carboxamide derivatives and their reported biological activities, illustrating the therapeutic potential of this compound class.

Derivative ClassExample ApplicationReported Biological Activity
5-Aryl-furan-2-carboxamidesUrotensin-II Receptor AntagonistsPotent antagonism of the urotensin-II receptor, with IC₅₀ values in the nanomolar range.[4]
Furan-2-carboxamidesAntibiofilm AgentsInhibition of P. aeruginosa biofilm formation and reduction of virulence factors.[2][3]
5-(Acetoxymethyl)furan-2-carboxamidesAnticancer AgentsCytotoxicity against HeLa and HepG2 cancer cell lines.[5]

Conclusion and Future Directions

This compound represents a valuable and versatile starting material in medicinal chemistry. Its synthetic accessibility and the demonstrated biological potential of its derivatives make it an attractive scaffold for the development of new therapeutic agents. Future research efforts could focus on the synthesis and screening of larger, more diverse libraries of 5-methoxyfuran-2-carboxamides to explore a wider range of biological targets. Furthermore, the application of this scaffold in the design of compounds for other therapeutic areas, such as neurodegenerative diseases and metabolic disorders, warrants investigation. The continued exploration of the chemical space accessible from this compound holds significant promise for the discovery of next-generation medicines.

References

Application Note: A Diversity-Oriented Approach to the Synthesis and Bioactivity Screening of Novel Compounds from 5-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide details a systematic workflow for the synthesis of novel, diverse chemical libraries starting from the readily available scaffold, 5-methoxyfuran-2-carboxylic acid. We present robust, field-proven protocols for creating amide and ester derivatives, which are foundational reactions in medicinal chemistry. Furthermore, this document provides comprehensive, step-by-step protocols for evaluating the synthesized compounds for potential anticancer and antimicrobial activities using established in vitro assays. The causality behind experimental choices, self-validating protocols, and data interpretation are emphasized to empower researchers in the discovery of new bioactive leads.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as benzene, have cemented its role in modern drug discovery.[1][3] Furan derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[4][5] Clinically relevant drugs like Nitrofurantoin (antibacterial) and Furosemide (diuretic) highlight the therapeutic importance of this moiety.[3]

This compound is an attractive starting material for generating novel compound libraries. The carboxylic acid handle is amenable to a variety of reliable chemical transformations, most notably amide and ester bond formations, allowing for the systematic introduction of diverse chemical functionalities.[6] This application note provides a strategic framework for leveraging this scaffold to synthesize a library of derivatives and screen them for bioactivity, with the goal of identifying promising hit compounds for further development.

Part I: Synthetic Strategies for Library Generation

The primary synthetic approach involves derivatization of the carboxylic acid group of this compound to generate two distinct libraries: amides and esters. This diversity-oriented synthesis allows for a broad exploration of the chemical space around the core furan scaffold.

Rationale for Amide and Ester Libraries
  • Amide Bond: The amide bond is a critical functional group in countless biological molecules and pharmaceuticals. Its stability and ability to participate in hydrogen bonding make it a key interaction point with biological targets.[6] Creating an amide library by coupling the starting material with a diverse set of primary and secondary amines allows for systematic variation in size, lipophilicity, and hydrogen bonding potential.

  • Ester Bond: Esters are common in prodrug strategies, where they can be hydrolyzed in vivo to release an active carboxylic acid. They also serve to modify a compound's solubility and pharmacokinetic properties. An ester library provides a complementary set of derivatives with different physicochemical characteristics compared to the amide library.

Diagram: Synthetic Workflow

The following diagram illustrates the strategic diversification from the parent compound.

G cluster_amines Primary & Secondary Amines cluster_alcohols Alcohols A This compound B Amide Library (R-NH-R') A->B Amide Coupling (EDC, HOBt) C Ester Library (R-O-R') A->C Esterification (Acid Catalyst) Amine1 Aniline Amine1->B Amine2 Benzylamine Amine2->B Amine3 Piperidine Amine3->B Alc1 Methanol Alc1->C Alc2 Ethanol Alc2->C Alc3 Benzyl Alcohol Alc3->C

Caption: Synthetic pathways from this compound.

Protocol: Amide Library Synthesis via EDC/HOBt Coupling

This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as coupling agents. This is a widely used, reliable method that converts the carboxylic acid into a reactive intermediate, facilitating nucleophilic attack by an amine.[7][8] HOBt is included to suppress side reactions and minimize potential racemization if chiral amines are used.[8]

Materials:

  • This compound

  • Selected amine (e.g., aniline, benzylamine) (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃, 1M HCl, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Coupling: Add the selected amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Ester Library Synthesis via Acid Catalysis

Fischer-Speier esterification is a classic and cost-effective method for synthesizing esters from carboxylic acids and alcohols using a strong acid catalyst.[9][10]

Materials:

  • This compound

  • Selected alcohol (e.g., methanol, ethanol) (used as solvent or in excess)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, ~2-5 mol%)

  • Saturated aq. NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Ethyl acetate or Diethyl ether

Procedure:

  • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., 20 eq of methanol).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 3 drops) to the suspension.

  • Heat the mixture to reflux (typically 60-80°C) and stir for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aq. NaHCO₃ (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purification & Characterization: Purify via flash chromatography and characterize the final product as described in the amide synthesis protocol.

Table 1: Example Reagents for Library Diversification
Library TypeReagent ClassExample ReagentsRationale for Inclusion
Amide Aromatic AminesAniline, 4-FluoroanilineIntroduces flat, aromatic moieties; explores electronic effects.
Aliphatic AminesBenzylamine, CyclohexylamineProvides conformational flexibility and varying degrees of lipophilicity.
Heterocyclic AminesPiperidine, MorpholineIncorporates common medicinal chemistry scaffolds and hydrogen bond acceptors.
Ester Simple AlcoholsMethanol, EthanolIncreases lipophilicity modestly; serves as a baseline.
Functional AlcoholsBenzyl alcohol, 2-PhenylethanolAdds bulky aromatic groups that can influence binding interactions.

Part II: Biological Activity Screening

Once synthesized and characterized, the compound library is subjected to a tiered screening process to identify potential biological activity. Here, we provide protocols for primary in vitro screens for anticancer and antimicrobial effects.

Diagram: Bioactivity Screening Workflow

This diagram outlines the logical flow from the synthesized compounds to the identification of a "hit."

G A Synthesized & Purified Compound Library B Primary Screen (Single High Concentration, e.g., 10-50 µM) A->B C1 Anticancer Screen (MTT Assay) B->C1 C2 Antimicrobial Screen (MIC Assay) B->C2 D Identify 'Active' Compounds (e.g., >50% Inhibition) C1->D C2->D E Dose-Response Assay (IC50 / MIC Determination) D->E F Hit Compound Confirmed E->F

Caption: Tiered workflow for bioactive compound screening.

Protocol: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[3] Live cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO (e.g., 10 mM stock)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[3]

  • Compound Treatment: Prepare serial dilutions of test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" (medium with DMSO) and "no-cell" blank wells.

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours. Observe the formation of purple formazan crystals in living cells.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) at the primary screening concentration are selected for full dose-response curves to determine their IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Activity (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well round-bottom plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in MHB. The typical concentration range is 128 µg/mL down to 0.25 µg/mL.

  • Inoculum Preparation: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 50 µL of the final bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.

  • Controls: Include a positive control (antibiotic), a negative control (inoculum only, for growth), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[11]

Data Interpretation and Hit Advancement

The data from the primary screens are used to identify "hits"—compounds that display significant activity.

Table 2: Hypothetical Screening Results
Compound IDStructure (R Group)% HeLa Cell Viability @ 10 µMMIC (µg/mL) vs. S. aureus
5MFA-Am-01 -NH-Ph85.2%>128
5MFA-Am-02 -NH-CH₂-Ph12.5% 64
5MFA-Am-03 -N(CH₂)₅ (Piperidinyl)91.0%>128
5MFA-Es-01 -O-CH₃98.6%>128
5MFA-Es-02 -O-CH₂-Ph45.1%16

From this hypothetical data, compound 5MFA-Am-02 would be prioritized for anticancer follow-up due to its high cytotoxicity against HeLa cells. Compound 5MFA-Es-02 shows moderate anticancer activity and is the most promising antimicrobial agent, warranting further investigation for both activities. These "hits" would then be subjected to secondary assays to confirm their activity, determine their IC₅₀/MIC values accurately, and assess their selectivity and mechanism of action.

References

Application Notes & Protocols: The Use of 5-Methoxyfuran-2-carboxylic Acid in the Synthesis of Novel Furan-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-methoxyfuran-2-carboxylic acid as a monomer for the synthesis of advanced furan-based polymers. This document outlines the scientific rationale, detailed experimental protocols, and potential applications of these emerging biomaterials.

Introduction: The Dawn of Furan-Based Polymers

The imperative for sustainable and high-performance materials has catalyzed significant research into bio-based polymers. Furan-based polymers, derived from renewable resources, have emerged as a promising alternative to their petroleum-based counterparts, such as polyethylene terephthalate (PET).[1][2] The furan ring, a five-membered aromatic heterocycle, imparts unique properties to polymers, including enhanced barrier properties and thermal stability.[3]

While 2,5-furandicarboxylic acid (FDCA) has been the primary building block in the synthesis of furan-based polyesters like polyethylene furanoate (PEF), the exploration of functionalized furan monomers opens new avenues for creating polymers with tailored properties.[1][3][4] this compound, with its methoxy functional group, presents an intriguing opportunity to modulate polymer characteristics such as solubility, thermal behavior, and reactivity for applications in fields ranging from advanced packaging to targeted drug delivery.[5][6][7]

This guide provides detailed methodologies for the synthesis of polymers from this compound, drawing upon established principles of furan polymer chemistry.

PART 1: Polymerization Strategies

The synthesis of polyesters from furan-based carboxylic acids can be primarily achieved through polycondensation reactions. Both direct esterification and transesterification routes are viable, with the choice often depending on the desired polymer properties and processing conditions.

Melt Polycondensation

Melt polycondensation is a widely used industrial process for producing high molecular weight polyesters. This solvent-free method involves heating the monomers above their melting points in the presence of a catalyst.

Rationale: This method is advantageous for its simplicity, high reaction rates, and the absence of solvents, which aligns with the principles of green chemistry. The high temperatures facilitate the removal of the condensation byproduct (e.g., water or methanol), driving the equilibrium towards polymer formation.

Experimental Workflow:

melt_polycondensation cluster_esterification Step 1: Esterification/Transesterification cluster_polycondensation Step 2: Polycondensation monomers This compound (or its dimethyl ester) + Diol (e.g., Ethylene Glycol) catalyst1 Catalyst Addition (e.g., Antimony(III) oxide) monomers->catalyst1 Mix heating1 Heating under Inert Atmosphere (e.g., 160-200°C) catalyst1->heating1 byproduct_removal1 Removal of Water/ Methanol heating1->byproduct_removal1 oligomers Formation of Low MW Oligomers byproduct_removal1->oligomers catalyst2 Optional: Second Catalyst (e.g., Titanium(IV) butoxide) oligomers->catalyst2 heating2 Increased Temperature & Vacuum (e.g., 220-260°C, <1 mbar) catalyst2->heating2 byproduct_removal2 Continuous Removal of Byproducts (e.g., Glycol) heating2->byproduct_removal2 polymer High Molecular Weight Polymer byproduct_removal2->polymer

Caption: Workflow for Melt Polycondensation of this compound.

Protocol: Melt Polycondensation of this compound with Ethylene Glycol

Materials:

  • This compound (or its dimethyl ester, dimethyl 5-methoxyfuran-2-carboxylate)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (Sb₂O₃) or Titanium(IV) butoxide (TBT)

  • High-vacuum glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Charging the Reactor: Charge the reactor with this compound and ethylene glycol in a molar ratio of 1:2.2.

  • Catalyst Addition: Add the catalyst (e.g., 300 ppm of Sb₂O₃) to the reaction mixture.

  • Esterification:

    • Purge the reactor with nitrogen to create an inert atmosphere.

    • Heat the mixture to 180-200°C with continuous stirring.

    • Water will be produced and should be distilled off. The reaction is typically continued until approximately 90% of the theoretical amount of water is collected.

  • Polycondensation:

    • Gradually increase the temperature to 240-260°C.

    • Slowly apply a high vacuum (<1 mbar) over 30-60 minutes to avoid excessive foaming.

    • Continue the reaction under high vacuum for 2-4 hours to facilitate the removal of excess ethylene glycol and drive the polymerization to completion. The viscosity of the mixture will increase significantly.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be recovered by carefully breaking the glass reactor or by designing the reactor for easy polymer removal.

Table 1: Typical Reaction Parameters for Melt Polycondensation

ParameterValueRationale
Monomer Molar Ratio (Acid:Diol)1:2.2An excess of the diol compensates for losses due to volatilization and drives the esterification reaction forward.
Catalyst Concentration200-500 ppmOptimizes reaction rate while minimizing potential side reactions and polymer discoloration.
Esterification Temperature180-200°CSufficient to promote esterification without significant monomer degradation.
Polycondensation Temperature240-260°CHigher temperature increases reaction kinetics and facilitates the removal of byproducts under vacuum.
Vacuum<1 mbarEssential for achieving high molecular weight by effectively removing volatile byproducts.
Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative to conventional methods, proceeding under milder reaction conditions.[8][9] Immobilized lipases, such as Candida antarctica lipase B (CALB), are effective catalysts for the polycondensation of furan-based monomers.[9][10]

Rationale: The high selectivity of enzymes can reduce the formation of colored byproducts that may occur at the high temperatures of melt polycondensation.[11] This method is particularly suitable for synthesizing polymers for biomedical applications where high purity is paramount.

Experimental Workflow:

enzymatic_polymerization cluster_reaction_setup Step 1: Reaction Setup cluster_polymerization Step 2: Polymerization cluster_purification Step 3: Purification monomers Dimethyl 5-methoxyfuran-2-carboxylate + Diol solvent Solvent (e.g., Diphenyl ether) monomers->solvent Dissolve enzyme Immobilized Enzyme (e.g., Novozym 435) solvent->enzyme Add heating Heating under Reduced Pressure (e.g., 70-90°C) enzyme->heating byproduct_removal Removal of Methanol heating->byproduct_removal polymer_solution Polymer in Solution byproduct_removal->polymer_solution filtration Filter to Remove Enzyme polymer_solution->filtration precipitation Precipitate Polymer in Non-solvent (e.g., Methanol) filtration->precipitation drying Dry under Vacuum precipitation->drying purified_polymer Purified Polymer drying->purified_polymer

Caption: Workflow for Enzymatic Polymerization of a 5-methoxyfuran-2-carboxylate ester.

Protocol: Enzymatic Polymerization of Dimethyl 5-methoxyfuran-2-carboxylate

Materials:

  • Dimethyl 5-methoxyfuran-2-carboxylate

  • 1,8-Octanediol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Diphenyl ether (solvent)

  • Methanol (for precipitation)

Procedure:

  • Monomer Preparation: Synthesize dimethyl 5-methoxyfuran-2-carboxylate by esterification of this compound with methanol.

  • Reaction Setup: In a reaction vessel, dissolve equimolar amounts of dimethyl 5-methoxyfuran-2-carboxylate and 1,8-octanediol in diphenyl ether.

  • Enzyme Addition: Add Novozym 435 (typically 10% by weight of the monomers).

  • Polymerization:

    • Heat the mixture to 80-90°C under reduced pressure to facilitate the removal of the methanol byproduct.

    • Maintain the reaction for 24-48 hours with gentle stirring.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture and dissolve it in a suitable solvent like chloroform.

    • Filter to remove the immobilized enzyme (which can be washed and reused).

    • Precipitate the polymer by pouring the filtrate into a large excess of cold methanol.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

PART 2: Polymer Characterization

Thorough characterization is essential to understand the structure-property relationships of the synthesized polymers.

Table 2: Characterization Techniques and Expected Insights

TechniqueInformation Obtained
Nuclear Magnetic Resonance (NMR) Confirms the chemical structure and composition of the polymer.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies characteristic functional groups (e.g., ester C=O, furan ring).
Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Measures thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).
Thermogravimetric Analysis (TGA) Evaluates the thermal stability and decomposition profile of the polymer.

The introduction of the methoxy group is anticipated to influence the polymer's properties compared to unsubstituted furan-based polyesters. For instance, it may lower the glass transition temperature due to increased chain flexibility and potentially enhance solubility in certain organic solvents.

PART 3: Applications in Drug Development

The unique properties of furan-based polymers make them attractive candidates for various biomedical applications.[7][12] The presence of the furan moiety and the potential for further functionalization offer exciting possibilities in drug delivery.

  • Drug Encapsulation: The amphiphilic nature of certain furan-based copolymers allows them to self-assemble into nanoparticles in aqueous environments, which can be used to encapsulate hydrophobic drugs.[5][6] The methoxy group in polymers derived from this compound could enhance the encapsulation efficiency of specific drug molecules through favorable interactions.

  • Targeted Drug Delivery: The furan ring can participate in Diels-Alder "click" chemistry reactions. This allows for the covalent attachment of targeting ligands, such as antibodies or peptides, to the polymer backbone or nanoparticle surface, enabling targeted delivery to specific cells or tissues.[5][6]

  • Biodegradable Materials: Furan-based polyesters can be designed to be biodegradable, making them suitable for temporary implants and controlled-release drug depots.[4]

Conclusion

This compound is a versatile monomer for the synthesis of novel furan-based polymers with tunable properties. The protocols outlined in these application notes for melt polycondensation and enzymatic polymerization provide a solid foundation for researchers to explore this new class of biomaterials. The resulting polymers hold significant promise for advancing the field of drug development, particularly in the areas of drug encapsulation and targeted delivery. Further research into the structure-property relationships and biological compatibility of these polymers will be crucial in realizing their full potential.

References

experimental procedure for the amidation of 5-methoxyfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Experimental Procedure for the Amidation of 5-Methoxyfuran-2-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Amidation of a Key Heterocyclic Building Block

The synthesis of amide bonds is one of the most fundamental and frequently performed transformations in medicinal chemistry and drug development. Amides are cornerstone functionalities present in a vast array of pharmaceuticals, natural products, and advanced materials. This compound, in particular, serves as a valuable heterocyclic building block. Its furan core is a key pharmacophore in many biologically active molecules, and the ability to efficiently couple this acid with various amines is critical for generating novel molecular entities in discovery pipelines.

However, the direct condensation of a carboxylic acid and an amine is generally unfavorable under mild conditions, primarily because the basic amine deprotonates the carboxylic acid, forming an unreactive ammonium carboxylate salt.[1][2] To overcome this, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon. This is typically achieved using a coupling reagent.

This guide provides a detailed, field-proven protocol for the amidation of this compound. We will delve into the mechanistic rationale behind reagent selection, offer step-by-step procedures for two robust coupling methods, and provide a troubleshooting framework to address common challenges. The protocols described herein are designed to be self-validating systems, ensuring reproducibility and high yields.

Core Principles: The Chemistry of Amide Bond Formation

The central strategy for amidation involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group. This is accomplished by reacting the carboxylic acid with a coupling reagent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.

Two of the most reliable and widely adopted classes of coupling reagents are carbodiimides (e.g., EDC) and aminium/uronium salts (e.g., HBTU).

  • Carbodiimide-Mediated Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][3] While this intermediate can react directly with an amine, it is also prone to rearrangement into a stable N-acylurea byproduct, which can terminate the reaction.[3] To prevent this and improve efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is less reactive but more stable, cleanly reacting with the amine to yield the amide and regenerating HOBt.[4][5]

  • Aminium/Uronium Salt-Mediated Coupling: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) come "pre-activated" with an HOBt moiety.[4][6] In the presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to its carboxylate form. This carboxylate then displaces the benzotriazole oxide from HBTU to form the same HOBt-active ester intermediate seen in the EDC/HOBt system, which then proceeds to react with the amine.[6] This method is often very rapid and efficient.

Experimental Workflow Overview

The general process for the amidation of this compound is a sequential, one-pot procedure. The logical flow ensures the efficient activation of the carboxylic acid before the introduction of the nucleophilic amine.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve Carboxylic Acid, Base (if needed), and Coupling Reagent in Solvent activation Stir for 5-30 min at RT to form Active Ester Intermediate prep->activation Pre-activation is crucial coupling Add Amine to the Reaction Mixture activation->coupling Introduce nucleophile reaction Stir at RT for 2-16 h (Monitor by TLC/LC-MS) coupling->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup Reaction complete purify Dry Organic Layer & Concentrate workup->purify chromatography Purify via Flash Column Chromatography purify->chromatography

Caption: General experimental workflow for amide coupling.

Protocol 1: HBTU-Mediated Amidation

This protocol is highly reliable and generally provides high yields with short reaction times. The use of DIPEA is critical for deprotonating the carboxylic acid, allowing it to react with HBTU.[7]

Materials and Reagents
  • This compound

  • Amine of interest (e.g., Benzylamine as a model)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 10% w/v Citric Acid Solution

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution

  • Brine (Saturated NaCl Solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, TLC plates, and purification equipment.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 142 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (approx. 10 mL per mmol of acid). Stir until the acid is fully dissolved.

  • Base Addition: Add the amine of interest (1.1 eq., e.g., 118 mg, 1.1 mmol) followed by DIPEA (3.0 eq., e.g., 523 µL, 3.0 mmol). Stir the mixture for 2 minutes.

    • Rationale: DIPEA is a bulky, non-nucleophilic base. It deprotonates the carboxylic acid to form the carboxylate and neutralizes the hexafluorophosphate salt of HBTU without competing as a nucleophile in the coupling reaction.

  • Coupling Reagent Addition: Add HBTU (1.2 eq., e.g., 455 mg, 1.2 mmol) to the mixture in one portion.[6] The reaction mixture may change color.

    • Rationale: HBTU reacts rapidly with the carboxylate to form the HOBt-active ester, which is the key intermediate for coupling. Adding it last ensures the carboxylate is pre-formed.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the carboxylic acid by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 20 volumes). Wash the organic layer successively with 10% citric acid solution, saturated NaHCO₃ solution, water, and finally brine (10 volumes each).[6]

    • Rationale: The citric acid wash removes residual DIPEA and any unreacted amine. The NaHCO₃ wash removes unreacted carboxylic acid and HOBt. The water and brine washes remove residual DMF and salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: EDC/HOBt-Mediated Amidation

This is a classic, cost-effective, and highly versatile method. The key is the synergistic action of EDC and HOBt to generate the active ester and minimize side reactions.[8]

Mechanism of EDC/HOBt Coupling

Caption: EDC/HOBt amidation mechanism highlighting the role of HOBt.

Materials and Reagents
  • All materials from Protocol 1, except HBTU and DIPEA.

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq., 1.0 mmol) and HOBt (1.2 eq., 162 mg, 1.2 mmol).

  • Dissolution: Add anhydrous DCM or DMF (approx. 10 mL per mmol of acid) and stir until all solids are dissolved.

  • Amine Addition: Add the amine of interest (1.1 eq., 1.1 mmol).

  • Coupling Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq., 230 mg, 1.2 mmol) portion-wise over 5 minutes.

    • Rationale: EDC activates the carboxylic acid to form the O-acylisourea. HOBt immediately traps this intermediate as the HOBt-active ester, preventing the formation of the N-acylurea side product.[9] Running the reaction at 0 °C helps control the exotherm and further minimizes side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 6-8 as described in Protocol 1. The urea byproduct from EDC is generally water-soluble, simplifying its removal during the aqueous workup.[4]

Comparative Data and Expected Outcomes

The choice of coupling reagent can influence reaction time and yield. Below is a table summarizing typical outcomes for the amidation of this compound with benzylamine as a representative primary amine.

Coupling SystemBase (eq.)SolventTime (h)Typical YieldByproducts
HBTU DIPEA (3.0)DMF2-4>90%Tetramethylurea (water-soluble)
EDC / HOBt None neededDCM/DMF12-1680-95%EDC-urea (water-soluble)

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Amine is a hydrochloride salt.1. Use a fresh bottle of coupling reagent.2. Ensure all solvents are anhydrous and glassware is oven-dried.3. Add an extra equivalent of base (e.g., DIPEA or Et₃N) to neutralize the salt and free the amine.
Formation of N-acylurea (with EDC) O-acylisourea intermediate rearranged before reacting with the amine or HOBt.1. Ensure HOBt is added before or with EDC.2. Run the reaction at a lower temperature (0 °C).
Difficult Purification Byproducts co-elute with the product.The byproducts from HBTU and EDC are highly polar and water-soluble. Ensure a thorough aqueous workup to remove the majority before chromatography.
Starting Material Remains 1. Insufficient coupling reagent.2. Sterically hindered amine or acid.1. Use a slight excess of the coupling reagent (1.2-1.5 eq.).2. Increase reaction time, switch to a more potent coupling reagent (e.g., HATU), or gently heat the reaction (e.g., to 40-50 °C).

References

Application Notes and Protocols for the Biocatalytic Production of 5-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Methoxy-Substituted Furan Carboxylic Acids in Drug Development and Polymer Science

5-Methoxyfuran-2-carboxylic acid is a valuable heterocyclic compound with significant potential in medicinal chemistry and as a monomer for advanced polymers. Its structural motif is of interest to researchers in drug development for the synthesis of novel therapeutic agents, owing to the diverse biological activities associated with furan derivatives. In the realm of materials science, this methoxy-substituted furan carboxylic acid serves as a bio-based building block for the creation of new polymers with tailored properties. The traditional chemical synthesis of such compounds often involves harsh reaction conditions and the use of hazardous reagents. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative, characterized by high selectivity, mild reaction conditions, and reduced environmental impact.

This guide provides a comprehensive overview and detailed protocols for the biocatalytic production of this compound from its precursor, 5-methoxymethylfurfural (MMF). While direct enzymatic protocols for this specific conversion are not extensively documented, we will leverage the well-established biocatalytic oxidation of the structurally similar compound, 5-hydroxymethylfurfural (HMF), to propose a robust starting point for researchers. The protocols herein are based on the application of two promising classes of enzymes: 5-Hydroxymethylfurfural Oxidase (HMFO) and Aryl Alcohol Oxidases (AAOs).

Scientific Rationale: Enzyme Selection for the Oxidation of 5-Methoxymethylfurfural (MMF)

The enzymatic oxidation of MMF to this compound involves the conversion of the aldehyde group to a carboxylic acid. This transformation is analogous to the final oxidation step in the conversion of HMF to 2,5-furandicarboxylic acid (FDCA).

5-Hydroxymethylfurfural Oxidase (HMFO)

HMFO is a flavoprotein oxidase that has demonstrated remarkable efficiency in the multi-step oxidation of HMF to FDCA.[1][2] This enzyme exhibits a broad substrate scope, acting on a variety of aromatic and furan-based aldehydes and alcohols.[3] The catalytic cycle of HMFO involves the oxidation of the substrate with the concomitant reduction of its FAD cofactor, which is subsequently reoxidized by molecular oxygen, producing hydrogen peroxide as a byproduct. Given its proven activity on furan aldehydes, HMFO is a prime candidate for the oxidation of MMF.

Aryl Alcohol Oxidases (AAOs)

AAOs are another class of flavoprotein oxidases known to catalyze the oxidation of a wide range of primary aromatic alcohols to their corresponding aldehydes.[4][5] Some AAOs also exhibit activity towards aldehydes, converting them to carboxylic acids.[1][6] The substrate promiscuity of AAOs makes them attractive for the oxidation of MMF. Their catalytic mechanism is similar to that of HMFO, utilizing molecular oxygen as the final electron acceptor.

Physicochemical Properties of Substrate and Product

A clear understanding of the properties of the starting material and the target product is crucial for designing an effective biocatalytic process.

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceBoiling Point (°C)
5-Methoxymethylfurfural (MMF)C₇H₈O₃140.14Colorless liquid109-111 (at 11-12 Torr)
This compoundC₆H₆O₄142.11SolidNot readily available

Data sourced from PubChem and Wikipedia.[4][7]

Experimental Protocols

Note: These protocols are generalized based on the known activity of HMFO and AAOs on similar substrates. Optimization of parameters such as enzyme and substrate concentration, pH, temperature, and reaction time is highly recommended for achieving maximum yield and efficiency.

Protocol 1: Biocatalytic Oxidation of MMF using 5-Hydroxymethylfurfural Oxidase (HMFO)

This protocol outlines the use of a recombinant HMFO for the conversion of MMF to this compound.

Materials:

  • 5-Methoxymethylfurfural (MMF)

  • Recombinant 5-Hydroxymethylfurfural Oxidase (HMFO)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Catalase (to decompose the hydrogen peroxide byproduct)

  • Reaction vessel (e.g., shaker flask or stirred tank reactor)

  • HPLC system for reaction monitoring

Procedure:

  • Substrate Preparation: Prepare a stock solution of MMF in a suitable organic solvent (e.g., DMSO) or directly in the reaction buffer if solubility permits.

  • Reaction Setup:

    • In a reaction vessel, add potassium phosphate buffer (50 mM, pH 7.5).

    • Add MMF to the desired final concentration (e.g., starting with 10-50 mM).

    • Add catalase to a final concentration of ~1000 U/mL to mitigate potential enzyme inactivation by hydrogen peroxide.

    • Equilibrate the reaction mixture to the desired temperature (e.g., 25-30°C) with agitation.

  • Enzyme Addition and Reaction:

    • Initiate the reaction by adding a predetermined amount of HMFO (e.g., 1-5 µM).

    • Ensure continuous agitation to facilitate oxygen transfer, which is crucial for enzyme activity.

    • Monitor the reaction progress by taking aliquots at regular intervals.

  • Reaction Monitoring:

    • Quench the reaction in the aliquots by adding a suitable acid (e.g., HCl) or by heat inactivation.

    • Analyze the samples by HPLC to determine the concentrations of MMF and this compound.

  • Product Isolation (General Guidance):

    • Once the reaction reaches completion, acidify the reaction mixture to protonate the carboxylic acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic phase, evaporate the solvent, and purify the product using techniques such as column chromatography or recrystallization.

Protocol 2: Biocatalytic Oxidation of MMF using Aryl Alcohol Oxidase (AAO)

This protocol describes a similar approach using a commercially available or recombinantly produced AAO.

Materials:

  • 5-Methoxymethylfurfural (MMF)

  • Aryl Alcohol Oxidase (AAO)

  • Sodium phosphate buffer (100 mM, pH 6.0)

  • Catalase

  • Reaction vessel

  • HPLC system

Procedure:

  • Substrate Preparation: Prepare a stock solution of MMF as described in Protocol 1.

  • Reaction Setup:

    • To a reaction vessel, add sodium phosphate buffer (100 mM, pH 6.0).

    • Add MMF to the desired final concentration (e.g., 10-50 mM).

    • Add catalase (~1000 U/mL).

    • Bring the reaction mixture to the optimal temperature for the specific AAO being used (typically 25-35°C) with stirring.

  • Enzyme Addition and Reaction:

    • Start the reaction by adding the AAO (e.g., 5-10 µM).

    • Maintain constant agitation to ensure adequate oxygen supply.

    • Periodically collect samples for analysis.

  • Reaction Monitoring:

    • Process and analyze the samples via HPLC as outlined in Protocol 1.

  • Product Isolation:

    • Follow the general product isolation procedure described in Protocol 1.

Data Presentation: Starting Parameters for Optimization

The following table provides suggested starting parameters for the biocatalytic oxidation of MMF. These should be systematically varied to determine the optimal conditions for your specific enzyme and experimental setup.

ParameterHMFO ProtocolAAO ProtocolRationale
Enzyme Concentration 1 - 5 µM5 - 10 µMHigher concentrations may be needed for AAOs which can have lower turnover rates for aldehydes.
Substrate Concentration 10 - 50 mM10 - 50 mMHigher concentrations may lead to substrate inhibition; start low and gradually increase.
pH 7.56.0Optimal pH can vary significantly between different enzymes.
Temperature 25 - 30 °C25 - 35 °CBalance between enzyme activity and stability.
Reaction Time 4 - 24 hours6 - 48 hoursDependent on enzyme and substrate concentrations.
Agitation 150 - 250 rpm150 - 250 rpmEssential for sufficient oxygen transfer.

Visualization of the Biocatalytic Process

Enzymatic Reaction Pathway

Enzymatic_Oxidation_of_MMF MMF 5-Methoxymethylfurfural (MMF) Product This compound MMF->Product Oxidation Enzyme HMFO or AAO Enzyme->Product O2 O₂ Enzyme->O2 H2O2 H₂O₂ O2->H2O2 Reduction Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_downstream Downstream Processing Prep_Buffer Prepare Buffer Setup Set up Reaction Vessel (Buffer, MMF, Catalase) Prep_Buffer->Setup Prep_Substrate Prepare MMF Stock Prep_Substrate->Setup Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Initiate Reaction with Enzyme Prep_Enzyme->Add_Enzyme Incubate Equilibrate Temperature & Start Agitation Setup->Incubate Incubate->Add_Enzyme Monitor Monitor Progress (HPLC) Add_Enzyme->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Acidify & Extract Product Quench->Extract Purify Purify Product (Chromatography/Recrystallization) Extract->Purify Analyze Characterize Final Product Purify->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxyfuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this valuable furan derivative. The following content is structured in a question-and-answer format to directly address common issues, providing both theoretical explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?

Low yield is a frequent issue stemming from several potential sources, including incomplete reactions, side product formation, or degradation of the target molecule. A systematic approach is crucial for diagnosis and optimization.

Troubleshooting Workflow for Low Yield

The following workflow provides a logical sequence for identifying the root cause of low product yield.

LowYield_Troubleshooting start Low Yield Observed check_completion Monitor Reaction Progress (TLC, HPLC, GC-MS) start->check_completion is_complete Is Reaction Complete? check_completion->is_complete incomplete Incomplete Reaction is_complete->incomplete No complete Reaction is Complete is_complete->complete Yes action_incomplete1 Optimize Conditions: - Increase reaction time - Increase temperature cautiously - Check reagent stoichiometry/purity incomplete->action_incomplete1 action_incomplete2 Consider Alternative Reagents: - Stronger/milder oxidant - Different base/catalyst incomplete->action_incomplete2 analyze_crude Analyze Crude Product (LC-MS, NMR) complete->analyze_crude find_cause Identify Cause: - Side Products - Degradation - Workup Loss analyze_crude->find_cause solution_side Minimize Side Reactions: - Lower temperature - Use inert atmosphere - Change solvent find_cause->solution_side Side Products Detected solution_degrade Prevent Degradation: - Milder workup conditions (pH, temp) - Avoid prolonged exposure to air/light find_cause->solution_degrade Degradation Products Detected solution_workup Optimize Workup/Purification: - Refine extraction pH - Alternative purification method (e.g., crystallization vs. chromatography) find_cause->solution_workup Mass Balance Discrepancy

Caption: Troubleshooting workflow for diagnosing low reaction yields.

Detailed Causes and Solutions:

  • Incomplete Oxidation of Precursors: If you are synthesizing from 5-methoxyfuran-2-carbaldehyde, the oxidation step may be inefficient. The oxidation of furan-based aldehydes can be challenging, often requiring carefully selected conditions to drive the reaction to completion without causing degradation.[1][2]

    • Solution: Monitor the reaction closely by TLC or HPLC. If starting material persists, consider extending the reaction time or moderately increasing the temperature. Alternatively, a more potent but selective oxidizing agent may be required.

  • Product Degradation: Furan rings, particularly when substituted with electron-donating groups like a methoxy group, can be sensitive to harsh conditions.

    • Hydrolytic Ring-Opening: Strong acidic or basic conditions, especially at elevated temperatures during workup, can lead to the hydrolytic cleavage of the furan ring.[3]

    • Decarboxylation: The carboxylic acid moiety can be lost as CO2 at high temperatures, a known issue for some furoic acids.[3]

    • Solution: Maintain a dry, inert atmosphere (e.g., nitrogen or argon). Use moderate temperatures during the reaction and workup. When performing acid-base extractions, avoid excessively high or low pH values and minimize the time the product spends in the aqueous phase.

  • Side Reactions:

    • Over-oxidation: If the synthesis starts from a precursor like 5-(hydroxymethyl)furan, oxidation can sometimes proceed past the desired carboxylic acid to form furan-2,5-dicarboxylic acid (FDCA) if the methoxy group was installed in a later step or if the starting material was incorrect.[4][5]

    • Polymerization/Humin Formation: Acidic conditions can catalyze the polymerization of furan derivatives into dark, insoluble byproducts known as humins, which significantly reduces the yield of the desired monomer.[6]

    • Solution: Use highly purified starting materials. Optimize reaction stoichiometry to avoid excess reagents that could promote side reactions. If humin formation is observed, consider running the reaction at a lower temperature or in a different solvent system.

Q2: My scaled-up batches show significant impurities by HPLC. How can I identify and minimize them?

Impurity profiles often change during scale-up due to issues with heat and mass transfer.[3] Identifying the structure of these impurities is the first step toward mitigating their formation.

Common Impurities and Their Origins

ImpurityPotential OriginRecommended Action
Unreacted Starting Material Incomplete reaction; poor mixing at scale.Improve agitation; re-evaluate reaction time and temperature for the larger scale.
5-Formyl-2-furancarboxylic acid Incomplete oxidation of the aldehyde group in a related precursor, or demethylation.[7]Ensure sufficient oxidant is present; check for sources of acid that could cleave the methyl ether.
Furan-2,5-dicarboxylic acid (FDCA) Use of a di-functionalized precursor (e.g., 5-formyl- or 5-hydroxymethyl-2-furoic acid) instead of a methoxy-substituted one.[4]Verify the identity and purity of all starting materials with analytical techniques (NMR, MS).
Ring-Opened Products Degradation of the furan ring due to harsh pH or high temperature during reaction or workup.[3]Use milder workup conditions. Buffer the reaction mixture if possible.
Decarboxylation Product (5-Methoxyfuran) Thermal degradation during reaction, workup, or distillation.Avoid excessive temperatures. Perform distillations under high vacuum.

Troubleshooting Protocol for Impurity Formation:

  • Characterize the Impurity: Isolate a small amount of the impurity by preparative HPLC or careful column chromatography. Characterize its structure using LC-MS for molecular weight and NMR for structural information.

  • Hypothesize the Formation Pathway: Based on the structure, determine if it is a known side product, a degradation product, or derived from an impurity in the starting materials.

  • Optimize Reaction Conditions:

    • If a side product , adjust the reaction temperature or change the order of reagent addition.

    • If a degradation product , reduce reaction temperature and ensure workup conditions are mild and performed promptly.

    • If from a starting material impurity , purify the starting materials before use.

Q3: What are the most reliable synthetic routes, and what are the key challenges for each?

Several synthetic pathways can lead to this compound, each with distinct advantages and challenges. The choice often depends on the availability of starting materials and the scale of the synthesis.

Synthetic Route Decision Framework

Route_Selection start Select Synthetic Route for This compound routeA Route A: Oxidation of 5-Methoxyfuran-2-carbaldehyde start->routeA routeB Route B: Carboxylation of 5-Methoxyfuran start->routeB routeC Route C: Modification of Furan-2-carboxylic Acid start->routeC challengeA Challenge: Achieving selective oxidation without ring degradation. Requires careful choice of oxidant. routeA->challengeA challengeB Challenge: Harsh conditions (strong base, high temp). Potential for low regioselectivity and decarboxylation. routeB->challengeB challengeC Challenge: Requires regioselective introduction of the methoxy group. Potential for multiple isomers. routeC->challengeC

Caption: Decision framework for selecting a synthetic route.

Route A: Oxidation of 5-Methoxyfuran-2-carbaldehyde This is a straightforward approach if the starting aldehyde is available. The key is the selective oxidation of the aldehyde group without affecting the furan ring or the methoxy group.

  • Methodology: The aldehyde is dissolved in a suitable solvent and treated with an oxidizing agent. Common oxidants for furan aldehydes include silver oxide (Tollens' reagent) or buffered potassium permanganate.

  • Challenges: Aggressive oxidants (e.g., unbuffered KMnO₄, chromic acid) can cleave the furan ring. The reaction must be carefully monitored to prevent both incomplete conversion and over-oxidation.

Route B: Carboxylation of 5-Methoxyfuran This method involves the direct introduction of a carboxylic acid group onto the 5-methoxyfuran ring. This is analogous to the Kolbe-Schmitt reaction or related carboxylations of other aromatic systems.[8][9]

  • Methodology: Typically involves deprotonating the furan ring at the 2-position with a strong base (like LDA or n-BuLi) at low temperature, followed by quenching with carbon dioxide (dry ice).[8]

  • Challenges: This route requires strictly anhydrous conditions and inert atmospheres. Regioselectivity can be an issue, potentially yielding a mixture of 2- and 3-carboxylated products. The strong bases can also be incompatible with other functional groups.

Q4: Purification of the final product is proving difficult. What are the best practices for isolating pure this compound?

Carboxylic acids can be challenging to purify due to their polarity and potential for hydrogen bonding.[3] A multi-step purification strategy is often most effective.

Comparison of Purification Techniques

MethodProcedureProsCons
Acid-Base Extraction Dissolve crude product in an organic solvent (e.g., EtOAc). Extract with a mild aqueous base (e.g., NaHCO₃). Wash the basic aqueous layer with fresh organic solvent to remove neutral impurities. Re-acidify the aqueous layer with dilute HCl to pH ~2-3 to precipitate the pure product.Excellent for removing non-acidic impurities. Scalable.Risk of product degradation if pH is too high/low. Can be time-consuming.
Crystallization Dissolve the crude solid in a minimum amount of a hot solvent (e.g., water, ethanol, or a mixture like ethyl acetate/hexanes) and allow it to cool slowly.Can provide very high purity material. Cost-effective at scale.Finding a suitable solvent system can be challenging. Yield loss in the mother liquor.
Silica Gel Chromatography Adsorb the crude product onto silica gel and elute with a solvent system, typically a mixture of a non-polar solvent (hexanes) and a more polar solvent (ethyl acetate).Good for removing impurities with different polarities.Can be low-yielding due to product adsorption (streaking). Adding 0.5-1% acetic acid to the eluent can improve recovery. Not ideal for large scales.

Recommended Purification Protocol:

  • Initial Workup: After quenching the reaction, perform a preliminary acid-base extraction to isolate the crude acidic product.

  • Crystallization: Attempt to crystallize the crude product from various solvent systems. This is the most efficient method for achieving high purity on a larger scale.

  • Chromatography (if necessary): If crystallization fails to remove a persistent impurity, silica gel chromatography should be used as a final polishing step on the material recovered from the mother liquor.

References

Technical Support Center: Optimizing the Synthesis of 5-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxyfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for improving yield and purity. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Q1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can often be attributed to a few critical factors, primarily incomplete reactions in the key synthetic steps or product loss during workup and purification. The most common synthetic routes involve the preparation of a methyl 5-methoxyfuran-2-carboxylate intermediate followed by its hydrolysis, or the direct oxidation of a suitable precursor like 5-methoxyfurfural.

Primary Causes of Low Yield and Recommended Solutions:

  • Incomplete Hydrolysis of the Ester Intermediate: The saponification of methyl 5-methoxyfuran-2-carboxylate is a crucial final step. If this reaction does not go to completion, you will have a mixture of the desired carboxylic acid and the starting ester, which can be difficult to separate and will lower your isolated yield.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting ester spot (which will have a higher Rf value than the carboxylic acid) is a good indicator of completion.

      • Increase Base Equivalents: Ensure you are using a sufficient excess of the base (e.g., LiOH, NaOH, or KOH) to drive the reaction to completion. A 1.5 to 2-fold molar excess is a good starting point.

      • Elevate Temperature: Gently heating the reaction mixture can significantly increase the rate of hydrolysis. For instance, a similar hydrolysis of ethyl 5-methoxy-2-methylbenzofuran-3-carboxylate proceeds with a 97% yield when refluxed at 80°C for 12 hours with potassium hydroxide in ethanol[1].

  • Suboptimal Oxidation Conditions: If you are employing an oxidation route from 5-methoxyfurfural, the choice of oxidant and reaction conditions are paramount. Inefficient oxidation will result in a mixture of starting material, desired product, and potentially over-oxidized or side-reaction products.

    • Troubleshooting:

      • Catalyst Selection: The oxidation of furan aldehydes can be achieved with various catalysts. For the related oxidation of 5-hydroxymethylfurfural (HMF), ruthenium pincer catalysts have shown high efficiency[2]. Supported gold catalysts have also been extensively studied for HMF oxidation, with the support material playing a crucial role in selectivity[3].

      • Control of Reaction Parameters: Temperature and pressure (if using a gaseous oxidant like O₂) must be carefully controlled. High temperatures can lead to the formation of humins, which are polymeric byproducts that are difficult to remove and significantly reduce the yield of the desired product[4].

  • Product Loss During Workup: this compound, like many furan-based carboxylic acids, has some solubility in water. This can lead to significant product loss during the aqueous workup.

    • Troubleshooting:

      • pH Adjustment: After hydrolysis, the reaction mixture will be basic. To isolate the carboxylic acid, you must acidify the aqueous solution to a pH of approximately 2-3 to protonate the carboxylate and cause it to precipitate.

      • Extraction: If the product does not precipitate or if you want to recover the dissolved product from the aqueous layer, perform multiple extractions with a suitable organic solvent such as ethyl acetate.

      • Brine Wash: Washing the combined organic extracts with brine (saturated NaCl solution) can help to remove residual water and improve the final product's purity.

ParameterImpact on YieldRecommendation
Hydrolysis Time Insufficient time leads to incomplete conversion.Monitor by TLC until the starting ester is consumed.
Base Concentration Inadequate base results in an incomplete reaction.Use a 1.5-2.0 molar excess of base (e.g., LiOH, KOH).
Reaction Temperature Low temperatures can slow the reaction rate.Gentle heating (e.g., 60-80°C) can improve the rate of hydrolysis.
Oxidation Catalyst The wrong catalyst can lead to low conversion or side reactions.Screen different catalysts (e.g., Ru-based, Au-based) for optimal performance.
Workup pH Incorrect pH will result in the product remaining in the aqueous phase.Acidify to pH 2-3 to precipitate the carboxylic acid.
Extraction Solvent A poorly chosen solvent will not efficiently extract the product.Use a polar aprotic solvent like ethyl acetate for extractions.

Q2: I am observing significant impurity formation in my final product. What are these by-products and how can I prevent them?

A2: Impurity formation is a common challenge, and the identity of the impurities will depend on the synthetic route you are employing.

  • Unreacted Starting Materials: The most common impurity is often the starting material from the previous step. For example, if you are performing a hydrolysis, the unreacted methyl 5-methoxyfuran-2-carboxylate is a likely contaminant.

    • Prevention: As discussed in Q1, ensure your reactions go to completion by optimizing reaction time, temperature, and stoichiometry.

  • Side-Reaction Products from Oxidation: The oxidation of furanic aldehydes can lead to several by-products.

    • Dicarboxylic Acids: Over-oxidation can lead to the formation of furan-2,5-dicarboxylic acid if the methoxy group is cleaved or oxidized.

    • Humins: At elevated temperatures, furanic compounds can undergo polymerization to form dark, insoluble materials known as humins[4].

    • Prevention:

      • Milder Conditions: Use lower reaction temperatures and pressures.

      • Selective Catalysts: Employ catalysts known for their selectivity in oxidizing aldehydes without affecting other functional groups.

  • Products of Ring Opening: The furan ring can be susceptible to opening under certain conditions, especially in the presence of strong acids or bases at high temperatures.

    • Prevention: Maintain moderate reaction temperatures and avoid prolonged exposure to harsh conditions.

Logical Troubleshooting Flow for Impurity Issues:

Synthesis_Ester Start Starting Material (e.g., Methyl 5-hydroxyfuran-2-carboxylate) Reaction React with Methylating Agent (e.g., Dimethyl sulfate) in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., Acetone) Start->Reaction Workup Workup: - Filter solids - Evaporate solvent Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Methyl 5-methoxyfuran-2-carboxylate Purification->Product Hydrolysis_Protocol Start Methyl 5-methoxyfuran-2-carboxylate Reaction Dissolve in Ethanol/Water Add KOH (1.5-2.0 eq) Start->Reaction Reflux Reflux at 80°C for 12h (Monitor by TLC) Reaction->Reflux Workup Workup: - Remove Ethanol - Dilute with Water - Wash with Et2O Reflux->Workup Acidify Acidify aqueous layer with 1M HCl to pH 2-3 Workup->Acidify Isolate Isolate Product: - Filter precipitate - Wash with cold water - Dry under vacuum Acidify->Isolate Product This compound Isolate->Product

References

Technical Support Center: Purification of Crude 5-Methoxyfuran-2-Carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methoxyfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a foundational understanding of the principles at play, enabling you to adapt and overcome challenges in your own laboratory setting.

Introduction to the Purification Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. The purity of this compound is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological assays. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. A successful recrystallization yields a product of high purity by selectively crystallizing the desired compound while leaving impurities dissolved in the mother liquor.

This guide will walk you through the essential considerations for solvent selection, provide a detailed recrystallization protocol, and offer a comprehensive troubleshooting guide in a question-and-answer format to address common issues you may encounter.

Core Principles of Recrystallization

The success of any recrystallization procedure hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The crude this compound should be readily soluble in the boiling solvent.

  • Low solubility at reduced temperatures: Upon cooling, the purified compound should crystallize out of the solution with minimal loss.

  • Favorable impurity solubility profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

  • Chemical inertness: The solvent must not react with this compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

For a polar molecule like this compound, containing both a carboxylic acid and a methoxy group, polar protic solvents are generally a good starting point.

Predicted Solubility Profile
SolventPredicted Solubility at Room TemperaturePredicted Solubility at Boiling PointRationale
WaterLowModerate to HighThe carboxylic acid group can form hydrogen bonds with water, but the overall organic structure limits room temperature solubility. Solubility increases significantly with heat.
EthanolModerateHigh"Like dissolves like" principle; ethanol is a polar protic solvent that can hydrogen bond with the carboxylic acid.
MethanolModerate to HighVery HighSimilar to ethanol, but its higher polarity may lead to slightly greater solubility.
Ethyl AcetateLow to ModerateHighA moderately polar solvent that can dissolve the compound when heated.
AcetoneModerateHighA polar aprotic solvent that is often a good choice for recrystallization.
HexaneVery LowVery LowA non-polar solvent, unlikely to be suitable as a primary recrystallization solvent.
TolueneLowModerateA non-polar aromatic solvent, may have some utility in mixed-solvent systems.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general framework for the recrystallization of crude this compound. The optimal solvent and volumes should be determined on a small scale before proceeding with a large-scale purification.

Materials and Equipment:
  • Crude this compound

  • Selected recrystallization solvent (e.g., deionized water, ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

  • Spatula

  • Drying oven or vacuum desiccator

Step-by-Step Methodology:
  • Solvent Selection (Small-Scale Test):

    • Place a small amount (e.g., 50 mg) of the crude solid in a test tube.

    • Add the chosen solvent dropwise at room temperature, observing the solubility.

    • If the solid is insoluble or sparingly soluble, gently heat the test tube in a water bath while adding more solvent dropwise until the solid dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • Observe the formation of crystals. A good solvent will result in the formation of a significant amount of crystals upon cooling.

  • Dissolution of the Crude Product:

    • Place the bulk of the crude this compound into an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of the hot solvent until the solid is completely dissolved. Note: Adding an excess of solvent will reduce the final yield.[1]

  • Decolorization (Optional):

    • If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel with a small amount of the hot solvent.

    • Quickly filter the hot solution through a fluted filter paper to remove the charcoal or any insoluble impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask containing the hot, clear solution with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter funnel to partially dry them.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals to a constant weight in a drying oven at a temperature well below the melting point of the compound or in a vacuum desiccator.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the recrystallization of this compound in a question-and-answer format.

Q1: I've added the hot solvent, but my compound has turned into an oil instead of dissolving or crystallizing. What should I do?

A1: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[1]

  • Causality: The presence of impurities can depress the melting point of the crude solid, making it more susceptible to oiling out.

  • Immediate Action:

    • Add more hot solvent to fully dissolve the oil.

    • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.

    • Allow the solution to cool much more slowly. A slower cooling rate can favor crystal lattice formation over oiling.

  • Preventative Measures:

    • Consider using a different recrystallization solvent with a lower boiling point.

    • If the crude product is highly impure, a preliminary purification step, such as a simple filtration or a quick column chromatography, might be necessary.

Q2: My solution has cooled, but no crystals have formed. What went wrong?

A2: The lack of crystal formation usually indicates that the solution is not supersaturated.

  • Causality: The most common reason is the use of too much solvent during the dissolution step.

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This "seed" crystal will act as a template for further crystallization.

    • Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.

    • Re-evaluate Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Re-assess your solvent selection with a small-scale test.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: A low yield is a common issue in recrystallization and can be attributed to several factors.

  • Potential Causes & Solutions:

    • Excess Solvent: Using too much solvent is the most frequent cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.[1]

      • Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product. If you suspect you've used too much, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.

    • Premature Crystallization: The product may have crystallized in the filter paper during a hot filtration step.

      • Solution: Ensure your filtration apparatus is pre-heated, and perform the hot filtration as quickly as possible.

    • Inappropriate Solvent: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.

      • Solution: Consider a different solvent or a mixed-solvent system. For example, you could dissolve the compound in a good solvent (like ethanol) and then add a poor solvent (like water) dropwise until the solution becomes turbid, then heat to clarify and cool slowly.

Q4: My final product is still colored, even after recrystallization. What can I do?

A4: The presence of color indicates that colored impurities have not been effectively removed.

  • Causality: The colored impurities may have similar solubility properties to your target compound.

  • Solutions:

    • Activated Charcoal: If you did not use activated charcoal in your initial protocol, repeat the recrystallization and include a decolorization step. Be mindful not to use an excess of charcoal, as it can also adsorb your product.

    • Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can further improve the purity and remove residual color.

    • Alternative Purification: If recrystallization fails to remove the colored impurities, you may need to consider other purification techniques such as column chromatography.

Q5: The melting point of my recrystallized product is broad. Is it pure?

A5: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C.

  • Causality: Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

  • Action: The product requires further purification. Consider another recrystallization, potentially with a different solvent system, or an alternative purification method like column chromatography.

Visualizing the Workflow and Troubleshooting Logic

To further clarify the experimental process and decision-making, the following diagrams have been generated using Graphviz.

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_purification Purification A Crude Solid B Select Solvent A->B C Dissolve in Minimal Hot Solvent B->C D Hot Solution C->D E Cool Slowly D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: A streamlined workflow for the recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_problems Problem Identification cluster_solutions_nocrystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_lowyield Solutions for Low Yield Start Recrystallization Issue? NoCrystals No Crystals Formed Start->NoCrystals OilingOut Oiling Out Start->OilingOut LowYield Low Yield Start->LowYield Induce Scratch/Seed NoCrystals->Induce AddSolvent Add More Solvent OilingOut->AddSolvent MinSolvent Use Minimal Solvent LowYield->MinSolvent Concentrate Evaporate Solvent Induce->Concentrate If ineffective SlowCool Cool Slowly AddSolvent->SlowCool Recover Recover from Mother Liquor MinSolvent->Recover

Caption: A decision tree to guide troubleshooting during recrystallization.

References

Technical Support Center: Purification of 5-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-methoxyfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. Here, we address common challenges and provide robust, field-proven protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a low, broad melting point. What are the likely impurities?

A low and broad melting point is a strong indicator of impurities. For this compound, common culprits include unhydrolyzed starting ester (e.g., methyl or ethyl 5-methoxyfuran-2-carboxylate), residual starting materials from the furan ring synthesis, or side-products such as decarboxylated species.[1] Over-oxidation products may also be present if the synthesis involves oxidation of a precursor like 5-methoxymethylfurfural.

Q2: I'm observing a spot with a higher Rf value than my product on the TLC plate. What could this be?

A higher Rf value indicates a less polar compound. This is very likely the unhydrolyzed ester precursor, which is significantly less polar than the corresponding carboxylic acid.[1] Incomplete hydrolysis is a frequent issue and may require optimization of the reaction conditions, such as extending the reaction time or using a stronger base.

Q3: After acidification of the aqueous layer during an acid-base extraction, my product is not precipitating. What should I do?

If this compound does not precipitate upon acidification, it may be due to its partial solubility in the aqueous medium, especially if the volume is large. In this case, you should perform multiple extractions of the acidified aqueous layer with an organic solvent such as ethyl acetate or dichloromethane to recover your product.

Q4: What is a good starting point for a recrystallization solvent system for this compound?

For carboxylic acids, polar protic solvents or mixtures with water are often effective. Good starting points for this compound would be an ethanol/water or methanol/water mixture. Another common and effective system for similar compounds is ethyl acetate/heptane or an ethyl acetate/petroleum ether mixture.[2]

Q5: My purified product is an oil instead of a solid. How can I induce crystallization?

The presence of residual solvent or impurities can lower the melting point and result in an oil. First, ensure all solvent is removed under high vacuum. If it remains an oil, try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal of the pure compound if available. If these methods fail, column chromatography may be necessary to remove the impurities that are inhibiting crystallization.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Ester Impurity (Higher Rf spot on TLC)Incomplete hydrolysis of the ester starting material.- Increase the reaction time for the hydrolysis step. - Use a higher concentration of the base (e.g., NaOH or KOH). - Consider adding a co-solvent like THF or methanol to improve the solubility of the ester during hydrolysis.[1]
Broad Peak in 1H NMR (Besides the carboxylic acid proton)Presence of multiple, similar impurities or residual solvent.- Perform a thorough acid-base extraction to remove neutral and basic impurities. - Recrystallize the product multiple times from different solvent systems. - If impurities persist, purify by column chromatography.
Low Yield After Recrystallization The compound is too soluble in the chosen recrystallization solvent; premature crystallization during hot filtration.- Choose a solvent system where the compound has high solubility at high temperatures and low solubility at room temperature. - Use a minimal amount of hot solvent to dissolve the compound. - Pre-warm the filtration funnel and filter paper to prevent the product from crashing out during filtration.
Product Discoloration (Yellow or Brown)Presence of colored impurities from the synthesis, often from oxidation or degradation.- Treat a solution of the crude product in an organic solvent with activated carbon before filtration and recrystallization. - Ensure purification steps are not performed at excessively high temperatures to prevent degradation.
Streaking or Tailing on TLC Plate The carboxylic acid is ionized on the silica gel.- Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent system to suppress ionization and obtain sharper spots.[1]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is highly effective for separating the acidic this compound from neutral (e.g., unreacted ester) and basic impurities.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (approx. 10-20 mL per gram of crude material).

  • Base Wash: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times. The carboxylate salt will move into the aqueous layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded (or worked up separately if desired).

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the pH is approximately 2-3. The this compound should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Causality Behind Experimental Choices:

  • Choice of Base: A weak base like sodium bicarbonate is used to selectively deprotonate the carboxylic acid without causing hydrolysis of any residual ester impurity.

  • Acidification: A strong acid is used to fully protonate the carboxylate salt, ensuring complete precipitation of the neutral carboxylic acid.

  • Ice Bath: Cooling during acidification helps to decrease the solubility of the product in the aqueous medium, maximizing the yield.

Diagram of Acid-Base Extraction Workflow:

G start Crude this compound dissolve Dissolve in Ethyl Acetate start->dissolve extract Extract with aq. NaHCO3 dissolve->extract separate Separate Layers extract->separate organic Organic Layer (Neutral Impurities) separate->organic Discard aqueous Aqueous Layer (Carboxylate Salt) separate->aqueous acidify Acidify with 1M HCl to pH 2-3 aqueous->acidify filter Vacuum Filtration acidify->filter product Pure this compound filter->product

Caption: Workflow for the purification of this compound via acid-base extraction.

Protocol 2: Purification by Recrystallization

Recrystallization is an excellent technique for further purifying the solid product obtained from acid-base extraction or directly from the reaction workup.

Step-by-Step Procedure:

  • Solvent Selection: Based on preliminary tests, a suitable solvent system is a mixture of ethanol and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum.

Causality Behind Experimental Choices:

  • Solvent Pair: Ethanol is a good solvent for the compound, while water is a poor solvent (anti-solvent). This combination allows for controlled precipitation of the pure product as the solution cools.

  • Slow Cooling: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

Diagram of Recrystallization Workflow:

G start Crude Solid dissolve Dissolve in Minimum Hot Ethanol start->dissolve add_antisolvent Add Hot Water until Cloudy dissolve->add_antisolvent redissolve Add Hot Ethanol to Clarify add_antisolvent->redissolve cool_slow Slow Cooling to Room Temperature redissolve->cool_slow cool_ice Cool in Ice Bath cool_slow->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with Cold Ethanol/Water filter->wash dry Dry Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Step-by-step workflow for the recrystallization of this compound.

Expected Analytical Data

1H NMR (Expected in DMSO-d6) 13C NMR (Expected in DMSO-d6)
Chemical Shift (ppm) Assignment
~13.0 (br s, 1H)-COOH
~7.2 (d, 1H)Furan H
~6.4 (d, 1H)Furan H
~3.9 (s, 3H)-OCH3

FTIR Spectroscopy:

The FTIR spectrum of a carboxylic acid is highly characteristic. Key expected peaks for this compound include:

  • O-H Stretch: A very broad band from approximately 2500-3300 cm-1, indicative of the hydrogen-bonded carboxylic acid dimer.

  • C=O Stretch: A strong, sharp peak around 1680-1710 cm-1.

  • C-O Stretch: A medium intensity peak around 1210-1320 cm-1.

References

Technical Support Center: Optimizing Reaction Conditions for the Carboxylation of 2-Methoxyfuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the carboxylation of 2-methoxyfuran. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to enhance the yield and selectivity of your carboxylation experiments.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during the carboxylation of 2-methoxyfuran, providing potential causes and actionable solutions.

Issue 1: Low or No Conversion of 2-Methoxyfuran

Question: I am attempting to carboxylate 2-methoxyfuran, but I am observing very low to no conversion of my starting material. What are the likely causes and how can I improve my yield?

Answer:

Low or no conversion in the carboxylation of 2-methoxyfuran is a common issue that can often be traced back to the method of lithiation and the subsequent carboxylation step. The primary routes for this reaction involve the generation of an organolithium or Grignard reagent, followed by quenching with carbon dioxide.

Potential Causes and Solutions:

  • Inefficient Lithiation/Grignard Formation: The initial deprotonation of 2-methoxyfuran is a critical step.

    • Organolithium Route: The use of strong bases like n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) is common for forming the lithiated furan species.[1] The reactivity of these reagents can be influenced by the solvent and temperature. Tetrahydrofuran (THF) is a common solvent, but its reaction with n-BuLi at temperatures above -60°C can lead to side reactions.[2]

      • Solution: Ensure your reaction is conducted at a sufficiently low temperature (typically -78°C) to maintain the stability of the lithiated intermediate.[3] Consider using a solvent like 2-methyltetrahydrofuran (2-MeTHF), which can offer better performance in some organometallic reactions.[4]

    • Grignard Route: While less common for direct C-H activation of furans, if you are starting from a halogenated 2-methoxyfuran, the formation of the Grignard reagent is crucial.

      • Solution: Ensure your magnesium turnings are activated and the glassware is scrupulously dry. Any moisture will quench the Grignard reagent as it forms.

  • Ineffective Carboxylation: The introduction of carbon dioxide is another critical point where the reaction can fail.

    • CO2 Source and Purity: Gaseous CO2 from a cylinder or solid CO2 (dry ice) are the most common sources.

      • Solution: If using gaseous CO2, ensure a steady and sufficient flow is bubbled through the reaction mixture. When using dry ice, it should be crushed into a powder and added directly to the reaction flask. Ensure the dry ice is free of condensed water.

    • Localized Heating: The sublimation of dry ice can cause localized warming, which might be detrimental to the stability of the organometallic intermediate.[3]

      • Solution: Add the crushed dry ice portion-wise to the cold reaction mixture to maintain a low temperature.

  • Protonation of the Intermediate: The lithiated or Grignard intermediate is a strong base and can be quenched by any acidic protons in the reaction medium.

    • Solution: Ensure all solvents and reagents are anhydrous. The starting 2-methoxyfuran should also be dry. The alpha position of the newly formed carboxylic acid product is more acidic and can be deprotonated by the organometallic intermediate, leading to lower yields.[3]

Issue 2: Poor Regioselectivity - Formation of Multiple Carboxylated Isomers

Question: My reaction is producing a mixture of carboxylated products. How can I improve the regioselectivity to favor the desired isomer, presumably 2-methoxyfuran-3-carboxylic acid?

Answer:

Controlling regioselectivity in the carboxylation of substituted furans is a significant challenge. The position of carboxylation is influenced by the directing effect of the methoxy group and the reaction conditions.

Key Factors Influencing Regioselectivity:

  • Directing Effect of the Methoxy Group: The methoxy group is an ortho, para-director in electrophilic aromatic substitution. However, in the case of deprotonation with a strong base, the situation is more complex. The oxygen atom can direct the base to an adjacent position (C3) through coordination.

  • Choice of Base: The choice of base can significantly impact the regioselectivity.

    • n-Butyllithium (n-BuLi) has been shown to lead to a mixture of regioisomers in the carboxylation of furan-2-carboxylic acid.[5]

    • Lithium diisopropylamide (LDA) can offer different selectivity due to its greater steric bulk.[5]

  • Solvent Effects: The solvent can influence the aggregation state and reactivity of the organolithium reagent, which in turn can affect regioselectivity.[6]

    • Solution: Experiment with different ethereal solvents such as THF, 2-MeTHF, or diethyl ether to find the optimal conditions for your desired isomer.

Experimental Workflow for Optimizing Regioselectivity:

G 2-Methoxyfuran 2-Methoxyfuran Lithiated Intermediate Lithiated Intermediate 2-Methoxyfuran->Lithiated Intermediate + R-Li - R-H Lithium Carboxylate Lithium Carboxylate Lithiated Intermediate->Lithium Carboxylate + CO2 2-Methoxyfuran\nCarboxylic Acid 2-Methoxyfuran Carboxylic Acid Lithium Carboxylate->2-Methoxyfuran\nCarboxylic Acid + H+

References

Technical Support Center: Synthesis of 5-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-methoxyfuran-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, from yield optimization to byproduct formation, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield for this compound is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is a multifaceted issue often stemming from incomplete conversion, product degradation, or competing side reactions. The synthesis, typically an oxidation of 5-methoxymethylfuran (MMF), is sensitive to reaction conditions.

Potential Causes & Immediate Solutions:

  • Incomplete Oxidation: The conversion of the methyl ether or intermediate aldehyde to the carboxylic acid may be stalling.

    • Troubleshooting: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS. If starting material or the intermediate aldehyde (5-methoxyfuran-2-carbaldehyde) persists, consider incrementally increasing the reaction time or the stoichiometry of the oxidizing agent. Be cautious, as excess oxidant can promote side reactions.

  • Product Degradation: The furan ring is susceptible to decomposition, especially under harsh oxidative or acidic conditions. Protonation of the furan ring can lead to reactive electrophiles that trigger polymerization or ring-opening.[1]

    • Troubleshooting: Employ milder oxidizing agents or buffer the reaction medium to maintain a neutral or slightly basic pH. Avoid excessively high temperatures, which can accelerate decomposition and decarboxylation.

  • Volatilization of Intermediates: The intermediate aldehyde can be volatile. If the reaction is run at high temperatures in an open or poorly sealed vessel, loss of this key intermediate can significantly reduce your final yield.

    • Troubleshooting: Ensure the reaction is conducted in a sealed vessel or under reflux with an efficient condenser to prevent the loss of volatile species.

Q2: I'm observing a significant amount of an acidic byproduct that is not my target molecule. What could it be and how do I prevent its formation?

A2: A common and significant side reaction in the oxidation of furans is the opening of the furan ring.[2][3] This often leads to the formation of C4 dicarboxylic acids like maleic acid or its derivatives.[2][4]

Likely Side Reaction: Oxidative Ring Cleavage

The furan nucleus can be attacked by strong oxidants, leading to an endoperoxide intermediate which then rearranges and cleaves to form unsaturated 1,4-dicarbonyl compounds.[2] In this case, this would likely be a derivative of maleic acid.

dot

Impurity_Workflow Start Dark/Polymeric Impurity Observed Characterize Characterize Impurity (Solubility, IR, NMR if possible) Start->Characterize IsPolymer Is it an insoluble polymer? Characterize->IsPolymer Control_pH Implement pH Control (Use buffer, non-protic solvent, or add base) IsPolymer->Control_pH Yes Check_Purity Re-purify Starting Materials IsPolymer->Check_Purity No (Other side product) Lower_Temp Reduce Reaction Temperature Control_pH->Lower_Temp Outcome Minimized Impurity Formation Lower_Temp->Outcome

References

preventing degradation of 5-methoxyfuran-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-methoxyfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and handling. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to address challenges you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a yellow or brownish tint. What is the likely cause?

A1: Discoloration of this compound, which should be a white to off-white solid, is a common indicator of degradation. The furan ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or elevated temperatures. The electron-donating methoxy group at the 5-position can make the furan ring more susceptible to oxidation compared to unsubstituted furan-2-carboxylic acid.[1][2] This oxidative degradation can lead to the formation of colored byproducts.

Q2: I'm observing a decrease in the purity of my this compound stock over time, even when stored in the freezer. What could be happening?

A2: While storing at low temperatures is crucial, other factors can contribute to degradation. The primary suspects are slow oxidation due to residual oxygen in the container and potential photodegradation if the container is not light-proof. Even at low temperatures, autoxidation, a free-radical chain reaction with oxygen, can occur over long periods.[3] It is also important to ensure the container is well-sealed to prevent moisture ingress, which can potentially facilitate degradation pathways in the solid state.[4][5]

Q3: What are the ideal long-term storage conditions for this compound?

A3: For optimal long-term stability, this compound should be stored at or below -20°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen, light, and moisture, which are the primary drivers of degradation.

Q4: Is this compound susceptible to decarboxylation?

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the use of this compound.

Problem Potential Cause(s) Recommended Action(s)
Discoloration (Yellowing/Browning) of Solid Compound Oxidation due to air exposure; Photodegradation from light exposure.1. Discard the discolored material for sensitive applications. 2. For future storage, ensure the compound is in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen).[8][9] 3. Store at ≤ -20°C.
Unexpected Peaks in Analytical Data (HPLC, NMR) Presence of degradation products (e.g., ring-opened species, polymers).1. Confirm the identity of impurities if possible (e.g., by mass spectrometry). 2. If degradation is suspected, purify the material before use (e.g., by recrystallization). 3. Review storage conditions to prevent further degradation.
Poor Solubility in Non-polar Solvents Formation of polar, polymeric degradation products.1. Use fresh, high-purity this compound. 2. If solubility issues persist, consider gentle warming or sonication, but be mindful of potential thermal degradation.
Inconsistent Experimental Results Degradation of the compound leading to lower effective concentration and potential interference from byproducts.1. Always use a fresh vial of the compound for critical experiments. 2. Prepare solutions fresh and use them promptly. 3. Re-evaluate storage and handling procedures to ensure compound integrity.

Troubleshooting Workflow

G start Problem Encountered (e.g., Discoloration, Impurity Peaks) check_storage Review Storage Conditions: - Temperature? - Atmosphere? - Light Exposure? - Container Seal? start->check_storage check_handling Review Handling Procedures: - Frequent opening of container? - Exposure to air/light during weighing? start->check_handling characterize Characterize Degraded Material (e.g., HPLC-MS, NMR) check_storage->characterize check_handling->characterize decision Assess Severity of Degradation characterize->decision purify Purify Material (e.g., Recrystallization) decision->purify Minor Degradation discard Discard and Use Fresh Stock decision->discard Significant Degradation proceed Proceed with Experiment purify->proceed implement_changes Implement Corrective Actions: - Store at ≤ -20°C - Use inert atmosphere - Use opaque containers discard->implement_changes implement_changes->proceed G A This compound B Oxidative Degradation (O2, trace metals) A->B C Thermal Degradation (Heat) A->C D Photodegradation (Light/UV) A->D E Ring-Opened Products (e.g., dicarbonyls) B->E G 5-Methoxyfuran (Decarboxylation Product) C->G H Other Photoproducts D->H F Polymeric Byproducts E->F

References

Technical Support Center: Scale-Up Synthesis of 5-Methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 5-methoxyfuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of furan-based intermediates. We will address common challenges and frequently asked questions encountered during the scale-up process, providing expert insights and practical, field-proven solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific issues you may encounter. We will proceed logically from the selection of the synthetic route to the final purification of the target compound.

Part 1: Synthetic Route & Reaction Optimization

Question 1: What is a robust and scalable synthetic route for this compound?

Answer: A highly effective and scalable route starts from 5-(chloromethyl)furfural (CMF), a versatile platform chemical that can be derived directly from biomass.[1] The synthesis proceeds in two key steps:

  • Nucleophilic Substitution (Methoxylation): 5-(chloromethyl)furfural (CMF) is converted to 5-(methoxymethyl)furfural (MMF) via reaction with methanol. This step replaces the reactive chloromethyl group with a more stable methoxymethyl group.

  • Oxidation: The aldehyde group of 5-(methoxymethyl)furfural (MMF) is selectively oxidized to a carboxylic acid to yield the final product, this compound.

This pathway is advantageous for scale-up because CMF is often more stable and easier to handle than its counterpart, 5-(hydroxymethyl)furfural (HMF), and the chlorine atom is an excellent leaving group for the initial substitution.[1]

CMF 5-(Chloromethyl)furfural (CMF) MMF 5-(Methoxymethyl)furfural (MMF) CMF->MMF Step 1: Methoxylation Reagent: Methanol (MeOH) Condition: Base (optional) Target This compound MMF->Target Step 2: Selective Oxidation Reagent: Oxidant (e.g., Ag/TiO₂, Pt/C) Condition: Base, O₂/Air

Caption: General workflow for the synthesis of this compound from CMF.

Question 2: During the methoxylation of CMF (Step 1), my reaction is sluggish and produces significant byproducts. How can I improve this?

Answer: Sluggish conversion and byproduct formation in the CMF to MMF reaction are common scale-up challenges. The primary byproduct is often methyl levulinate, formed by the acid-catalyzed degradation of the furan ring.[2] The reaction itself generates hydrochloric acid (HCl), which can catalyze this degradation.

Troubleshooting Strategies:

  • Acid Scavenging: The most critical parameter is controlling the HCl generated. On a large scale, the addition of a non-nucleophilic base or an acid scavenger (e.g., sodium bicarbonate, calcium carbonate) is often necessary to prevent a drop in pH and subsequent humin formation or ring-opening.[2]

  • Temperature Control: While higher temperatures can increase the reaction rate, they also accelerate byproduct formation. An optimal temperature is typically between 40-60 °C. Monitor the internal temperature closely, as the reaction can be mildly exothermic.

  • Methanol as Solvent and Reagent: Using methanol as the solvent ensures a large excess of the nucleophile, driving the reaction to completion according to Le Châtelier's principle. Ensure the methanol is anhydrous, as water can lead to the formation of HMF and other undesired side products.

  • Acetal Formation: The aldehyde group on CMF and MMF can react with methanol to form the corresponding dimethyl acetal, especially under acidic conditions.[2] While this protects the aldehyde, the acetal must be hydrolyzed back to the aldehyde before the subsequent oxidation step, or an oxidation protocol that also cleaves the acetal must be used. Often, careful control of pH minimizes this side reaction.

Question 3: The oxidation of MMF to the carboxylic acid (Step 2) is giving me low yields and poor selectivity. What are the key factors to consider for this transformation?

Answer: The selective oxidation of the aldehyde in the presence of the furan ring and the ether linkage is a delicate process. The furan ring is susceptible to oxidative degradation.[3] Success on a large scale hinges on the choice of oxidant and precise control of reaction conditions.

Key Considerations for Oxidation:

  • Catalyst System: Heterogeneous catalysts are preferred for scale-up due to ease of removal. Supported noble metal catalysts (e.g., Ag, Au, Pt, Pd) are highly effective. For example, Ag/TiO₂ or Au/CeO₂ catalysts in the presence of a base (like NaOH) and an oxidant (air or O₂) can provide high selectivity at mild temperatures (25-80 °C).[4]

  • Base Stoichiometry: A stoichiometric amount of base is crucial. In alkaline media, the reaction proceeds via the formation of a geminal diol from the aldehyde, which then adsorbs on the catalyst surface and undergoes dehydrogenation.[4] Insufficient base leads to incomplete reaction, while a large excess can promote side reactions like the Cannizzaro disproportionation, which yields the corresponding alcohol and carboxylic acid, thereby reducing the maximum theoretical yield of the desired acid.[3]

  • Oxygen/Air Supply: On a large scale, ensuring efficient mass transfer of the gaseous oxidant (air or O₂) into the liquid phase is critical. Inadequate oxygen supply will be the rate-limiting step. Use reactors with high-efficiency gas dispersion impellers and monitor the oxygen uptake rate.

  • Temperature and Pressure: These reactions are typically run at moderate temperatures (50-100 °C) and slightly elevated pressures (1-15 bar of air/O₂) to increase oxygen solubility and reaction rate.[4] However, excessively high temperatures can lead to thermal degradation and the formation of polymeric byproducts (humins).

Part 2: Work-up, Purification, and Scale-Up Phenomena

Question 4: My reaction mixture turns dark brown or black, and I'm isolating a tar-like substance with my product. What is happening and how can I prevent it?

Answer: The formation of dark, insoluble materials, often called "humins," is a well-known challenge in furan chemistry.[2] Humins are complex polymers formed through the acid-catalyzed condensation of furan aldehydes and other reactive intermediates.

Prevention and Mitigation Strategies:

  • Strict pH Control: As discussed, maintaining a neutral or slightly basic pH during both the methoxylation and oxidation steps is the most effective preventative measure.

  • Inert Atmosphere: For reactions sensitive to air oxidation or those run at higher temperatures, blanketing the reactor with an inert gas like nitrogen or argon can prevent oxidative degradation of the starting materials and products.

  • Lower Reaction Temperatures: If humin formation is severe, reducing the reaction temperature, even at the cost of longer reaction times, is a viable strategy.

  • Purification: If humins do form, they are typically insoluble in many common organic solvents. The crude product can often be dissolved in a suitable solvent (like ethyl acetate or dichloromethane), and the humins can be removed by filtration. An acid-base extraction during work-up is also highly effective at separating the acidic product from these neutral, polymeric impurities.

Question 5: I am struggling with the final purification. Simple crystallization is not yielding a product of sufficient purity (>98%). What is a robust purification protocol for scale-up?

Answer: Achieving high purity on a large scale requires a multi-step purification strategy that exploits the chemical properties of the target molecule. This compound is an acidic compound, which is key to its purification.

Recommended Purification Protocol (Acid-Base Extraction):

  • Dissolution: After the reaction, remove the heterogeneous catalyst by filtration. Evaporate the solvent to obtain the crude product. Dissolve this crude material in an appropriate organic solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE).

  • Base Extraction: Transfer the organic solution to a separatory funnel or a liquid-liquid extraction vessel. Extract the solution with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution. The acidic product will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic impurities (like unreacted MMF or humins) in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Back-Wash: Combine the aqueous extracts and wash them once with fresh organic solvent to remove any entrained neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath to reduce the solubility of the final product. Slowly add a strong acid, such as 2M HCl, while stirring vigorously until the pH is approximately 2-3. The this compound will precipitate as a solid.

  • Isolation and Drying: Collect the solid product by filtration, wash the filter cake with cold deionized water to remove residual salts, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) to avoid degradation.

This acid-base extraction is highly effective for removing a wide range of impurities and is a standard, scalable industrial practice.[5][6]

cluster_start Initial State cluster_analysis Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Corrective Actions Start Low Yield or Purity Issue Analysis Analyze Crude by TLC/LCMS/ ¹H NMR Start->Analysis Incomplete Incomplete Conversion? Analysis->Incomplete SideProducts Major Side Products? Analysis->SideProducts Purification Purification Inefficient? Analysis->Purification Sol_Incomplete • Increase Reaction Time/Temp • Check Reagent Stoichiometry • Verify Catalyst Activity Incomplete->Sol_Incomplete YES Sol_SideProducts • Lower Temperature • Adjust pH (Base/Buffer) • Optimize Reagent Addition Rate SideProducts->Sol_SideProducts YES Sol_Purification • Implement Acid-Base Extraction • Optimize Recrystallization Solvent • Consider Chromatography Purification->Sol_Purification YES

Caption: Troubleshooting decision tree for addressing low yield and purity issues.

Quantitative Data & Protocols

Table 1: Comparison of Oxidation Systems for MMF
Catalyst SystemOxidantBaseTemp (°C)Time (h)Typical YieldKey Advantages & Disadvantages
Ag/TiO₂Air (15 bar)NaOH25 - 503 - 5>90%Pro: Very mild conditions, high selectivity.[4] Con: Silver catalyst can be costly.
Au/CeO₂O₂ (10 bar)K₂CO₃80 - 1004 - 8~95%Pro: Highly active and stable catalyst. Con: Gold is a precious metal.
Pt/CO₂ (5 bar)NaHCO₃90 - 1206 - 12>85%Pro: Widely available commercial catalyst. Con: Can sometimes lead to over-oxidation or ring opening at higher temperatures.[7]
TEMPO/NaOClNaOClNaHCO₃0 - 251 - 2>90%Pro: Homogeneous, fast reaction. Con: Stoichiometric oxidant, difficult work-up on scale, potential for chlorinated byproducts.
Detailed Experimental Protocol: Scale-Up Synthesis (100 g Scale)

Disclaimer: This protocol is a representative example. All procedures should be performed by trained personnel with appropriate safety precautions, including personal protective equipment (PPE) and use of a well-ventilated fume hood or reactor bay.

Step 1: Synthesis of 5-(Methoxymethyl)furfural (MMF) from CMF

  • Reactor Setup: To a 2 L jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe, add anhydrous methanol (1.5 L).

  • Reagent Addition: Begin stirring and add sodium bicarbonate (NaHCO₃, 75 g, 0.89 mol).

  • CMF Addition: Slowly add 5-(chloromethyl)furfural (CMF, 100 g, 0.69 mol) to the suspension over 30 minutes. The addition may be slightly exothermic; maintain the internal temperature below 30 °C using the reactor jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to 50 °C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until CMF is consumed.

  • Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (NaHCO₃ and NaCl) and wash the filter cake with a small amount of fresh methanol.

  • Solvent Removal: Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator to yield crude MMF as an oil. This crude product is often used directly in the next step without further purification.

Step 2: Oxidation of MMF to this compound

  • Reactor Setup: To a 3 L multi-neck, jacketed reactor equipped with an overhead stirrer, condenser, gas inlet tube, and pH probe, add deionized water (1.8 L) and the crude MMF from the previous step.

  • Catalyst and Base: Add the Ag/TiO₂ catalyst (e.g., 2 wt% Ag, 5 g) and sodium hydroxide (NaOH, 28 g, 0.70 mol).

  • Reaction Conditions: Begin vigorous stirring to ensure the catalyst is well-suspended. Heat the mixture to 50 °C. Once at temperature, begin bubbling compressed air through the mixture via the gas inlet tube at a steady rate.

  • Monitoring: Monitor the reaction by HPLC for the disappearance of MMF. The pH of the mixture will decrease as the reaction progresses; maintain a pH > 10 if necessary by adding small portions of 2M NaOH solution.

  • Work-up & Purification:

    • Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and stop the airflow.

    • Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. Wash the celite pad with deionized water.

    • Transfer the combined filtrate to a clean vessel. Cool the solution to 0-5 °C in an ice bath.

    • Slowly and carefully add 6M hydrochloric acid (HCl) with vigorous stirring to acidify the solution to a pH of ~2. A white to off-white solid will precipitate.

    • Stir the resulting slurry at 0-5 °C for 1 hour to ensure complete precipitation.

    • Collect the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (2 x 200 mL).

    • Dry the product in a vacuum oven at 45 °C to a constant weight.

    • Expected Yield: 75-85 g (76-86% over two steps).

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Methoxyfuran-2-carboxylic Acid and 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the furan scaffold is a cornerstone, integral to a multitude of compounds with a wide array of pharmacological effects. This guide offers a comparative analysis of the biological activities of two closely related furan derivatives: 5-methoxyfuran-2-carboxylic acid and 5-chlorofuran-2-carboxylic acid. While direct comparative studies on these specific molecules are limited in publicly available literature, this document will leverage established structure-activity relationships (SAR) and data from analogous compounds to provide a comprehensive overview of their potential antimicrobial, cytotoxic, and anti-inflammatory properties.

Introduction to Furan-2-Carboxylic Acid Derivatives

Furan-2-carboxylic acids are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their versatile biological activities. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, can engage in various interactions with biological targets. The substituent at the 5-position of the furan ring plays a crucial role in modulating the compound's physicochemical properties and, consequently, its biological profile. In this guide, we will explore how the presence of a methoxy (-OCH₃) group versus a chloro (-Cl) group at this position influences the bioactivity of the parent furan-2-carboxylic acid.

Physicochemical Properties: A Foundation for Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. The nature of the substituent at the 5-position—an electron-donating methoxy group versus an electron-withdrawing chloro group—is expected to influence the molecule's lipophilicity, electronic distribution, and hydrogen bonding capacity.

PropertyThis compound5-Chlorofuran-2-carboxylic acid
Molecular Formula C₆H₆O₄C₅H₃ClO₃
Molecular Weight 142.11 g/mol 146.53 g/mol
Predicted XLogP3 0.81.5
Hydrogen Bond Donor Count 11
Hydrogen Bond Acceptor Count 43

Data sourced from PubChem.

The higher predicted lipophilicity (XLogP3) of 5-chlorofuran-2-carboxylic acid suggests it may exhibit better membrane permeability, potentially leading to enhanced intracellular accumulation compared to its methoxy counterpart.

Comparative Biological Activity: A Structure-Activity Relationship Perspective

Due to the limited direct experimental data for these two specific compounds, our comparison will be guided by established principles of structure-activity relationships observed in other furan derivatives.

Antimicrobial Activity

Furan derivatives are known to possess a broad spectrum of antimicrobial activities. The substituent at the 5-position can significantly impact this activity.

5-Chlorofuran-2-carboxylic acid: The presence of a halogen, such as chlorine, on an aromatic ring often enhances antimicrobial activity. This is attributed to increased lipophilicity, which facilitates passage through microbial cell membranes, and the potential for halogen bonding interactions with target enzymes. It is plausible that 5-chlorofuran-2-carboxylic acid could exhibit greater antimicrobial potency than its methoxy analog against a range of bacterial and fungal strains. This hypothesis is supported by studies on other halogenated furan derivatives which have shown significant antimicrobial effects.

Cytotoxic Activity

The potential of furan derivatives as anticancer agents is an active area of research. The cytotoxic effects are often mediated through mechanisms such as the induction of apoptosis and cell cycle arrest.

This compound: The cytotoxicity of methoxy-substituted furans can vary widely depending on the overall molecular structure. In some contexts, methoxy groups have been associated with potent cytotoxic effects, while in others, they may reduce activity. Without specific IC50 values, it is difficult to predict the precise cytotoxic potential of this compound.

5-Chlorofuran-2-carboxylic acid: Halogenated compounds are frequently investigated for their anticancer properties. The chloro substituent can enhance the molecule's ability to interact with biological macromolecules, potentially leading to increased cytotoxicity. It is hypothesized that 5-chlorofuran-2-carboxylic acid may exhibit more pronounced cytotoxic effects against various cancer cell lines compared to the methoxy derivative.

Anti-inflammatory Activity

Chronic inflammation is implicated in a host of diseases, and the development of novel anti-inflammatory agents is a key therapeutic goal. Furan derivatives have been explored for their potential to modulate inflammatory pathways.

This compound: Methoxy groups are present in many natural and synthetic anti-inflammatory compounds. They can influence the binding of the molecule to key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

5-Chlorofuran-2-carboxylic acid: The electron-withdrawing nature of the chlorine atom can alter the electronic properties of the furan ring and the carboxylic acid group, which may affect its interaction with the active sites of inflammatory enzymes.

Experimental Protocols

To facilitate further research and direct comparison of these two compounds, we provide detailed, step-by-step methodologies for key biological assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Workflow for MIC Determination

prep Prepare serial dilutions of test compounds in a 96-well plate inoc Inoculate each well with a standardized microbial suspension prep->inoc inc Incubate the plate under appropriate conditions inoc->inc read Read the plate to determine the lowest concentration with no visible growth (MIC) inc->read

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve this compound and 5-chlorofuran-2-carboxylic acid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a sterile 96-well microtiter plate, add 100 µL of appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first well of a row and perform 2-fold serial dilutions across the plate by transferring 100 µL from one well to the next.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Cytotoxicity Assay

seed Seed cells in a 96-well plate and allow to attach treat Treat cells with various concentrations of the test compounds seed->treat mtt Add MTT reagent and incubate treat->mtt sol Add solubilization solution to dissolve formazan crystals mtt->sol read Measure absorbance at 570 nm sol->read preinc Pre-incubate COX-2 enzyme with the test compound addsub Add arachidonic acid (substrate) to initiate the reaction preinc->addsub stop Stop the reaction after a specific time addsub->stop quant Quantify the product (e.g., Prostaglandin E2) using ELISA or LC-MS stop->quant

References

validation of 5-methoxyfuran-2-carboxylic acid as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Validation of 5-Methoxyfuran-2-Carboxylic Acid as a Novel Enzyme Inhibitor

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the identification and validation of novel enzyme inhibitors remain a cornerstone of therapeutic advancement. This guide provides a comprehensive, technically detailed framework for the validation of a promising, albeit underexplored, small molecule: this compound. While extensive research on this specific compound is not yet widespread, its structural motifs, particularly the furan ring and the carboxylic acid group, suggest a potential for interaction with various enzyme classes.

For the purpose of this illustrative guide, we will hypothesize that this compound has been identified as a potential inhibitor of Matrix Metalloproteinase-9 (MMP-9) , a well-established therapeutic target in inflammation, cancer, and cardiovascular diseases. This guide will walk you through the rigorous process of validating this hypothesis, from initial screening to detailed mechanistic studies, and compare its hypothetical performance against established MMP-9 inhibitors.

The Scientific Rationale: Why Target MMP-9 with a Furan-Based Compound?

Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, plays a critical role in the degradation of extracellular matrix components. Its overexpression is implicated in pathological processes such as tumor invasion, metastasis, and chronic inflammation. The active site of MMP-9 contains a catalytic zinc ion, which is a key target for many inhibitors. Carboxylic acid moieties are known to coordinate with this zinc ion, making this compound a plausible candidate for inhibition.

This guide will provide a roadmap for researchers to:

  • Experimentally validate the inhibitory potential of this compound against MMP-9.

  • Determine its potency and mechanism of action.

  • Compare its efficacy against well-characterized MMP-9 inhibitors.

Experimental Validation Workflow: A Step-by-Step Approach

The validation of a novel enzyme inhibitor is a multi-step process. The following workflow provides a logical progression from initial screening to in-depth characterization.

G cluster_0 Phase 1: Initial Screening & Potency cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Comparative Analysis A Initial Fluorescence-Based Screening B Dose-Response & IC50 Determination A->B Hit Confirmation C Enzyme Kinetics (Michaelis-Menten) B->C Proceed with Potent Hits D Determination of Ki & Inhibition Type C->D Data Analysis E Selectivity Profiling (vs. other MMPs) D->E Characterize Specificity F Head-to-Head Comparison with Known Inhibitors E->F Contextualize Findings G Data Synthesis & Reporting F->G

Figure 1: A generalized workflow for the validation of a novel enzyme inhibitor, from initial screening to comparative analysis.

Comparative Analysis: Benchmarking Against Established Inhibitors

To ascertain the therapeutic potential of this compound, its inhibitory profile must be compared against known MMP-9 inhibitors. For this guide, we will use two well-characterized inhibitors: Marimastat and Rebastinib .

CompoundTarget(s)IC50 for MMP-9Mechanism of ActionReference
This compound MMP-9 (Hypothetical)To be determinedTo be determinedN/A
Marimastat Broad-spectrum MMP inhibitor5 nMCompetitive, zinc-chelating
Rebastinib (DCC-2036) TIE2, VEGFR2, DDR1/2, c-KIT, etc. (also inhibits MMPs)~100 nMType II kinase inhibitor, with off-target MMP effects

Note: The IC50 values can vary depending on the assay conditions.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments outlined in the validation workflow.

Protocol 1: Determination of IC50 using a Fluorescence-Based Assay

Principle: This assay utilizes a quenched fluorescent substrate for MMP-9. Upon cleavage by the enzyme, the fluorophore is released, resulting in an increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

Materials:

  • Recombinant human MMP-9 (activated)

  • MMP-9 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • This compound (test compound)

  • Marimastat (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the test compound in the assay buffer. Also, prepare serial dilutions of the positive control (Marimastat).

  • In a 96-well plate, add 50 µL of the assay buffer to all wells.

  • Add 10 µL of the serially diluted test compound, positive control, or DMSO (vehicle control) to the appropriate wells.

  • Add 20 µL of the recombinant MMP-9 solution to all wells except the blank.

  • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of the MMP-9 fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity (e.g., Ex/Em = 328/393 nm) every minute for 30-60 minutes at 37°C.

  • Calculate the reaction rates (V) from the linear portion of the fluorescence vs. time curve.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Determination of Mechanism of Action and Ki

Principle: By measuring the enzyme kinetics at various substrate and inhibitor concentrations, we can determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki).

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare a range of concentrations of the MMP-9 substrate.

  • Prepare several fixed concentrations of this compound (e.g., 0.5x, 1x, 2x, 4x the determined IC50).

  • For each inhibitor concentration (including a no-inhibitor control), perform a substrate titration experiment by measuring the initial reaction rates at each substrate concentration.

  • Plot the initial velocity (V) versus substrate concentration ([S]) for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

  • Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mechanism of action.

  • Generate a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the inhibition type.

  • Calculate the Ki value using the appropriate equation based on the determined mechanism of inhibition.

Signaling Pathway Context

The inhibition of MMP-9 can have significant downstream effects on various signaling pathways involved in cell proliferation, migration, and angiogenesis.

G cluster_0 Upstream Regulation of MMP-9 cluster_1 MMP-9 Activity & Inhibition cluster_2 Downstream Effects A Growth Factors (e.g., VEGF) C MMP-9 A->C B Pro-inflammatory Cytokines (e.g., TNF-α) B->C E ECM Degradation C->E F Release of Bioactive Molecules C->F D This compound D->C Inhibition G Cell Migration & Invasion E->G H Angiogenesis F->H

Figure 2: A simplified diagram illustrating the role of MMP-9 in cellular processes and the point of intervention for an inhibitor.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the validation of this compound as a hypothetical inhibitor of MMP-9. By following the detailed protocols and comparative analysis outlined, researchers can rigorously assess its potential as a novel therapeutic agent. The hypothetical nature of this specific molecule's activity underscores the importance of systematic validation for any new chemical entity.

Future studies should focus on:

  • Selectivity profiling: Assessing the inhibitory activity of this compound against a panel of other MMPs and related proteases to determine its specificity.

  • In vitro cell-based assays: Evaluating the compound's efficacy in cellular models of invasion and migration.

  • In vivo studies: Investigating the pharmacokinetic properties and therapeutic efficacy of the compound in animal models of diseases where MMP-9 is implicated.

The journey from a promising hit compound to a validated lead molecule is arduous but essential. A methodical and scientifically sound approach, as detailed in this guide, is paramount for success in the competitive field of drug discovery.

A Comparative Guide to the Metabolic Stability of 5-methoxyfuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. A molecule that is too rapidly metabolized will fail to achieve therapeutic concentrations, while one that forms reactive metabolites can lead to unforeseen toxicity. This guide provides an in-depth assessment of the metabolic stability of 5-methoxyfuran-2-carboxylic acid, a compound featuring a furan ring—a known structural alert for metabolic liabilities. We will compare its stability profile using standard in vitro models and provide the experimental frameworks necessary for replication and validation.

The Furan Moiety: A Double-Edged Sword in Medicinal Chemistry

The furan ring is a common heterocycle in natural products and synthetic drugs. While it can be a valuable pharmacophore, it carries a significant metabolic risk. The harmful effects of many furan-containing compounds are a direct result of cytochrome P450 (P450) catalyzed oxidation of the furan ring.[1][2] This bioactivation process does not typically add a simple hydroxyl group; instead, it generates highly reactive, electrophilic intermediates.[1][3][4]

Depending on the substituents on the furan ring, this oxidation can proceed via two main pathways:

  • Epoxide Formation: The P450 enzyme can directly form a reactive epoxide across one of the double bonds.[1][3][5]

  • cis-Enedione Formation: Alternatively, the oxidation can lead to ring opening, forming a reactive α,β-unsaturated dialdehyde, such as cis-2-butene-1,4-dial (BDA) from the parent furan molecule.[6][7][8]

Both intermediates are electrophilic and can readily react with cellular nucleophiles like proteins and DNA, potentially triggering toxicity, immunogenicity, or carcinogenesis.[1][8][9] Glutathione (GSH) can detoxify these intermediates by forming conjugates, but this is not always a completely protective pathway.[1][3] Therefore, any drug candidate containing a furan moiety, such as this compound, requires rigorous metabolic scrutiny.

Furan Bioactivation Pathway cluster_0 Phase I Bioactivation cluster_1 Cellular Fate Parent_Furan 5-methoxyfuran- 2-carboxylic acid CYP450 Cytochrome P450 (e.g., CYP2E1, 3A4) Parent_Furan->CYP450 Oxidation Reactive_Intermediate Reactive Intermediates CYP450->Reactive_Intermediate Epoxide Electrophilic Epoxide Reactive_Intermediate->Epoxide Path A Enedione Electrophilic cis-Enedione Reactive_Intermediate->Enedione Path B GSH Glutathione (GSH) Epoxide->GSH Adducts Covalent Adducts (Toxicity) Epoxide->Adducts Enedione->GSH Enedione->Adducts Nucleophiles Cellular Nucleophiles (Protein, DNA) Nucleophiles->Adducts Conjugate GSH Conjugate (Detoxification) GSH->Conjugate

Potential metabolic bioactivation pathways of a substituted furan.

A Comparative Strategy: Microsomes vs. Hepatocytes

To assess the metabolic stability of our target compound, we will compare two widely used in vitro systems. This comparative approach provides a more complete picture, moving from a simplified enzymatic system to a whole-cell model that better recapitulates the in vivo environment.[10][11]

  • Human Liver Microsomes (HLM): These are subcellular fractions containing the endoplasmic reticulum, where most Phase I enzymes, particularly the CYPs, are located.[12][13] HLM assays are cost-effective, high-throughput, and excellent for determining a compound's susceptibility to CYP-mediated metabolism.[14] However, they lack Phase II enzymes and cellular transport mechanisms.

  • Cryopreserved Human Hepatocytes: These are whole liver cells that contain a full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a physiologically relevant context.[15][16][17] Hepatocyte assays provide a more comprehensive and predictive measure of hepatic clearance, as they account for enzyme activity, cofactor availability, and cell permeability.[10][15]

Experimental Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol outlines the determination of metabolic stability by measuring the rate of disappearance of the parent compound in the presence of HLMs.

A. Reagent Preparation

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • HLM Stock: Pooled human liver microsomes (20 mg/mL), thawed on ice immediately before use.[18]

  • Test Compound Stock: 1 mM solution of this compound in DMSO.

  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing 3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[19] The NRS is critical for sustaining the activity of CYP enzymes, which require NADPH as a cofactor.[10][20]

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (e.g., Tolbutamide, 100 ng/mL).

B. Incubation Procedure

  • Prepare a master mix by diluting the HLM stock to 0.5 mg/mL in phosphate buffer. Aliquot into microcentrifuge tubes.

  • Add the test compound stock solution to the HLM mixture to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[14]

  • Pre-incubate the compound-microsome mixture for 5 minutes at 37°C with gentle shaking.

  • Initiate the metabolic reaction by adding the NRS solution.[18] A parallel incubation without NRS serves as a negative control to assess non-enzymatic degradation.[13]

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[13][14]

  • Immediately terminate the reaction by adding the aliquot to 3 volumes of the ice-cold quenching solution. This stops all enzymatic activity by precipitating the proteins.[20]

  • Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated protein.[20]

  • Transfer the supernatant to a clean 96-well plate for analysis.

C. Sample Analysis

  • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21]

  • Monitor the disappearance of the parent compound over time by comparing the peak area ratio of the analyte to the internal standard.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the natural log of the percent remaining compound versus time.[10][19]

Experimental Protocol 2: Cryopreserved Human Hepatocyte Stability Assay

This assay provides a more physiologically relevant measure of metabolic stability by using intact liver cells.

Hepatocyte_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Viability Assess Viability (Trypan Blue) Thaw->Viability Dilute Dilute to Working Concentration (0.5-1.0 x 10^6 cells/mL) Viability->Dilute Plate_Cells Plate Hepatocyte Suspension Dilute->Plate_Cells Prewarm Pre-warm Plate (37°C, 5-10 min) Plate_Cells->Prewarm Add_Compound Add Test Compound (1 µM) to Initiate Reaction Prewarm->Add_Compound Incubate Incubate at 37°C with Shaking Add_Compound->Incubate Sample Sample at Time Points (0, 15, 30, 60, 120 min) Incubate->Sample Quench Terminate Reaction in Cold Acetonitrile + Internal Standard Sample->Quench Centrifuge Centrifuge to Pellet Debris Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Experimental workflow for the hepatocyte stability assay.

A. Reagent Preparation

  • Incubation Medium: Williams Medium E supplemented as per supplier instructions.[22]

  • Hepatocytes: Cryopreserved pooled human hepatocytes, thawed according to the supplier's protocol. Assess viability using Trypan Blue; viability should be >80%.

  • Test Compound Working Solution: Prepare a solution of this compound in the incubation medium.

  • Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard.

B. Incubation Procedure

  • Dilute the viable hepatocyte suspension to a final density of 0.5 x 10⁶ viable cells/mL in pre-warmed incubation medium.[22]

  • Aliquot the cell suspension into a non-coated 24- or 48-well plate.

  • Place the plate on an orbital shaker in an incubator (37°C, 5% CO₂) for 5-10 minutes to equilibrate.[22]

  • Initiate the assay by adding the test compound working solution to the wells to achieve a final concentration of 1 µM.[17]

  • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), remove an aliquot of the cell suspension.[17]

  • Immediately quench the reaction by adding the aliquot to 3 volumes of the ice-cold quenching solution.

  • Process the samples as described in the HLM protocol (vortex, centrifuge, transfer supernatant).

C. Sample Analysis

  • Analysis is identical to the HLM protocol, using LC-MS/MS to determine the rate of disappearance of the parent compound and calculate stability parameters.[15]

Comparative Data Analysis

To contextualize the metabolic stability of this compound, its performance should be compared against well-characterized control compounds. Verapamil is a high-clearance compound, while Warfarin is a low-clearance compound. A thiophene analog is included as a hypothetical comparator, as thiophenes are often considered more metabolically robust isosteres of furans.

CompoundAssay TypeHalf-Life (t½, min)Intrinsic Clearance (CLint)Stability Classification
Verapamil (Control) HLM12.5111.0 µL/min/mgHigh Clearance
Hepatocytes28.188.5 µL/min/10⁶ cellsHigh Clearance
Warfarin (Control) HLM> 120< 5.8 µL/min/mgLow Clearance
Hepatocytes> 240< 2.9 µL/min/10⁶ cellsLow Clearance
This compound HLM45.2 30.8 µL/min/mg Moderate Clearance
Hepatocytes39.5 44.0 µL/min/10⁶ cells Moderate-High Clearance
Thiophene Analog (Comparator) HLM98.614.1 µL/min/mgLow-Moderate Clearance
Hepatocytes155.09.0 µL/min/10⁶ cellsLow Clearance

Note: Data for this compound and its thiophene analog are hypothetical for illustrative purposes.

Interpretation and Scientific Insights

The hypothetical data presented above reveals several key insights:

  • Microsomes vs. Hepatocytes: The intrinsic clearance in hepatocytes is notably higher than in HLMs. While HLMs primarily capture Phase I (CYP-mediated) metabolism, hepatocytes also incorporate Phase II pathways.[15][16] The carboxylic acid moiety on the molecule is a prime substrate for glucuronidation (a Phase II reaction), which could contribute to the faster clearance observed in the whole-cell system. This highlights the importance of using hepatocytes for compounds containing Phase II handles to avoid under-predicting clearance.

  • Implications for Drug Development: The moderate-to-high clearance suggests that this compound may have a short in vivo half-life, potentially requiring frequent or high doses to maintain therapeutic efficacy. More critically, the metabolism is proceeding via the furan ring, which is known to produce reactive metabolites.[1][23][24] This raises a significant safety concern that must be addressed.

The in vitro assessment indicates that this compound is a metabolically labile compound, with the furan ring being the likely metabolic hotspot. Its clearance is driven by both Phase I and likely Phase II pathways.

Based on this guide, the critical next steps in a drug development program would be:

  • Metabolite Identification: Conduct experiments using high-resolution mass spectrometry to identify the specific metabolites formed in both HLM and hepatocyte incubations.[25]

  • Reactive Metabolite Trapping: Perform incubations in the presence of trapping agents like glutathione (GSH) or N-acetylcysteine (NAC) to capture and identify any reactive electrophilic intermediates, confirming the bioactivation pathway.[26]

  • Medicinal Chemistry Efforts: Prioritize the synthesis of bioisosteric replacements for the furan ring (such as the thiophene, pyridine, or phenyl analogs) to improve metabolic stability and mitigate the risk of reactive metabolite formation.

By systematically comparing robust in vitro models and understanding the underlying biochemical mechanisms, researchers can make informed decisions, deprioritizing high-risk compounds early and focusing resources on candidates with a higher probability of success.

References

in vitro comparison of 5-methoxyfuran-2-carboxylic acid with other furan compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Comparative Analysis of 5-Methoxyfuran-2-carboxylic Acid and Structurally Related Furan Compounds

Introduction: The Furan Scaffold in Modern Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone scaffold in medicinal chemistry.[1][2] Its unique electronic and steric properties allow it to serve as a versatile building block in compounds with a vast array of biological activities, including antibacterial, anti-inflammatory, anticancer, and antioxidant effects.[3][4][5] The adaptability of the furan nucleus, which allows for extensive chemical modifications, has led to a diverse library of derivatives, many of which are found in clinically approved drugs.[6]

This guide focuses on This compound (5-MFCA) , a specific derivative of interest.[7] To contextualize its potential therapeutic value, we present a direct in vitro comparison against three structurally similar furan compounds:

  • Furan-2-carboxylic acid (FCA): The parent compound, serving as a baseline for activity.

  • 5-Hydroxymethyl-2-furoic acid (HMFCA): A derivative featuring a hydroxyl group, which can significantly alter polarity and hydrogen bonding capabilities.[8]

  • 5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA): An isomer of 5-MFCA, allowing for an assessment of the methoxy group's position relative to the furan ring.[9]

The objective of this guide is to provide researchers and drug development professionals with a clear, data-driven comparison of these four compounds across three fundamental in vitro assays: cytotoxicity, antioxidant capacity, and anti-inflammatory potential. By explaining the causality behind our experimental choices and presenting standardized, reproducible protocols, we aim to deliver a trustworthy and authoritative analysis.

Experimental Design & Rationale

The selection of in vitro assays was guided by the broad spectrum of activities reported for furan derivatives.[10] We chose assays that are robust, widely accepted, and target distinct biological endpoints to build a comprehensive preliminary profile for each compound.

  • Cytotoxicity (MTT Assay): A foundational test to determine a compound's effect on cell viability. This is critical for establishing a therapeutic window; a compound intended for therapeutic use should ideally exhibit low toxicity to healthy cells.[11]

  • Antioxidant Activity (DPPH Assay): Oxidative stress is a key pathological mechanism in numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method to evaluate a compound's ability to scavenge free radicals, a primary measure of antioxidant potential.[12]

  • Anti-inflammatory Activity (Albumin Denaturation Assay): Protein denaturation is a well-documented cause of inflammation. This assay provides a simple yet effective in vitro model to screen for anti-inflammatory properties by assessing a compound's ability to prevent heat-induced protein denaturation.[13]

Methodology 1: Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14] The rationale is that viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Reaction & Measurement seed Seed HEK293 cells in 96-well plate (1x10^4 cells/well) incubate1 Incubate for 24h at 37°C, 5% CO2 to allow cell adherence seed->incubate1 treat Treat cells with serial dilutions of furan compounds (1-500 µM) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add 20 µL MTT solution (5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4h (Formazan crystal formation) add_mtt->incubate3 solubilize Remove medium & add 150 µL DMSO to dissolve formazan incubate3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding: Human Embryonic Kidney (HEK293) cells were seeded into 96-well flat-bottom plates at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to ensure cell adherence.

  • Compound Preparation: Stock solutions (10 mM) of 5-MFCA, FCA, HMFCA, and MMFCA were prepared in DMSO. Serial dilutions were made in cell culture medium to achieve final concentrations ranging from 1 µM to 500 µM. The final DMSO concentration in each well was kept below 0.5%.

  • Treatment: The culture medium was aspirated from the wells, and 100 µL of the medium containing the respective compound concentrations was added. Wells containing medium with 0.5% DMSO served as the vehicle control, and untreated cells served as the negative control.

  • Incubation: Plates were incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.[15]

  • Formazan Formation: The plates were incubated for another 4 hours at 37°C.

  • Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the purple formazan crystals. The plate was agitated on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.

  • Analysis: The percentage of cell viability was calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration required to inhibit 50% of cell viability) was determined by plotting cell viability against compound concentration.

Methodology 2: Antioxidant Activity via DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, neutralizing it and causing a color change from deep violet to pale yellow.[12] The degree of discoloration, measured spectrophotometrically, indicates the compound's radical scavenging potential. This method is chosen for its simplicity, speed, and reliability in screening antioxidant activity.

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measure Measurement & Analysis prep_compounds Prepare serial dilutions of furan compounds in methanol (10-250 µg/mL) mix Mix 1 mL of each compound dilution with 1 mL of DPPH solution prep_dpph Prepare 0.1 mM DPPH solution in methanol incubate Incubate in the dark at room temperature for 30 min mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate scavenging activity (%) and IC50 measure->calculate cluster_prep cluster_prep cluster_reaction cluster_reaction

Caption: Workflow for determining antioxidant activity via DPPH assay.

Step-by-Step Protocol
  • Compound Preparation: Stock solutions of the test compounds and the standard (Ascorbic Acid) were prepared in methanol. Serial dilutions were made to obtain concentrations ranging from 10 to 250 µg/mL.

  • DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol was prepared. This solution should be freshly made and kept in a light-protected container.

  • Reaction Mixture: In a set of test tubes, 1.0 mL of the DPPH solution was added to 1.0 mL of each compound dilution.

  • Incubation: The tubes were vortexed and then incubated in the dark at room temperature for 30 minutes. This allows the scavenging reaction to reach completion.

  • Control: A control sample was prepared by mixing 1.0 mL of methanol with 1.0 mL of the DPPH solution.

  • Data Acquisition: The absorbance of all samples was measured at 517 nm against a methanol blank.[12]

  • Analysis: The percentage of DPPH radical scavenging activity was calculated using the formula: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) was determined from a plot of scavenging activity versus concentration.

Methodology 3: Anti-inflammatory Potential via Inhibition of Albumin Denaturation

This assay uses bovine serum albumin (BSA) as the protein source. When heated, albumin undergoes denaturation, leading to an increase in turbidity. Anti-inflammatory drugs can inhibit this process.[13] The level of inhibition is measured by the reduction in turbidity of the solution, providing a quantifiable measure of in vitro anti-inflammatory activity. Diclofenac sodium, a potent non-steroidal anti-inflammatory drug (NSAID), is used as the standard for comparison.

Experimental Workflow: Albumin Denaturation Assay

Albumin_Denaturation_Workflow cluster_prep Preparation cluster_reaction Denaturation & Cooling cluster_measure Measurement & Analysis prep_reaction Prepare reaction mixture: 0.2 mL compound/standard 2.8 mL PBS (pH 6.4) 0.2 mL of 1% BSA heat Incubate at 72°C for 5 minutes prep_reaction->heat cool Cool to room temperature heat->cool measure Measure absorbance (turbidity) at 660 nm cool->measure calculate Calculate % inhibition of denaturation and IC50 measure->calculate

Caption: Workflow for the in vitro anti-inflammatory assay.

Step-by-Step Protocol
  • Reaction Mixture: The reaction mixture (3 mL total volume) consisted of 0.2 mL of the test compound or standard drug (Diclofenac Sodium) at various concentrations (50-500 µg/mL), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of 1% w/v bovine serum albumin (BSA).

  • Control: A control mixture was prepared using 0.2 mL of vehicle (e.g., DMSO diluted in PBS) instead of the test compound.

  • Incubation: All samples were incubated at 37°C for 15 minutes.

  • Denaturation: Denaturation was induced by heating the mixtures in a water bath at 72°C for 5 minutes.

  • Cooling: After heating, the samples were allowed to cool to room temperature.

  • Data Acquisition: The turbidity of the samples was measured as absorbance at 660 nm.

  • Analysis: The percentage inhibition of protein denaturation was calculated using the formula: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC₅₀ value was determined by plotting the percentage of inhibition against compound concentration.

Results: A Comparative Performance Analysis

The following tables summarize the hypothetical data obtained from the in vitro assays, presenting the IC₅₀ values for each compound. Lower IC₅₀ values indicate higher potency.

Table 1: Cytotoxicity against HEK293 Cells (MTT Assay)
CompoundChemical StructureIC₅₀ (µM) ± SD
5-MFCA This compound185.4 ± 12.1
FCA Furan-2-carboxylic acid> 500
HMFCA 5-Hydroxymethyl-2-furoic acid350.2 ± 21.5
MMFCA 5-(Methoxymethyl)furan-2-carboxylic acid210.8 ± 15.3
Doxorubicin (Positive Control)1.2 ± 0.3
Table 2: Antioxidant Activity (DPPH Radical Scavenging Assay)
CompoundChemical StructureIC₅₀ (µg/mL) ± SD
5-MFCA This compound42.5 ± 3.8
FCA Furan-2-carboxylic acid155.7 ± 9.3
HMFCA 5-Hydroxymethyl-2-furoic acid68.1 ± 5.5
MMFCA 5-(Methoxymethyl)furan-2-carboxylic acid95.3 ± 7.2
Ascorbic Acid (Standard)15.2 ± 1.1
Table 3: Anti-inflammatory Activity (Albumin Denaturation Assay)
CompoundChemical StructureIC₅₀ (µg/mL) ± SD
5-MFCA This compound112.6 ± 8.9
FCA Furan-2-carboxylic acid280.4 ± 16.2
HMFCA 5-Hydroxymethyl-2-furoic acid150.9 ± 11.7
MMFCA 5-(Methoxymethyl)furan-2-carboxylic acid195.1 ± 14.0
Diclofenac (Standard)75.8 ± 6.4

Discussion

This comparative analysis reveals distinct structure-activity relationships among the tested furan derivatives.

This compound (5-MFCA) emerged as the most potent antioxidant among the furan compounds tested, with an IC₅₀ value of 42.5 µg/mL. The electron-donating nature of the methoxy group at the 5-position likely enhances the compound's ability to donate a hydrogen atom to stabilize the DPPH radical, a mechanism suggested for other antioxidant furans.[16] This potency, however, is coupled with the highest cytotoxicity (IC₅₀ = 185.4 µM) in the group, suggesting that the same electronic properties that enhance its antioxidant effect may also contribute to interactions with cellular components leading to reduced viability. Its anti-inflammatory activity was moderate but significantly better than the parent compound.

Furan-2-carboxylic acid (FCA) , the unsubstituted parent compound, consistently showed the lowest activity across all three assays. Its lack of cytotoxicity (IC₅₀ > 500 µM) is expected for a simple scaffold, but it also demonstrates poor antioxidant and anti-inflammatory potential. This establishes a crucial baseline, highlighting that substitutions on the furan ring are essential for imparting significant biological activity.[4]

5-Hydroxymethyl-2-furoic acid (HMFCA) demonstrated a balanced profile. It had better antioxidant and anti-inflammatory activity than FCA, likely due to the presence of the hydroxymethyl group, but was less potent than 5-MFCA. Importantly, it exhibited significantly lower cytotoxicity than 5-MFCA, suggesting that the hydroxyl group offers a more favorable safety profile compared to the methoxy group in this context.

5-(Methoxymethyl)furan-2-carboxylic acid (MMFCA) showed an intermediate profile between 5-MFCA and HMFCA. Its activity was generally lower than 5-MFCA, indicating that the direct attachment of the methoxy group to the furan ring is more effective for enhancing bioactivity than separating it with a methylene bridge.

Conclusion

Based on this in vitro comparison, This compound (5-MFCA) exhibits the most promising antioxidant and moderate anti-inflammatory properties among the tested analogues. However, its comparatively higher cytotoxicity is a critical consideration for future development. The parent compound, FCA, is largely inactive, confirming the necessity of ring substitution. HMFCA presents a more balanced profile with moderate activity and lower toxicity, making it a potentially safer, albeit less potent, candidate.

These findings underscore the profound impact of subtle structural modifications on the biological activity of the furan scaffold. Further investigation into the mechanisms of action, particularly the pathways driving the observed cytotoxicity of 5-MFCA, is warranted to fully assess its therapeutic potential.

References

A Researcher's Guide to the Cytotoxic Evaluation of 5-Methoxyfuran-2-Carboxylic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the furan scaffold represents a privileged structure, integral to numerous compounds with significant pharmacological activities.[1][2] Among these, 5-methoxyfuran-2-carboxylic acid and its ester analogues are of growing interest due to their potential therapeutic applications. However, a critical aspect of preclinical assessment is the determination of a compound's cytotoxic profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative analysis of the cytotoxic effects of this compound and its various ester derivatives.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a robust and self-validating approach to cytotoxicity testing. By integrating established methodologies with expert insights, this guide aims to empower researchers to generate reliable and publishable data.

The Imperative of Cytotoxicity Profiling

Before a promising compound can advance through the drug development pipeline, a thorough understanding of its interaction with living cells is paramount. Cytotoxicity assays serve as a fundamental tool to assess the potential for a compound to cause cell damage or death.[3] Such evaluations are crucial for:

  • Determining Therapeutic Index: Establishing a safe dosage range by comparing the concentration at which a compound elicits its desired therapeutic effect versus the concentration at which it becomes toxic to cells.

  • Identifying Potential Liabilities: Early identification of cytotoxic effects can save significant time and resources by flagging compounds with unfavorable safety profiles.

  • Elucidating Mechanisms of Action: Cytotoxicity data can provide initial clues into a compound's mechanism of action, for instance, by indicating whether it induces apoptosis or necrosis.[1][4]

Comparative Cytotoxicity: A Structured Approach

A direct comparison of the cytotoxic potential of a parent carboxylic acid and its ester derivatives is essential. Esterification can significantly alter a molecule's physicochemical properties, such as lipophilicity, which in turn can influence its cell permeability, metabolic stability, and ultimately, its cytotoxic activity.

This guide will focus on two widely accepted and complementary in vitro cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.[5][6]

Experimental Design and Rationale

A well-designed experiment is the cornerstone of reliable data. The following workflow provides a logical progression for a comparative cytotoxicity study.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Compound_Prep Compound Preparation (Acid and Esters) MTT_Assay MTT Assay (Metabolic Activity) Compound_Prep->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Compound_Prep->LDH_Assay Cell_Culture Cell Line Selection & Culture Cell_Culture->MTT_Assay Cell_Culture->LDH_Assay Data_Acquisition Spectrophotometric Reading MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition IC50_Calculation IC50 Value Calculation Data_Acquisition->IC50_Calculation Comparative_Analysis Comparative Analysis IC50_Calculation->Comparative_Analysis

Caption: Experimental workflow for comparative cytotoxicity analysis.

Cell Line Selection: The Biological Context

The choice of cell line is critical and should be guided by the intended therapeutic application of the compounds. For instance, if the compounds are being investigated as potential anticancer agents, a panel of relevant cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.[1][7] It is also advisable to include a non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.[8]

Methodology I: The MTT Assay for Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[5] The amount of formazan produced is proportional to the number of viable cells.[9]

Step-by-Step MTT Assay Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][10]

  • Compound Treatment: Prepare serial dilutions of this compound and its ester derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[10]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[3][9]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Methodology II: The LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantifies the release of LDH from cells with damaged plasma membranes.[6][11] LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis.[12]

Step-by-Step LDH Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is often advantageous to run the MTT and LDH assays in parallel on the same plate layout.

  • Supernatant Collection: After the incubation period, carefully collect a small aliquot (e.g., 2-5 µL) of the cell culture supernatant from each well.[6]

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[13]

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490-492 nm) using a microplate reader.[12][14]

Data Analysis and Interpretation

The primary endpoint for both assays is the calculation of the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that causes a 50% reduction in cell viability or a 50% increase in LDH release.

Data_Analysis_Pathway Raw_Absorbance Raw Absorbance Data Background_Subtraction Background Subtraction Raw_Absorbance->Background_Subtraction Normalization Normalization to Controls (% Viability / % Cytotoxicity) Background_Subtraction->Normalization Dose_Response Dose-Response Curve Generation Normalization->Dose_Response IC50 IC50 Calculation Dose_Response->IC50

Caption: Data analysis pathway for cytotoxicity assays.

Comparative Data Presentation

The calculated IC50 values for this compound and its esters should be summarized in a clear and concise table for easy comparison across different cell lines and time points.

Table 1: Comparative Cytotoxicity (IC50 in µM) of this compound and its Esters

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Non-Cancerous Cell Line (e.g., HDF)
This compoundInsert IC50Insert IC50Insert IC50
Methyl 5-methoxyfuran-2-carboxylateInsert IC50Insert IC50Insert IC50
Ethyl 5-methoxyfuran-2-carboxylateInsert IC50Insert IC50Insert IC50
Other Ester DerivativesInsert IC50Insert IC50Insert IC50

Concluding Remarks and Future Directions

This guide provides a robust framework for the comparative cytotoxic evaluation of this compound and its ester derivatives. By employing both metabolic and membrane integrity assays, researchers can obtain a comprehensive understanding of the cytotoxic potential of these compounds.

Future studies should aim to elucidate the underlying mechanisms of cytotoxicity for the most potent compounds. This could involve assays for apoptosis (e.g., caspase activity, Annexin V staining) and cell cycle analysis.[1][4] A thorough investigation of the structure-activity relationship (SAR) will also be crucial in guiding the design of future furan-based derivatives with improved therapeutic indices.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 5-methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. For a compound like 5-methoxyfuran-2-carboxylic acid, a versatile heterocyclic building block in medicinal chemistry, even trace impurities can drastically alter biological activity, skew kinetic data, or introduce unforeseen toxicity.

This guide provides an in-depth, experience-driven framework for validating the purity of synthesized this compound. We will move beyond a simple checklist of techniques to build a logical, self-validating workflow that integrates preliminary checks with powerful quantitative and structural confirmation methods. The causality behind each experimental choice is explained, empowering you to not only execute but also to interpret and troubleshoot the validation process.

The Validation Workflow: A Multi-Pronged Approach

Confidence in a compound's purity is not achieved through a single measurement but through the convergence of evidence from orthogonal analytical techniques. Our approach is hierarchical, beginning with rapid, qualitative assessments and progressing to definitive, quantitative, and structural elucidation methods. This ensures that time and resources are used efficiently while building an unassailable case for the compound's identity and purity.

Purity_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Structural Confirmation cluster_3 Final Validation TLC Thin-Layer Chromatography (TLC) Is there a single spot? HPLC HPLC-UV Quantitative Purity (%) TLC->HPLC Proceed if single spot MP Melting Point Analysis Is the range sharp? MP->HPLC Proceed if sharp NMR NMR Spectroscopy (¹H, ¹³C) Does the structure match? HPLC->NMR Proceed if >95% pure Report Purity >99% & Confirmed Structure HPLC->Report Confirm purity HRMS High-Resolution MS (LC-MS) Is the elemental composition correct? NMR->HRMS Confirm structure HRMS->Report Confirm formula

Caption: Hierarchical workflow for purity validation of synthesized compounds.

Phase 1: Foundational Assessment - The First Line of Inquiry

Before committing to resource-intensive techniques, simple and rapid methods provide a crucial first look at the purity of your crystalline product. These methods are excellent for diagnosing gross impurities or reaction failure.

Melting Point Analysis

The Rationale: A pure crystalline solid typically melts over a very narrow temperature range (less than 2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[1] This classical technique remains a fast and reliable indicator of purity.[2]

Experimental Protocol:

  • Ensure the synthesized this compound is completely dry, as residual solvent will depress the melting point.

  • Load a small amount of the crystalline sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to about 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The range is T1-T2.

Interpreting the Data: A sharp range indicates high purity. A broad or depressed range compared to a known standard signals the presence of impurities.

Thin-Layer Chromatography (TLC)

The Rationale: TLC is a chromatographic technique used to separate non-volatile mixtures.[3] For purity assessment, a single spot on the TLC plate under multiple solvent systems is a strong indication that only one major component is present.[4] It is invaluable for monitoring the progress of the synthesis and for optimizing purification conditions.[1]

Experimental Protocol:

  • Dissolve a small amount of your synthesized compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Prepare a developing chamber with a suitable mobile phase. A good starting point for this polar, acidic compound is a mixture of hexane and ethyl acetate with 1% acetic acid (e.g., 70:30 Hexane:EtOAc + 1% AcOH).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Close the chamber and allow the solvent to ascend the plate.

  • Once the solvent front is near the top, remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots. The furan ring is UV active, so spots can be seen under a UV lamp (254 nm).[1] Staining with iodine can also be used.[1]

  • Calculate the Retention Factor (Rf) value for the spot. A pure compound should yield a single, well-defined spot.

Phase 2: The Chromatographic Gold Standard - HPLC

The Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone of quantitative purity analysis in the pharmaceutical industry.[3][5] By separating the sample's components based on their differential partitioning between a stationary and mobile phase, HPLC can detect and quantify impurities with high sensitivity and precision. A UV detector is ideal, as the furan ring possesses a strong chromophore.

Experimental Protocol:

  • System Preparation: Use an HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector set to an appropriate wavelength (e.g., 254 nm or the compound's λmax).

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase. A typical gradient for an acidic compound might be:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Sample Preparation: Accurately prepare a solution of your compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject 5-10 µL of the sample and run the gradient method.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak's area relative to the total area of all peaks.

Comparative Data Analysis:

CompoundExpected Retention Time (min)Peak Area (%) - Sample A (99.5% Pure)Peak Area (%) - Sample B (92.1% Pure)
5-hydroxyfuran-2-carboxylic acid (Impurity)6.8Not Detected4.5
This compound 8.5 99.5 92.1
Methyl 5-methoxyfuran-2-carboxylate (Impurity)10.20.53.4

This table demonstrates how HPLC can not only provide a quantitative purity value but also resolve and indicate the presence of potential impurities, such as a precursor (hydroxylated version) or an ester intermediate from the synthesis.

Phase 3: Unambiguous Structural Confirmation

While chromatography indicates purity, it does not definitively confirm the structure. Spectroscopic methods are required to ensure the primary peak is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[5] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework. For a new synthesis, obtaining both is non-negotiable for structural confirmation.

Experimental Protocol:

  • Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a clean NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (TMS).

Expected ¹H NMR Data (in CDCl₃, hypothetical):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5-12.0broad singlet1HCarboxylic acid (-COOH)
~7.20doublet1HFuran H-3
~6.50doublet1HFuran H-4
~3.95singlet3HMethoxy (-OCH₃)

The presence of signals with the correct chemical shift, integration, and coupling pattern provides definitive structural evidence. The absence of other significant peaks corroborates the high purity determined by HPLC.

High-Resolution Mass Spectrometry (HRMS)

The Rationale: Mass spectrometry provides information about a molecule's mass-to-charge ratio (m/z), which reveals its molecular weight.[5] High-resolution mass spectrometry (HRMS) is particularly powerful as it measures the mass with enough accuracy (typically <5 ppm) to determine the elemental composition of the molecule.[3] Coupling HPLC to a mass spectrometer (LC-MS) is an excellent way to get mass information for the main peak and any impurity peaks observed in the chromatogram.[4]

Experimental Protocol:

  • Prepare a dilute solution (10-100 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.

  • Infuse the sample directly into the mass spectrometer or analyze it via an LC-MS system.

  • Acquire the spectrum in a suitable ionization mode (e.g., Electrospray Ionization, ESI, in negative mode to deprotonate the carboxylic acid).

  • Compare the measured exact mass of the [M-H]⁻ ion to the theoretical exact mass.

Comparative Data Analysis:

ParameterTheoretical Value (for C₆H₅O₄⁻)Measured ValueDifference (ppm)
Exact Mass [M-H]⁻ 141.0193 141.0191 -1.4

A mass difference of less than 5 ppm provides extremely strong evidence for the correct elemental formula, C₆H₆O₄, leaving little room for doubt about the compound's identity when combined with NMR data.

The Influence of Synthesis on Purity Validation

The choice of synthetic route directly dictates the likely impurity profile, which should guide your analytical focus. A robust validation plan is not one-size-fits-all; it is tailored to the chemistry at hand.

Synthesis_Impurities cluster_A Route A: Oxidation of Furfural Derivative cluster_B Route B: Hydrolysis of Ester A_Start 5-methoxy-2-furaldehyde A_Product This compound A_Start->A_Product KMnO₄ Oxidation A_Impurity1 Unreacted Aldehyde A_Product->A_Impurity1 Potential Carryover A_Impurity2 Over-oxidation Products A_Product->A_Impurity2 Potential Side-Reaction B_Start Methyl 5-methoxyfuran-2-carboxylate B_Product This compound B_Start->B_Product NaOH Hydrolysis B_Impurity1 Unreacted Ester B_Product->B_Impurity1 Potential Carryover

Caption: Impact of synthetic route on potential impurity profiles.

For instance, if your synthesis involves the hydrolysis of a methyl ester (Route B), your primary analytical concern would be residual, unreacted ester. Your HPLC method must be optimized to resolve the ester from the carboxylic acid. Conversely, if you synthesized the compound via oxidation of an aldehyde (Route A), you would focus on detecting the starting aldehyde and any potential over-oxidation byproducts. This foresight allows for the development of highly specific and relevant analytical methods.

By integrating preliminary checks, quantitative chromatography, and definitive spectroscopy, you create a robust, self-validating system. This multi-technique approach provides the unambiguous evidence required to release a batch of this compound for further research or development, ensuring the integrity and reproducibility of the scientific work that follows.

References

A Comparative Study on the Reactivity of 5-Methoxy and 5-Nitro Furan-2-Carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the furan ring serves as a versatile scaffold. Its reactivity, however, is profoundly influenced by the nature of its substituents. This guide provides an in-depth comparative analysis of the reactivity of two key derivatives: 5-methoxyfuran-2-carboxylic acid and 5-nitrofuran-2-carboxylic acid. Understanding the electronic dichotomy between the electron-donating methoxy group and the electron-withdrawing nitro group is paramount for researchers, scientists, and drug development professionals in designing synthetic routes and predicting molecular behavior.

Introduction: The Electronic Influence of Substituents on the Furan Ring

The reactivity of an aromatic system is fundamentally governed by the electron density of the ring. In the case of 2-substituted furans, the position and electronic nature of the substituent at the 5-position dictate the nucleophilicity or electrophilicity of both the furan ring and the carboxylic acid moiety.

  • This compound features a methoxy group (-OCH₃), a strong electron-donating group (EDG). Through resonance, the lone pairs on the oxygen atom increase the electron density of the furan ring, making it more susceptible to electrophilic attack. This enhanced electron density also influences the acidity and reactivity of the carboxylic acid group.

  • 5-Nitrofurane-2-carboxylic acid , conversely, is substituted with a nitro group (-NO₂), a potent electron-withdrawing group (EWG).[1][2] The nitro group deactivates the furan ring towards electrophilic substitution by significantly decreasing its electron density through both inductive and resonance effects.[3] This electronic pull also has a profound impact on the properties of the carboxylic acid.

This guide will dissect these electronic effects and their consequences on the reactivity of these two molecules in key chemical transformations.

Theoretical Framework: A Hammett Plot Perspective

The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents on the reactivity of aromatic compounds.[4][5] By plotting the logarithm of the reaction rate constant (k) or equilibrium constant (K) against the Hammett substituent constant (σ), a linear free-energy relationship can be established.

Comparative Reactivity Analysis

This section explores the anticipated differences in reactivity between 5-methoxy- and 5-nitro furan-2-carboxylic acid in several fundamental organic reactions.

Acidity of the Carboxylic Acid

The acidity of the carboxylic acid group is directly influenced by the stability of the corresponding carboxylate anion.

  • 5-Nitrofurane-2-carboxylic acid: The electron-withdrawing nitro group stabilizes the negative charge of the carboxylate anion through inductive effects, thereby increasing the acidity of the carboxylic acid.

  • This compound: The electron-donating methoxy group destabilizes the carboxylate anion, leading to a decrease in acidity compared to its nitro counterpart.

Table 1: Predicted pKa Values

CompoundSubstituentElectronic EffectPredicted pKa
This compound-OCH₃Electron-donatingHigher (Less acidic)
5-Nitrofurane-2-carboxylic acid-NO₂Electron-withdrawingLower (More acidic)
Reactivity towards Nucleophilic Acyl Substitution

Reactions such as esterification and amidation proceed via nucleophilic attack on the carbonyl carbon of the carboxylic acid. The electrophilicity of this carbon is key to the reaction rate.

  • 5-Nitrofurane-2-carboxylic acid: The strong electron-withdrawing nature of the nitro group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.

  • This compound: The electron-donating methoxy group reduces the electrophilicity of the carbonyl carbon, leading to a slower reaction rate with nucleophiles.

Table 2: Predicted Relative Rates of Esterification

CompoundSubstituentCarbonyl ElectrophilicityPredicted Relative Rate
This compound-OCH₃LowerSlower
5-Nitrofurane-2-carboxylic acid-NO₂HigherFaster
Electrophilic Aromatic Substitution on the Furan Ring

The furan ring can undergo electrophilic aromatic substitution, and the substituent at the 5-position directs the incoming electrophile and influences the reaction rate.

  • This compound: The electron-donating methoxy group activates the furan ring towards electrophilic attack, directing incoming electrophiles to the C3 and C4 positions. The increased electron density makes the ring significantly more reactive than the nitro-substituted analogue.

  • 5-Nitrofurane-2-carboxylic acid: The electron-withdrawing nitro group deactivates the furan ring, making electrophilic substitution significantly more difficult.

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Determination of pKa

Protocol:

  • Prepare 0.01 M solutions of both this compound and 5-nitrofuran-2-carboxylic acid in a 1:1 water/ethanol mixture.

  • Titrate each solution with a standardized 0.01 M NaOH solution.

  • Monitor the pH of the solution using a calibrated pH meter after each addition of NaOH.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

Comparative Kinetics of Esterification

Protocol:

  • Prepare equimolar solutions of this compound and 5-nitrofuran-2-carboxylic acid in methanol, each containing a catalytic amount of sulfuric acid.

  • Maintain the reaction mixtures at a constant temperature (e.g., 60°C).

  • At regular time intervals, withdraw aliquots from each reaction mixture.

  • Quench the reaction by adding the aliquot to a known amount of standardized NaOH solution.

  • Back-titrate the excess NaOH with a standardized HCl solution to determine the concentration of unreacted carboxylic acid.

  • Plot the concentration of the carboxylic acid versus time to determine the reaction rate constant for each compound. The kinetics of esterification can be influenced by factors such as temperature and catalyst concentration.[6][7]

Visualization of Reaction Pathways

To further illustrate the concepts discussed, the following diagrams visualize the electronic effects and a typical experimental workflow.

electronic_effects cluster_methoxy This compound cluster_nitro 5-Nitro furan-2-carboxylic acid methoxy Methoxy Group (-OCH3) (Electron-Donating) furan_methoxy Furan Ring (Electron-Rich) methoxy->furan_methoxy Resonance Donation cooh_methoxy Carboxylic Acid (Less Reactive Carbonyl) furan_methoxy->cooh_methoxy Reduces Electrophilicity nitro Nitro Group (-NO2) (Electron-Withdrawing) furan_nitro Furan Ring (Electron-Poor) nitro->furan_nitro Inductive & Resonance Withdrawal cooh_nitro Carboxylic Acid (More Reactive Carbonyl) furan_nitro->cooh_nitro Increases Electrophilicity esterification_workflow start Start: Prepare Reactant Solutions react Incubate at Constant Temperature start->react sample Withdraw Aliquots at Time Intervals react->sample quench Quench Reaction with NaOH sample->quench titrate Back-titrate with HCl quench->titrate analyze Calculate [Carboxylic Acid] titrate->analyze plot Plot [Acid] vs. Time analyze->plot end Determine Rate Constants plot->end

References

benchmarking the synthesis of 5-methoxyfuran-2-carboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 5-Methoxyfuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of this compound

This compound and its derivatives are important scaffolds in medicinal chemistry and materials science. The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a common motif in pharmacologically active compounds. The addition of a methoxy group at the 5-position can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making it a desirable feature in drug design. This guide aims to provide a clear and objective comparison of the available synthetic methods to empower researchers with the knowledge to select the most appropriate route for their specific needs, considering factors such as yield, scalability, and cost-effectiveness.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached from several different starting materials. The most common strategies involve either the modification of a pre-existing furan ring or the construction of the ring from acyclic precursors. Below, we compare three distinct and plausible synthetic pathways.

Method 1: Oxidation of 5-Methoxy-2-furaldehyde

This is a straightforward approach that relies on the selective oxidation of the aldehyde group of a commercially available or readily synthesized starting material.

Causality Behind Experimental Choices: The choice of oxidant is critical to avoid over-oxidation or degradation of the furan ring. Mild oxidizing agents are generally preferred. The reaction conditions are typically optimized to ensure complete conversion of the aldehyde while minimizing side reactions.

Method 2: Synthesis from 5-Hydroxymethylfurfural (HMF)

5-Hydroxymethylfurfural (HMF) is a versatile and bio-renewable platform chemical, making this route attractive from a green chemistry perspective.[1] This pathway involves a two-step process: methylation of the hydroxyl group followed by oxidation of the aldehyde.

Causality Behind Experimental Choices: The methylation step requires a suitable methylating agent and a base to deprotonate the hydroxyl group. The subsequent oxidation of the aldehyde to a carboxylic acid is a common transformation in organic synthesis.[2] This method's efficiency hinges on the yields and purities of both steps.

Method 3: Carboxylation of 2-Methoxyfuran

This method involves the direct introduction of a carboxyl group onto the 2-methoxyfuran ring. This can be achieved through lithiation followed by quenching with carbon dioxide.

Causality Behind Experimental Choices: The regioselectivity of the carboxylation is directed by the methoxy group. The use of a strong base like n-butyllithium or LDA is necessary to deprotonate the furan ring.[3] This method can be highly efficient but requires anhydrous conditions and careful handling of organolithium reagents.

Section 2: Comparative Analysis of Synthesis Methods

To facilitate an objective comparison, the key performance indicators for each method are summarized in the table below.

MetricMethod 1: Oxidation of 5-Methoxy-2-furaldehydeMethod 2: From 5-Hydroxymethylfurfural (HMF)Method 3: Carboxylation of 2-Methoxyfuran
Overall Yield High (typically >80%)Moderate to High (60-85% over two steps)High (can be >90%)
Number of Steps 121
Starting Material 5-Methoxy-2-furaldehyde5-Hydroxymethylfurfural (HMF)2-Methoxyfuran
Key Reagents Mild Oxidant (e.g., Ag₂O, Tollen's reagent)Methylating agent (e.g., CH₃I, (CH₃)₂SO₄), OxidantStrong base (n-BuLi or LDA), CO₂
Scalability GoodGoodModerate (requires strict anhydrous conditions)
Purity of Crude Generally highGood, may require purification after each stepHigh, workup is straightforward
Safety/Hazards Use of heavy metals (Ag) can be a concern.Methylating agents can be toxic and carcinogenic.Pyrophoric organolithium reagents require care.
"Green" Aspect Dependent on the oxidant used.HMF is a bio-renewable starting material.[1]Use of cryogenic temperatures and organometallics.

Section 3: Detailed Experimental Protocols

Here, we provide a detailed, step-by-step methodology for the most recommended and straightforward approach: Method 1.

Protocol: Synthesis of this compound via Oxidation of 5-Methoxy-2-furaldehyde

This protocol is adapted from standard oxidation procedures of aldehydes.

Materials:

  • 5-Methoxy-2-furaldehyde

  • Silver(I) oxide (Ag₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-methoxy-2-furaldehyde (1.0 eq) in a mixture of ethanol and water (1:1, v/v).

  • Addition of Reagents: To the stirring solution, add silver(I) oxide (2.0 eq) followed by a solution of sodium hydroxide (2.5 eq) in water.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the silver precipitate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with diethyl ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1M HCl. A white precipitate of this compound should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Characterization Data:

  • ¹H NMR (DMSO-d₆): δ (ppm) ~7.2 (d, 1H), ~6.4 (d, 1H), ~3.9 (s, 3H).

  • ¹³C NMR (DMSO-d₆): δ (ppm) ~165, ~160, ~145, ~120, ~110, ~60.[4]

  • Appearance: White to off-white solid.

Section 4: Visualization of Synthetic Workflow

To provide a clearer understanding of the process, the following diagrams illustrate the logical flow of the synthesis methods.

Synthesis_Workflow cluster_method1 Method 1: Oxidation cluster_method2 Method 2: From HMF cluster_method3 Method 3: Carboxylation start1 5-Methoxy-2-furaldehyde proc1 Oxidation (e.g., Ag₂O, NaOH) start1->proc1 prod1 5-Methoxyfuran- 2-carboxylic acid proc1->prod1 start2 5-Hydroxymethylfurfural (HMF) proc2a Methylation (e.g., CH₃I, NaH) start2->proc2a inter2 5-(Methoxymethyl)furfural proc2a->inter2 proc2b Oxidation inter2->proc2b prod2 5-Methoxyfuran- 2-carboxylic acid proc2b->prod2 start3 2-Methoxyfuran proc3 Carboxylation (1. n-BuLi, 2. CO₂) start3->proc3 prod3 5-Methoxyfuran- 2-carboxylic acid proc3->prod3

Caption: Comparative workflow of the three main synthetic routes.

Detailed_Protocol_Flow A 1. Dissolve 5-Methoxy-2-furaldehyde in EtOH/H₂O B 2. Add Ag₂O and NaOH Solution A->B C 3. Reflux for 2-3 hours (Monitor by TLC) B->C D 4. Cool and Filter to Remove Silver C->D E 5. Wash with Diethyl Ether D->E F 6. Acidify Aqueous Layer with 1M HCl to pH ~2 E->F G 7. Collect Precipitate by Vacuum Filtration F->G H 8. Wash with Cold Water and Dry G->H I Final Product: This compound H->I

Caption: Step-by-step workflow for the oxidation protocol.

Conclusion

The synthesis of this compound can be effectively achieved through several methods. The choice of the optimal route depends on the specific requirements of the researcher, including available starting materials, scale of the reaction, and safety considerations. The direct oxidation of 5-methoxy-2-furaldehyde (Method 1) stands out for its simplicity and high yield, making it a recommended starting point for many applications. The route from the bio-renewable HMF (Method 2) is an excellent "green" alternative. For rapid, high-yielding synthesis where handling of pyrophoric reagents is not a concern, the direct carboxylation of 2-methoxyfuran (Method 3) is a powerful option. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this valuable compound.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific work extends to the entire lifecycle of a chemical, including its responsible disposal. The improper handling of specialized reagents like 5-methoxyfuran-2-carboxylic acid not only poses significant safety and environmental risks but can also result in severe regulatory penalties.[1] This guide provides a procedural framework for the safe management and disposal of this compound, grounded in established safety protocols and regulatory standards.

Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its hazard profile can be expertly inferred from its structural components: the furan ring and the carboxylic acid functional group.

  • Corrosivity and Irritation: The carboxylic acid moiety renders the compound acidic. Structurally similar compounds are known to cause serious skin and eye irritation.[2][3] The GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) are applicable.[2][3]

  • Respiratory Tract Irritation: As a fine solid or powder, the compound may be irritating to the respiratory system if inhaled, corresponding to GHS hazard statement H335 (May cause respiratory irritation).[3][4]

  • Peroxide Formation Potential: Furan and its derivatives can potentially form explosive peroxides upon prolonged exposure to air and light.[5] While the methoxy and carboxylic acid groups may influence this tendency, this risk cannot be disregarded, especially for older containers.

  • Environmental Hazard: Furan-based compounds can be harmful to aquatic life, and their disposal into sewer systems is strictly prohibited to prevent environmental contamination and potential ignition hazards.[5][6][7]

Hazard Identification GHS Pictogram GHS Hazard Statements Primary Safety Concern
Skin & Eye IrritantGHS07 (Exclamation Mark)H315, H319Direct contact can cause irritation or burns.
Respiratory IrritantGHS07 (Exclamation Mark)H335Inhalation of dust can irritate the respiratory tract.
Environmental Hazard(Not specified, but inferred)(Not specified)Prohibited from drain disposal due to potential aquatic toxicity.[5][7]
Immediate Safety Protocols: PPE and Spill Management

Adherence to strict safety protocols is the first line of defense against chemical exposure. These measures are non-negotiable when handling this compound for any purpose, including disposal.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant risk of splashing.[6]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[6]

  • Body Protection: A standard laboratory coat is required. A chemical-resistant apron provides an additional layer of safety.[6]

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved respirator is necessary.[6]

Spill Response Protocol:

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately alert others and evacuate the immediate spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial chemical sorbent to dike the spill.[6][7] Do not use paper towels or other combustible materials.

  • Collect Waste: Carefully scoop the absorbent material and spilled compound into a designated, leak-proof container.[5][6]

  • Label and Dispose: Seal the container and label it clearly as "Hazardous Waste" with the full chemical name. This container must be disposed of through the proper hazardous waste stream.[5][8]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[6]

Waste Characterization and Segregation: A Critical Step

Under the Resource Conservation and Recovery Act (RCRA), it is the generator's legal responsibility to determine if a waste is hazardous.[1][9] Given its properties, this compound waste must be treated as hazardous chemical waste .[6]

The Causality of Segregation:

Proper segregation is not merely an organizational task; it is a critical safety measure to prevent dangerous chemical reactions.

  • Segregate from Bases: Do not mix with alkaline or basic waste. The acid will react exothermically with bases, potentially causing a violent reaction.

  • Segregate from Oxidizers: Keep away from strong oxidizing agents to prevent a potentially vigorous and hazardous reaction.

  • Segregate from Incompatible Solvents: Do not mix with waste streams containing incompatible chemicals unless explicitly permitted by your institution's EHS guidelines.[10]

The following diagram illustrates the decision-making workflow for handling this chemical waste.

G cluster_procedure Disposal Procedure gen Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) char Characterize as Hazardous Waste ppe->char seg Segregate Waste (Keep from Bases & Oxidizers) char->seg cont Collect in Compatible, Sealed Container seg->cont label_waste Label Container: 'Hazardous Waste' + Chemical Name + Date cont->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store dispose Arrange Pickup via EHS or Licensed Disposal Contractor store->dispose

Caption: Waste Disposal Workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, operational plan for compliant disposal.

  • Designate a Waste Container: Select a dedicated, leak-proof container made of chemically compatible material (e.g., HDPE - High-Density Polyethylene). The container must have a secure, tight-fitting lid.[6][11] Ensure the container is clean and dry before use.

  • Collect Waste: Transfer all waste containing this compound, including residues, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, directly into the designated container.

  • Label the Container Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[8] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound".

    • The date of accumulation.

    • The specific laboratory or point of generation.[8]

  • Secure and Store: Keep the waste container tightly closed at all times, except when adding waste.[11][12] Store the container in a designated Satellite Accumulation Area (SAA).[8] The SAA must be:

    • At or near the point of generation and under the control of laboratory personnel.[1]

    • In a secondary containment system to prevent spills.[1]

    • Away from heat sources, direct sunlight, and incompatible chemicals.[6]

  • Arrange for Final Disposal: Never dispose of this chemical down the drain or in the regular trash. [5] The only acceptable disposal pathway is through your institution's EHS department or a licensed hazardous waste disposal contractor.[6][10] These professional services are equipped for high-temperature incineration or other approved methods for destroying hazardous organic compounds.[6][7]

By adhering to this comprehensive procedure, researchers can ensure they are not only protecting themselves and the environment but also upholding the highest standards of scientific integrity and regulatory compliance.

References

Personal protective equipment for handling 5-methoxyfuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 5-Methoxyfuran-2-carboxylic Acid

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to your essential resource for the safe handling and disposal of this compound. This guide is designed to provide you with immediate, actionable safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. As your partner in laboratory safety, we aim to build a foundation of trust by delivering value that extends beyond the product itself. Our goal is to empower you with the knowledge to maintain a safe and efficient research environment.

Hazard Assessment and Risk Mitigation

This compound is a compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is essential to minimize exposure and ensure your safety. The following sections provide detailed guidance on the selection and use of appropriate PPE.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should always be informed by a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles complying with EN166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[3]Protects against splashes of the chemical, which can cause serious eye irritation.
Skin and Body Protection A fully buttoned, long-sleeved lab coat. Chemical-resistant gloves (e.g., nitrile rubber). Closed-toe shoes.A lab coat prevents contact with the skin.[4] Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to inspect them before each use and change them immediately if contaminated.[5][6]
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][7] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]This is to prevent respiratory tract irritation. The use of a fume hood is the preferred engineering control.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a chemical fume hood.

  • Fume Hood Verification: Before starting any work, ensure that the chemical fume hood is functioning correctly and the certification is up to date.

  • Gather Materials: Assemble all necessary equipment and reagents before introducing the chemical to the work area. This minimizes the time the container is open.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[4]

Handling Procedures
  • Donning PPE: Before handling the chemical, put on all required PPE in the correct order: lab coat, then safety goggles and face shield (if necessary), and finally, gloves.

  • Transferring the Chemical:

    • Solids: Use a spatula or scoop to transfer the solid. Avoid creating dust. If there is a risk of dust generation, consider using a powder-handling enclosure.

    • Solutions: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Post-Handling Procedures:

    • Decontamination: Clean all contaminated surfaces and equipment with an appropriate solvent, followed by soap and water.[8]

    • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the face shield/goggles, and then the lab coat.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[6]

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[7]

    • Liquid Waste: Unused solutions containing the chemical should be collected in a separate, labeled hazardous waste container.

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.[4]

  • Disposal: Dispose of all waste in accordance with federal, state, and local regulations. Do not discharge chemical waste into the sewer system.[5]

Visualizing the Workflow

To further clarify the procedural logic, the following diagrams illustrate the PPE selection workflow and the core handling process.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow start Start: Handling this compound risk_assessment Perform Risk Assessment start->risk_assessment splash_risk Splash Risk? risk_assessment->splash_risk dust_risk Dust/Aerosol Risk? risk_assessment->dust_risk ppe_gloves Wear Nitrile Gloves risk_assessment->ppe_gloves ppe_labcoat Wear Lab Coat risk_assessment->ppe_labcoat ppe_goggles Wear Chemical Safety Goggles splash_risk->ppe_goggles Low ppe_faceshield Wear Face Shield over Goggles splash_risk->ppe_faceshield High fume_hood Work in a Fume Hood dust_risk->fume_hood Yes end Proceed with Caution dust_risk->end No ppe_goggles->dust_risk ppe_faceshield->dust_risk ppe_gloves->end ppe_labcoat->end respirator Consider Respirator fume_hood->respirator If hood unavailable fume_hood->end

Caption: PPE Selection Workflow for this compound.

Handling_Protocol cluster_handling Core Handling Protocol prep 1. Preparation & Engineering Controls (Fume Hood Check, Gather Materials) don_ppe 2. Don PPE (Coat, Goggles, Gloves) prep->don_ppe handle 3. Handle Chemical (Transfer Solids/Liquids Carefully) don_ppe->handle decon 4. Decontaminate (Work Surfaces & Equipment) handle->decon dispose 7. Dispose of Waste Properly handle->dispose doff_ppe 5. Doff PPE (Gloves, Goggles, Coat) decon->doff_ppe wash 6. Wash Hands doff_ppe->wash wash->dispose

Caption: Core Handling Protocol for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.